Product packaging for FITM(Cat. No.:)

FITM

Cat. No.: B1672735
M. Wt: 371.4 g/mol
InChI Key: WIVGIKIKQHUFOD-UHFFFAOYSA-N
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Description

FITM is an antagonist of metabotropic glutamate receptor 1 (mGluR1;  IC50 = 5.1 nM for the human receptor). It is selective for mGluR1 over mGluR2, mGluR5, and mGluR8 (IC50s = >10, 7, and >10 µM, respectively). This compound (0.3 mg/kg) decreases methamphetamine-induced hyperlocomotion in mice and reverses disruptions in prepulse inhibition induced by methamphetamine and ketamine in rats when administered at a dose of 1 mg/kg.>This compound is a potent mGlu1 inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18FN5OS B1672735 FITM

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVGIKIKQHUFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of FITM Proteins in Lipid Droplet Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fat Storage-Inducing Transmembrane (FITM) proteins, FITM1 and FITM2 (also known as FIT1 and FIT2), are a conserved family of endoplasmic reticulum (ER)-resident proteins that play a pivotal role in the biogenesis of lipid droplets (LDs). These organelles are crucial for energy homeostasis, and their dysregulation is implicated in metabolic diseases. This guide provides an in-depth analysis of the function of this compound proteins in LD formation, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols for their study.

Introduction: The Central Role of Lipid Droplets

Lipid droplets are ubiquitous intracellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters. They consist of a hydrophobic core of neutral lipids encased by a phospholipid monolayer adorned with a specific set of proteins. LDs emerge from the ER, and their formation is a multi-step process involving the synthesis of neutral lipids, their accumulation within the ER membrane to form a "lens," and the subsequent budding of the nascent LD into the cytoplasm. Disruptions in LD biogenesis and turnover are linked to a variety of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making the machinery governing their formation a critical area of research.

This compound Proteins: Key Regulators of Lipid Droplet Budding

This compound proteins are integral to the process of LD biogenesis, specifically in the crucial step of budding from the ER membrane. In the absence of functional this compound proteins, neutral lipids accumulate within the ER, forming lens-like structures that fail to properly emerge as distinct cytoplasmic organelles.[1][2][3]

FITM1 and FITM2: Tissue-Specific Expression and Function

Mammals express two this compound proteins, FITM1 and FITM2, which exhibit distinct tissue distribution and functional nuances.

  • FITM2 (FIT2): Ubiquitously expressed, with particularly high levels in adipose tissue, the primary site of energy storage.[4] FITM2 is considered the main driver of LD formation for long-term energy storage.[5]

  • FITM1 (FIT1): Primarily found in skeletal and cardiac muscle, tissues characterized by rapid lipid turnover to meet high energy demands.[4] It is associated with the formation of smaller, more numerous LDs suited for rapid mobilization.[5]

Molecular Mechanism of this compound Protein Action

This compound proteins are localized to the ER membrane and possess a characteristic topology of six transmembrane domains with both the N- and C-termini facing the cytosol.[3][5] Their function in LD formation is multifaceted and involves direct interaction with lipids and other proteins.

Partitioning of Triacylglycerols

A primary function of this compound proteins is to bind and partition newly synthesized TAGs from the ER membrane into the nascent LD.[4][5] This process is essential for the growth of the lipid lens and its eventual budding. Studies have shown that FITM2 directly binds to TAGs, and this binding affinity correlates with the size of the LDs formed.[4]

Interaction with ER-Shaping Proteins and the Cytoskeleton

FITM2 does not act in isolation. It collaborates with other proteins to orchestrate the physical process of LD budding. Key interaction partners include:

  • ER tubule-forming proteins (Reticulon 4 and REEP5): These proteins help to generate the membrane curvature at the ER that is conducive to LD formation. FITM2 interacts with these proteins, suggesting a coordinated effort to shape the ER membrane for efficient budding.[2][6][7]

  • Septins: These are cytoskeletal proteins that are also involved in membrane remodeling events. FITM2 interacts with septin 7, and this interaction is necessary for normal LD biogenesis.[2][6][7]

The transient enrichment of FITM2, ER tubule-forming proteins, and septins at LD formation sites underscores their collaborative role in the early stages of LD emergence.[6][7]

Quantitative Data on this compound Protein Function

The functional importance of this compound proteins is underscored by quantitative analyses of LD morphology and number upon manipulation of this compound protein expression or the expression of their interaction partners.

Experimental ConditionEffect on Lipid DropletsReference
Depletion of FITM2 Decrease in the number and size of lipid droplets.[2]
Depletion of REEP5 or Rtn4 (FITM2-interacting proteins) Decrease in the number and size of lipid droplets, mimicking FITM2 loss.[2][6]
Overexpression of FITM2 Formation of larger lipid droplets compared to FITM1 overexpression.[4]
Expression of a gain-of-function FITM2 mutant (FLL(157–9)AAA) Formation of significantly larger lipid droplets compared to wild-type FITM2.[4]
Down-regulation of FIT2 in pancreatic β-cells Significant reduction in lipid droplet number.[8]
FITM2 deficiency in hepatic cells Secretion of triglyceride-depleted VLDL particles.[9][10]

Signaling and Logical Relationship Diagrams

The following diagrams illustrate the key interactions and the logical workflow of FITM2-mediated lipid droplet formation.

FITM2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol TAG_synthesis Triacylglycerol Synthesis TAG Triacylglycerols TAG_synthesis->TAG produces FITM2 FITM2 ER_shaping ER Tubule-Forming Proteins (Rtn4, REEP5) FITM2->ER_shaping interacts with Septins Septins FITM2->Septins interacts with Nascent_LD Nascent Lipid Droplet FITM2->Nascent_LD facilitate budding ER_shaping->Nascent_LD facilitate budding TAG->FITM2 binds to Septins->Nascent_LD facilitate budding Mature_LD Mature Lipid Droplet Nascent_LD->Mature_LD matures into

Caption: Signaling pathway of FITM2 in lipid droplet formation.

Experimental_Workflow start Start: Cell Culture (e.g., HepG2, 3T3-L1) treatment Experimental Treatment (e.g., siRNA for FITM2 knockdown, Oleic acid stimulation) start->treatment staining Lipid Droplet Staining (Oil Red O / BODIPY) treatment->staining lysis Cell Lysis treatment->lysis imaging Microscopy and Imaging staining->imaging quant_ld Quantification of Lipid Droplet Number and Size imaging->quant_ld analysis Data Analysis and Interpretation quant_ld->analysis tg_assay Triglyceride Quantification Assay lysis->tg_assay protein_assay Protein Quantification (e.g., Western Blot for FITM2) lysis->protein_assay tg_assay->analysis protein_assay->analysis end End analysis->end

Caption: General experimental workflow for studying this compound proteins.

Detailed Experimental Protocols

Lipid Droplet Staining with Oil Red O

This protocol is adapted for staining lipid droplets in cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • Oil Red O working solution (6 ml stock solution + 4 ml distilled water, let stand for 10 min, filter)

  • 60% Isopropanol

  • Hematoxylin (for counterstaining, optional)

  • Mounting medium

Procedure:

  • Grow cells on coverslips in a multi-well plate to desired confluency.

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash cells twice with PBS.

  • Wash cells once with 60% isopropanol for 5 minutes.

  • Allow the cells to dry completely.

  • Add Oil Red O working solution to cover the cells and incubate for 15-20 minutes at room temperature.

  • Wash cells thoroughly with distilled water to remove excess stain.

  • (Optional) Counterstain with Hematoxylin for 1 minute and wash with water.

  • Mount coverslips on glass slides using an aqueous mounting medium.

  • Visualize under a bright-field microscope. Lipid droplets will appear as red-orange structures.

Triglyceride Quantification Assay

This protocol provides a general method for quantifying intracellular triglyceride content.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Triglyceride quantification colorimetric/fluorometric assay kit (commercially available)

  • Plate reader

Procedure:

  • Culture and treat cells as required for the experiment.

  • Harvest cells and wash with cold PBS.

  • Lyse the cells in an appropriate lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate for normalization.

  • Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves:

    • Adding a specified volume of cell lysate to a 96-well plate.

    • Adding the reaction mix provided in the kit.

    • Incubating for the recommended time at the specified temperature.

    • Measuring the absorbance or fluorescence using a plate reader at the specified wavelength.

  • Calculate the triglyceride concentration based on the standard curve generated from the provided standards.

  • Normalize the triglyceride content to the total protein concentration of the sample.

Western Blotting for FITM2 Protein Expression

This protocol outlines the steps for analyzing FITM2 protein levels.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FITM2

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates as described in the triglyceride quantification protocol.

  • Determine protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-FITM2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.

  • Quantify band intensities using densitometry software.

Conclusion and Future Directions

This compound proteins are indispensable components of the lipid droplet formation machinery, acting as key mediators of the budding process from the endoplasmic reticulum. Their interaction with both neutral lipids and a network of ER-shaping and cytoskeletal proteins highlights the intricate coordination required for the biogenesis of these vital organelles. Understanding the precise molecular choreography of this compound protein function holds significant promise for the development of novel therapeutic strategies targeting metabolic diseases associated with aberrant lipid storage. Future research will likely focus on elucidating the dynamic regulation of this compound protein interactions, their potential enzymatic activities, and their role in the context of specific metabolic states and disease pathologies.

References

The Gatekeeper of Fat: FITM2's Critical Role in Triacylglycerol Storage

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fat Storage-Inducing Transmembrane Protein 2 (FITM2), an evolutionarily conserved endoplasmic reticulum (ER)-resident protein, plays a pivotal, yet intricate, role in the storage of neutral lipids, primarily triacylglycerols (TGs), within cytosolic lipid droplets (LDs). Emerging evidence highlights FITM2 as a critical regulator, or "gatekeeper," in the biogenesis of LDs, acting downstream of TG synthesis to partition newly formed TGs into nascent droplets.[1][2] Its dysfunction is implicated in a range of metabolic disorders, including lipodystrophy and insulin resistance, underscoring its potential as a therapeutic target.[2][3] This technical guide provides a comprehensive overview of the molecular functions of FITM2, detailing its involvement in LD formation, its interaction with key cellular machinery, and the metabolic consequences of its dysregulation. We present a synthesis of quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of FITM2's function for researchers and drug development professionals.

Introduction: The Significance of Triacylglycerol Storage and Lipid Droplets

The storage of energy in the form of triacylglycerols is a fundamental biological process, essential for cellular and organismal homeostasis.[4] TGs are sequestered within specialized organelles called lipid droplets, which consist of a neutral lipid core encased by a phospholipid monolayer and a unique complement of associated proteins.[1] LDs are not merely inert storage depots but are dynamic organelles that actively participate in lipid metabolism, signaling, and protecting cells from the lipotoxic effects of excess free fatty acids.[5] The biogenesis of LDs is a complex process that originates at the endoplasmic reticulum, where newly synthesized TGs accumulate between the leaflets of the ER membrane, eventually budding off into the cytoplasm.[1][6] Several key proteins regulate this process, and among them, FITM2 has emerged as a central player.

Molecular Architecture and Cellular Localization of FITM2

FITM2, encoded by the FITM2 gene, is a 262-amino acid protein in humans, characterized by six transmembrane domains with both its N- and C-termini facing the cytosol.[1][7] It is ubiquitously expressed, with particularly high levels in adipose tissue.[8][9] FITM2 is an integral membrane protein of the endoplasmic reticulum, the primary site of TG synthesis.[2][7] This localization is critical for its function, placing it at the nexus of lipid synthesis and droplet formation.

The Core Function of FITM2: A Gatekeeper of Lipid Droplet Biogenesis

While FITM2 is not directly involved in the enzymatic synthesis of triacylglycerols, it is indispensable for their proper packaging into cytosolic lipid droplets.[1][7] Overexpression of FITM2 leads to an increase in the number and size of LDs without a corresponding increase in TG biosynthesis, suggesting a role in the partitioning of TGs into these storage organelles.[2][7] Conversely, depletion of FITM2 results in a significant reduction in LD formation, with TGs accumulating within the ER membrane.[4][5]

Several lines of evidence suggest that FITM2 acts downstream of the diacylglycerol acyltransferase (DGAT) enzymes, which catalyze the final step of TG synthesis.[1][2] It is proposed that FITM2 binds to newly synthesized TGs, facilitating their coalescence into a "lens" within the ER membrane, a crucial step for the budding of a new lipid droplet.[1][2] This has led to the "gatekeeper" hypothesis, where FITM2 controls the number of nascent LDs that are formed from the ER.[1][2]

More recent studies have also uncovered a potential enzymatic function for FITM2 as an acyl-CoA diphosphatase.[8][10] This activity may be crucial for maintaining ER homeostasis, and its dysregulation in the absence of FITM2 could contribute to the observed ER stress and altered lipid metabolism.[8][10]

Quantitative Data on FITM2 Function

To provide a clear overview of the impact of FITM2 on triacylglycerol storage, the following tables summarize key quantitative findings from various studies.

Table 1: Effect of FITM2 Manipulation on Lipid Droplet Phenotype

Experimental ModelManipulationChange in LD NumberChange in LD SizeReference
3T3-L1 AdipocytesFIT2 KnockdownSignificant Decrease-[7]
ZebrafishFIT2 KnockdownSignificant Decrease-[7]
Mouse LiverFIT2 OverexpressionIncreaseIncrease[2]
Mouse Skeletal MuscleFIT2 OverexpressionIncreaseIncrease[2]
Adipose-specific FIT2 KO MiceKnockoutFewerLarger[2][11]
HepG2 CellsREEP5 or Rtn4 DepletionDecreaseDecrease[12][13]
MIN6 CellsFIT2 Down-regulationSignificant Reduction-[14]
MIN6 CellsFIT2 OverexpressionIncrease-[14]

Table 2: Impact of FITM2 Deficiency on Triacylglycerol and Metabolite Levels

| Experimental Model | Manipulation | Change in Cellular TG | Change in Plasma TG | Other Metabolic Changes | Reference | | :--- | :--- | :--- | :--- | :--- | | Adipose-specific FIT2 KO Mice | Knockout | No Change (Brown Adipose Tissue) | - | Progressive lipodystrophy, metabolic dysfunction |[2][11] | | Hepatocyte-specific FIT2 KO Mice (Chow Diet) | Knockout | Increased Hepatic TG | - | Elevated acyl-CoA levels, ER stress, impaired VLDL secretion |[8][10] | | Hepatocyte-specific FIT2 KO Mice (High-Fat Diet) | Knockout | Reversed Steatosis | Decreased | Worsened ER stress and liver injury |[8][10][15] | | FITM2-deficient Hepatic Cells | siRNA knockdown | - | - | Secretion of TG-depleted VLDL particles |[15][16] |

Signaling and Interaction Network of FITM2

FITM2 does not act in isolation. Its function in lipid droplet biogenesis is orchestrated through interactions with a network of other proteins.

Interaction with ER Tubule-Forming Proteins and Septins

Recent studies have revealed that FITM2 interacts with ER tubule-forming proteins, such as Reticulon-4 (Rtn4) and Receptor Expression-Enhancing Protein 5 (REEP5).[12][13][17] This interaction, which is stimulated by oleic acid, is thought to facilitate the generation of membrane curvature at the ER, a critical step in the budding of nascent lipid droplets.[13][17] Furthermore, FITM2 binds to the cytoskeletal protein Septin 7 through its cytosolic loops.[17] Depletion of either ER tubule-forming proteins or septins mimics the phenotype of FITM2 loss, resulting in a decrease in the number and size of LDs.[12][17] This suggests a coordinated effort where FITM2 recruits these proteins to sites of LD formation to provide a scaffold for the emerging droplet.

FITM2_Interaction_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol FITM2 FITM2 ER_Tubule_Proteins ER Tubule-Forming Proteins (Rtn4, REEP5) FITM2->ER_Tubule_Proteins interacts with Septin7 Septin 7 FITM2->Septin7 interacts with Lipid_Droplet Nascent Lipid Droplet FITM2->Lipid_Droplet facilitate budding TG_synthesis Triacylglycerol Synthesis (DGAT) TG Triacylglycerol TG_synthesis->TG produces TG->FITM2 binds ER_Tubule_Proteins->Lipid_Droplet facilitate budding Septin7->Lipid_Droplet facilitate budding

Caption: FITM2 interaction network in lipid droplet biogenesis.

Regulation by PPARγ

The expression of both human and mouse FITM2 is directly regulated by the adipogenic transcription factor Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2] A conserved PPARγ response element has been identified in an intron of the FITM2 gene, linking FITM2 to the master regulator of adipogenesis and lipid metabolism.[2]

FITM2_Regulation_Pathway PPARg PPARγ FITM2_gene FITM2 Gene PPARg->FITM2_gene activates transcription FITM2_protein FITM2 Protein FITM2_gene->FITM2_protein is translated to Lipid_Droplet_Formation Lipid Droplet Formation FITM2_protein->Lipid_Droplet_Formation promotes

Caption: Transcriptional regulation of FITM2 by PPARγ.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of FITM2.

Lipid Droplet Staining and Visualization
  • Objective: To visualize and quantify lipid droplets in cells.

  • Method:

    • Cells are cultured on coverslips and treated as required (e.g., with oleic acid to induce LD formation).

    • Cells are fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • After washing with PBS, cells are stained with a neutral lipid dye such as:

      • BODIPY 493/503: Incubate with 1-2 µg/mL in PBS for 15-30 minutes.

      • LipidTOX Red or Green Neutral Lipid Stain: Use according to the manufacturer's protocol.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted on slides with an appropriate mounting medium.

    • Images are acquired using a fluorescence microscope or a confocal microscope.

    • LD number and size can be quantified using image analysis software like ImageJ.[12][14]

Triglyceride Measurement
  • Objective: To quantify the total amount of triacylglycerols in cells or tissues.

  • Method:

    • Cells or tissues are homogenized in a suitable buffer (e.g., RIPA buffer).

    • Lipids are extracted from the homogenate using a method such as the Folch extraction (chloroform:methanol, 2:1 v/v).

    • The organic phase containing the lipids is collected and dried under nitrogen.

    • The dried lipid extract is resuspended in a solvent compatible with the assay (e.g., isopropanol).

    • Triglyceride levels are measured using a colorimetric or fluorometric assay kit (e.g., from Wako Diagnostics or Cayman Chemical), which typically involves the enzymatic hydrolysis of TGs to glycerol and free fatty acids, followed by a coupled reaction that produces a detectable signal.[16]

    • Results are normalized to total protein concentration of the initial homogenate.

Co-immunoprecipitation (Co-IP) for Protein Interaction Analysis
  • Objective: To determine if two proteins physically interact within the cell.

  • Method:

    • Cells are lysed in a non-denaturing lysis buffer containing protease inhibitors.

    • The cell lysate is pre-cleared by incubation with protein A/G beads to reduce non-specific binding.

    • The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-FITM2) overnight at 4°C.

    • Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

    • The beads are washed several times to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

    • The eluted proteins are separated by SDS-PAGE and the presence of the "prey" protein is detected by Western blotting using a specific antibody.[14]

Experimental_Workflow_CoIP start Cell Lysis preclear Pre-clear Lysate (with Protein A/G beads) start->preclear incubation Incubate with 'Bait' Antibody preclear->incubation capture Capture Complexes (with Protein A/G beads) incubation->capture wash Wash Beads capture->wash elution Elute Proteins wash->elution analysis SDS-PAGE and Western Blot for 'Prey' elution->analysis end Interaction Confirmed analysis->end

Caption: Workflow for Co-immunoprecipitation.

Conclusion and Future Directions

FITM2 is a multifaceted protein that plays a central and indispensable role in the storage of triacylglycerols. Its function as a gatekeeper of lipid droplet biogenesis, coupled with its potential enzymatic activity and its intricate network of protein interactions, highlights its importance in maintaining cellular lipid homeostasis. The progressive lipodystrophy and metabolic dysfunction observed in FITM2-deficient animal models underscore its physiological significance.[2]

For researchers and drug development professionals, FITM2 presents a compelling target. A deeper understanding of its structure-function relationships, the regulation of its activity, and the precise molecular mechanisms by which it orchestrates LD formation could pave the way for novel therapeutic strategies to combat metabolic diseases characterized by aberrant lipid storage. Future research should focus on elucidating the crystal structure of FITM2, identifying small molecule modulators of its activity, and further dissecting its role in the context of different cell types and disease states.

References

An In-depth Technical Guide to the Structure and Function of Fat-Inducing Transmembrane (FITM) Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fat-Inducing Transmembrane (FITM) proteins, also known as Fat-Inducing Transcript (FIT) proteins, are a highly conserved family of integral membrane proteins crucial for the formation and regulation of lipid droplets (LDs).[1][2] Residing primarily in the endoplasmic reticulum (ER), these proteins play a pivotal role in cellular lipid homeostasis by mediating the partitioning of neutral lipids, such as triglycerides (TGs), into nascent LDs.[1][3] In mammals, the two primary members of this family, FITM1 (also known as FIT1) and FITM2 (also known as FIT2), exhibit distinct tissue expression patterns and are implicated in various metabolic processes and diseases.[2] This technical guide provides a comprehensive overview of the structure, transmembrane topology, and functional aspects of this compound proteins, with a focus on quantitative data, experimental methodologies, and the signaling pathways governing their activity.

This compound Protein Structure and Transmembrane Domains

FITM1 and FITM2 are multi-pass transmembrane proteins characterized by a conserved architecture of six transmembrane (TM) domains.[1] Both the N-terminus and C-terminus of these proteins are oriented towards the cytosol. FITM1 is comprised of 292 amino acids, while the more ubiquitously expressed FITM2 consists of 262 amino acids.[1] A key feature of the this compound protein family is a highly conserved "FIT signature sequence" located within the fourth transmembrane domain, which is crucial for their function.

Quantitative Data on Human FITM1 and FITM2 Structure

The following tables summarize the key structural and topological features of human FITM1 and FITM2, with data derived from the UniProt database and supporting literature.

Protein UniProt ID Length (Amino Acids) Molecular Mass (Da) Gene Location
FITM1A5D6W629232,20714q12
FITM2Q9H3Y126229,85520q13.12

Table 1: General Properties of Human FITM1 and FITM2

Protein Domain Amino Acid Position Location
FITM1 N-terminus1-24Cytosolic
TM125-45Transmembrane
Loop 146-81Luminal
TM282-102Transmembrane
Loop 2103-120Cytosolic
TM3121-141Transmembrane
Loop 3142-171Luminal
TM4172-192Transmembrane
Loop 4193-207Cytosolic
TM5208-228Transmembrane
Loop 5229-247Luminal
TM6248-268Transmembrane
C-terminus269-292Cytosolic
FITM2 N-terminus1-23Cytosolic
TM124-44Transmembrane
Loop 145-79Luminal
TM280-100Transmembrane
Loop 2101-115Cytosolic
TM3116-136Transmembrane
Loop 3137-169Luminal
TM4170-190Transmembrane
Loop 4191-205Cytosolic
TM5206-226Transmembrane
Loop 5227-241Luminal
TM6242-262Transmembrane
C-terminus263-262Cytosolic

Table 2: Transmembrane Topology of Human FITM1 and FITM2

Signaling and Functional Relationships

This compound proteins are key players in lipid metabolism, and their expression and function are tightly regulated. A critical regulatory pathway involves the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that acts as a master regulator of adipogenesis and lipid metabolism.

PPARG_FITM2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Fatty_Acids Fatty Acids / Thiazolidinediones PPARg PPARγ Fatty_Acids->PPARg binds and activates RXR RXR PPARg_RXR_complex PPARγ-RXR Heterodimer RXR->PPARg_RXR_complex PPARg->PPARg_RXR_complex heterodimerizes with PPRE PPRE PPARg_RXR_complex->PPRE binds to FITM2_Gene FITM2 Gene PPRE->FITM2_Gene activates transcription of FITM2_mRNA FITM2 mRNA FITM2_Gene->FITM2_mRNA transcription FITM2_Protein FITM2 Protein FITM2_mRNA->FITM2_Protein translation Lipid_Droplet Lipid Droplet Budding FITM2_Protein->Lipid_Droplet mediates

Figure 1: PPARγ-mediated transcriptional regulation of FITM2.

Recent studies have also revealed that this compound proteins are structurally related to lipid phosphatase/phosphotransferase (LPT) enzymes.[4] This suggests a more direct enzymatic role for this compound proteins in modulating the lipid composition of the ER membrane, which in turn facilitates the budding of lipid droplets.

FITM2_Function Triglycerides Triglycerides (TG) & Diacylglycerols (DAG) FITM2 FITM2 Protein Triglycerides->FITM2 binds to LPT_Activity Lipid Phosphatase/ Phosphotransferase Activity FITM2->LPT_Activity exhibits LD_Budding Lipid Droplet Budding FITM2->LD_Budding promotes ER_Membrane ER Membrane Lipid Composition LPT_Activity->ER_Membrane modulates ER_Membrane->LD_Budding facilitates

Figure 2: Functional relationships of the FITM2 protein.

Experimental Protocols

Immunofluorescence Staining for ER-Localization of this compound Proteins

This protocol is adapted for the visualization of endogenous or overexpressed this compound proteins in the endoplasmic reticulum of cultured mammalian cells.

Materials:

  • Mammalian cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-FITM1 or Anti-FITM2 antibody (species-specific)

  • Secondary antibody: Fluorophore-conjugated antibody against the primary antibody species

  • ER marker antibody (e.g., anti-Calreticulin or anti-PDI)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Wash cells three times with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash cells three times with PBS.

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate cells with the primary antibody (anti-FITM and anti-ER marker) diluted in blocking buffer overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate cells with the appropriate fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS.

  • Mount coverslips onto glass slides using mounting medium.

  • Visualize by fluorescence microscopy.

In Vitro Triglyceride Binding Assay

This assay determines the direct binding of purified this compound proteins to triglycerides.

Materials:

  • Purified recombinant this compound protein

  • Radiolabeled triglyceride (e.g., [³H]triolein)

  • Unlabeled triglyceride

  • Binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Detergent for solubilizing the membrane protein (e.g., dodecyl maltoside)

  • Nitrocellulose membrane

  • Scintillation fluid and counter

Procedure:

  • Solubilize the purified this compound protein in binding buffer containing a suitable detergent.

  • In a series of tubes, incubate a fixed concentration of the this compound protein with increasing concentrations of [³H]triolein.

  • For competition assays, incubate the this compound protein and [³H]triolein with increasing concentrations of unlabeled triglyceride.

  • Incubate the binding reactions at room temperature for 1 hour.

  • Filter the reactions through a nitrocellulose membrane under vacuum to capture the protein-ligand complexes.

  • Wash the membranes quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the membranes in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [³H]triolein using a scintillation counter.

  • Analyze the data to determine binding affinity (Kd) and specificity.

Lipid Droplet Formation Assay

This assay is used to quantify the effect of this compound protein expression on the number and size of lipid droplets in cells.

Materials:

  • Mammalian cells

  • Expression vectors for FITM1, FITM2, or a control vector (e.g., GFP)

  • Lipid-rich medium (e.g., medium supplemented with oleic acid)

  • Lipid droplet-specific fluorescent dye (e.g., BODIPY 493/503 or Nile Red)

  • Formaldehyde for fixation

  • DAPI for nuclear staining

  • Fluorescence microscope with image analysis software

Procedure:

  • Transfect cells with the this compound expression vectors or a control vector.

  • After 24-48 hours, induce lipid droplet formation by incubating the cells in lipid-rich medium for a specified time (e.g., 16 hours).

  • Wash the cells with PBS and fix with 4% formaldehyde.

  • Stain the cells with a lipid droplet-specific dye and DAPI.

  • Acquire images using a fluorescence microscope.

  • Use image analysis software to quantify the number and size of lipid droplets per cell.

  • Compare the results between cells expressing this compound proteins and the control cells.

Experimental Workflow Visualization

The determination of the transmembrane topology of proteins like this compound is critical for understanding their function. The Fluorescence Protease Protection (FPP) assay is a powerful technique for this purpose. The following diagram illustrates the workflow of an FPP experiment to determine the orientation of the N- or C-terminus of an ER-resident protein.

FPP_Workflow cluster_prep Cell Preparation cluster_assay Fluorescence Protease Protection Assay cluster_analysis Data Analysis and Interpretation Transfect Transfect cells with N- or C-terminally GFP-tagged This compound construct Culture Culture cells on glass-bottom dishes Transfect->Culture Image_pre Acquire pre-permeabilization fluorescence image Culture->Image_pre Permeabilize Permeabilize plasma membrane with Digitonin Image_pre->Permeabilize Image_post Acquire post-permeabilization fluorescence image Permeabilize->Image_post Add_protease Add protease (e.g., Trypsin) to the medium Image_post->Add_protease Image_final Acquire final fluorescence image Add_protease->Image_final Analyze Analyze changes in GFP fluorescence Image_final->Analyze Conclusion_cytosolic Fluorescence loss: GFP tag is cytosolic Analyze->Conclusion_cytosolic if Conclusion_luminal Fluorescence retained: GFP tag is luminal Analyze->Conclusion_luminal if

Figure 3: Workflow for the Fluorescence Protease Protection (FPP) assay.

Conclusion

The study of this compound proteins is a rapidly evolving field with significant implications for understanding lipid metabolism and related diseases. Their unique six-transmembrane structure and their dual role as lipid-binding proteins and potential lipid phosphatases/phosphotransferases make them fascinating targets for further research. The experimental protocols and workflows detailed in this guide provide a robust framework for investigating the structure and function of these critical proteins. A deeper understanding of the signaling pathways that regulate this compound expression and activity will undoubtedly open new avenues for therapeutic intervention in metabolic disorders.

References

Evolution of Fat Storage-Inducing Transmembrane Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The storage of neutral lipids in lipid droplets is a fundamental biological process conserved across eukaryotes. This process is critical for energy homeostasis, and its dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. At the heart of lipid droplet formation and regulation are specialized proteins, many of which are transmembrane proteins embedded within the endoplasmic reticulum (ER) and the lipid droplet monolayer. These proteins play crucial roles in sequestering triglycerides, mediating the budding of lipid droplets from the ER, and controlling the access of lipases for lipid mobilization.

This technical guide provides an in-depth exploration of the evolution of key families of fat storage-inducing transmembrane proteins, with a focus on the Perilipin (PAT) and Fat Storage-Inducing Transmembrane (FITM) protein families. We will delve into their evolutionary history, functional divergence, and the signaling pathways that regulate their activity. Furthermore, this guide provides detailed experimental protocols for studying these proteins and their roles in adipogenesis and lipid metabolism, aiming to equip researchers with the necessary tools to advance our understanding of these critical molecular players and to facilitate the development of novel therapeutic strategies targeting metabolic disorders.

Key Protein Families in Fat Storage

The Perilipin (PAT) Protein Family

The Perilipin (PLIN) or PAT family of proteins are key regulators of intracellular lipolysis, acting as gatekeepers that control the access of lipases to the triglyceride core of lipid droplets.[1] In mammals, this family consists of five members (PLIN1-5), each with distinct tissue expression patterns and functions.[2]

  • PLIN1: Primarily expressed in adipocytes of white and brown adipose tissue, PLIN1 is crucial for restricting basal lipolysis and promoting triglyceride storage.[2] Upon hormonal stimulation (e.g., by catecholamines), phosphorylation of PLIN1 by Protein Kinase A (PKA) induces a conformational change that facilitates the recruitment and activation of lipases.

  • PLIN2 (Adipose Differentiation-Related Protein - ADRP): Ubiquitously expressed, PLIN2 is associated with lipid droplets in most cell types. It is thought to have a higher binding affinity for lipid droplets than PLIN2, leading to its predominance on lipid droplets in mature adipocytes.[2]

  • PLIN3 (TIP47): Also ubiquitously expressed, PLIN3 is involved in the transport of mannose 6-phosphate receptors and is also found on lipid droplets.

  • PLIN4: Primarily found in white adipose tissue, heart, and skeletal muscle.[3]

  • PLIN5 (OXPAT, MLDP): Enriched in oxidative tissues such as the heart, brown adipose tissue, and skeletal muscle, PLIN5 is involved in coordinating fatty acid oxidation with triglyceride storage.[3]

Evolutionary History: The perilipin family is believed to have evolved from a common ancestral gene.[4] The diversity of the family in vertebrates is thought to have arisen from whole-genome duplication events.[4] The presence of PAT domain-containing proteins in insects, slime molds, and fungi suggests an ancient origin for this family of lipid droplet-associated proteins.

The Fat Storage-Inducing Transmembrane (FIT/FITM) Protein Family

The Fat Storage-Inducing Transmembrane (FIT or this compound) proteins are a conserved family of ER-resident transmembrane proteins that play a critical role in the budding of lipid droplets from the ER.[5] In mammals, there are two members, FITM1 and FITM2.

  • FITM1: Primarily expressed in oxidative tissues like skeletal and cardiac muscle.[5]

  • FITM2: Ubiquitously expressed, with high levels in adipose tissue and the liver.[5]

This compound proteins are characterized by six transmembrane domains with both the N- and C-termini facing the cytosol. They are thought to function by directly binding to triglycerides and diacylglycerols, partitioning them into nascent lipid droplets.[6] Studies have shown that overexpression of this compound proteins leads to an increase in the number and size of lipid droplets, while their knockdown impairs lipid droplet formation.[5]

Evolutionary History: FITM2 is considered the more ancient ortholog, with homologs found in yeast (Scs3p and Yft2p). The duplication event leading to FITM1 and FITM2 occurred in vertebrates.[6]

Quantitative Data

Protein Expression Levels
Protein FamilyProteinTissueExpression LevelReference
Perilipin PLIN1White Adipose TissueHigh[2]
PLIN1Brown Adipose TissueHigh[2]
PLIN2UbiquitousModerate[3]
PLIN3UbiquitousModerate[3]
PLIN4White Adipose Tissue, Heart, Skeletal MuscleLow[3]
PLIN5Heart, Brown Adipose Tissue, Skeletal MuscleHigh[3]
This compound FITM1Skeletal Muscle, HeartHigh[5]
FITM2Adipose Tissue, Liver (Ubiquitous)High[5]

Expression levels are qualitative (High, Moderate, Low) based on literature. For quantitative data, refer to resources like the GTEx portal.[7][8]

Binding Affinities
ProteinLigand/SubstrateBinding Affinity (Kd)MethodReference
FITM2 TrioleinNot specified (saturation kinetics observed)In vitro binding assay with purified protein[9]
PLIN2 Artificial Lipid Droplets~50 nMIn vitro binding assay with recombinant protein[10]

Note: Quantitative binding affinity data for these proteins is limited in the public domain and often context-dependent (e.g., lipid composition of droplets).

Signaling Pathways

Perilipin-Mediated Regulation of Lipolysis

This pathway illustrates the hormonal control of triglyceride breakdown in adipocytes, primarily regulated by PLIN1.

Perilipin_Lipolysis cluster_basal Basal State cluster_stimulated Stimulated State (Hormonal Signal) PLIN1_basal PLIN1 CGI58_basal CGI-58 PLIN1_basal->CGI58_basal sequesters LD_basal Lipid Droplet (Triglycerides) PLIN1_basal->LD_basal PLIN1_p p-PLIN1 PLIN1_basal->PLIN1_p ATGL_basal ATGL CGI58_basal->ATGL_basal inactive HSL_basal HSL (cytosolic) HSL_p p-HSL HSL_basal->HSL_p Hormone Catecholamines Receptor β-Adrenergic Receptor Hormone->Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->PLIN1_basal phosphorylates PKA->HSL_basal phosphorylates PLIN1_p->CGI58_basal releases CGI58_active CGI-58 ATGL_active ATGL CGI58_active->ATGL_active activates LD_stimulated Lipid Droplet ATGL_active->LD_stimulated hydrolyzes TAG to DAG HSL_p->LD_stimulated translocates to DAG Diacylglycerol HSL_p->DAG hydrolyzes DAG to MAG MAG Monoacylglycerol DAG->MAG FFA Free Fatty Acids MAG->FFA

Caption: Perilipin-mediated regulation of lipolysis in adipocytes.

Insulin Signaling Pathway in Adipocytes

This pathway depicts how insulin promotes glucose uptake and inhibits lipolysis in fat cells.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt activates AS160 AS160 Akt->AS160 phosphorylates PDE3B PDE3B Akt->PDE3B activates GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle promotes translocation GLUT4_membrane GLUT4 (membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake cAMP_hydrolysis cAMP -> AMP PDE3B->cAMP_hydrolysis Lipolysis_inhibition Inhibition of Lipolysis cAMP_hydrolysis->Lipolysis_inhibition

Caption: Insulin signaling pathway in adipocytes.

FGF21 Signaling Pathway

This pathway outlines the signaling cascade initiated by Fibroblast Growth Factor 21 in target cells, such as adipocytes.

FGF21_Signaling FGF21 FGF21 Receptor_complex FGF21-β-Klotho-FGFR Complex FGF21->Receptor_complex Klotho β-Klotho Klotho->Receptor_complex FGFR FGF Receptor (FGFR1) FGFR->Receptor_complex FRS2 FRS2 Receptor_complex->FRS2 phosphorylates Grb2 Grb2 FRS2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cellular_responses Cellular Responses (e.g., Glucose Uptake, Gene Expression) ERK->Cellular_responses Protein_Topology_Workflow start Start: Transmembrane protein of interest sitedirected_mutagenesis Site-directed mutagenesis: Introduce potential N-glycosylation sites (Asn-X-Ser/Thr) at various positions start->sitedirected_mutagenesis transfection Transfect cells with mutant constructs sitedirected_mutagenesis->transfection expression In vitro or in vivo protein expression transfection->expression analysis Analyze glycosylation status by SDS-PAGE (shift in molecular weight) expression->analysis interpretation Interpretation: Glycosylated = Luminal/Extracellular loop Not Glycosylated = Cytosolic loop analysis->interpretation topology_model Generate topology model interpretation->topology_model Phylogenetic_Analysis_Workflow start Start: Protein sequences of interest (e.g., PAT or this compound family members) msa Multiple Sequence Alignment (MSA) (e.g., using ClustalW or MUSCLE) start->msa model_selection Phylogenetic model selection (e.g., using ModelTest or similar tools in MEGA) msa->model_selection tree_building Phylogenetic tree construction (e.g., Maximum Likelihood, Neighbor-Joining in MEGA) model_selection->tree_building bootstrap Bootstrap analysis for statistical support tree_building->bootstrap tree_visualization Tree visualization and annotation bootstrap->tree_visualization

References

A Technical Guide to FITM Gene Expression in Human Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fat Storage-Inducing Transmembrane (FITM) protein family, comprising FITM1 and FITM2, plays a crucial role in lipid metabolism, specifically in the formation and budding of lipid droplets from the endoplasmic reticulum.[1] These proteins are integral to the process of partitioning triacylglycerol for storage.[1] Given their fundamental role in lipid homeostasis, understanding the tissue-specific expression and regulation of FITM1 and FITM2 is of significant interest for research into metabolic diseases such as type 2 diabetes, lipodystrophy, and non-alcoholic fatty liver disease, as well as cardiovascular conditions and certain cancers.[2]

This technical guide provides a comprehensive overview of this compound gene expression across various human tissues, detailed experimental protocols for their study, and a visualization of their regulatory pathways.

Data Presentation: Quantitative Gene Expression

The expression of FITM1 and FITM2 exhibits distinct patterns across human tissues. FITM1 expression is largely restricted to tissues with high oxidative capacity, whereas FITM2 shows a more ubiquitous, though varied, expression pattern.[1][2][3] The following tables summarize quantitative RNA and protein expression data from the Human Protein Atlas, which includes consensus data from the Genotype-Tissue Expression (GTEx) project.

RNA Expression (nTPM)

The table below presents the normalized mRNA expression levels in transcripts per million (nTPM) for FITM1 and FITM2 in a selection of human tissues. This data provides a quantitative measure of gene transcription.

TissueFITM1 (nTPM)FITM2 (nTPM)
Adipose Tissue1.377.2
Skeletal Muscle25.124.3
Heart Muscle26.545.9
Liver1.111.2
Pancreas0.517.5
Kidney0.922.8
Lung0.419.3
Brain (Cerebral Cortex)0.15.4
Testis0.86.7
Skin0.310.1
Small Intestine0.414.9
Colon0.311.1

Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEx).

Protein Expression

The following table summarizes the protein expression levels of FITM1 and FITM2 as determined by immunohistochemistry (IHC). The levels are categorized as High, Medium, Low, or Not Detected. It should be noted that for FITM1, the Human Protein Atlas suggests that the estimation of protein expression could not be definitively performed and advises viewing the primary data.[4]

TissueFITM1 Protein ExpressionFITM2 Protein Expression
Adipose TissueNot DetectedHigh
Skeletal MuscleMediumMedium
Heart MuscleLowMedium
LiverNot DetectedLow
PancreasNot DetectedMedium
KidneyNot DetectedMedium
LungNot DetectedLow
Brain (Cerebral Cortex)Not DetectedLow
TestisLowMedium
SkinNot DetectedLow
Small IntestineNot DetectedMedium
ColonNot DetectedMedium

Data sourced from immunohistochemistry staining results on the Human Protein Atlas.[5]

Signaling Pathway

The expression of this compound genes is under the control of key metabolic transcription factors. Notably, FITM2 is a direct target of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[6] This regulation highlights the integral role of FITM2 in fat cell differentiation and lipid storage. The pathway diagram below illustrates this regulatory relationship.

FITM_Regulation cluster_ligands Ligands cluster_receptor Nuclear Receptor cluster_gene Target Gene cluster_protein Protein Product cluster_function Cellular Function Ligands Fatty Acids, Rosiglitazone PPARg PPARγ Ligands->PPARg activates FITM2_Gene FITM2 Gene PPARg->FITM2_Gene promotes transcription FITM2_Protein FITM2 Protein FITM2_Gene->FITM2_Protein translation Lipid_Droplet Lipid Droplet Formation FITM2_Protein->Lipid_Droplet mediates

Caption: Transcriptional regulation of the FITM2 gene by PPARγ.

Experimental Protocols

Accurate determination of this compound gene and protein expression requires robust and well-validated experimental methods. Below are detailed protocols for key techniques.

Reverse Transcription Quantitative PCR (RT-qPCR)

This method is used for the sensitive quantification of FITM1 and FITM2 mRNA levels in tissue samples.

1. RNA Extraction:

  • Homogenize 20-30 mg of frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer.

  • Isolate total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol.

  • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

  • Assess RNA quantity and quality using a spectrophotometer (A260/A280 ratio of ~2.0) and by gel electrophoresis to check for integrity.

2. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and a mix of oligo(dT) and random hexamer primers.

  • Incubate the reaction mixture according to the enzyme manufacturer's instructions (e.g., 65°C for 5 min, then 50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

3. qPCR:

  • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (FITM1 or FITM2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

  • Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Analyze the data using the ΔΔCt method to determine the relative expression of the target gene normalized to the reference gene.

RT_qPCR_Workflow Tissue Tissue Sample RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for RT-qPCR analysis of this compound gene expression.

Western Blotting

This technique is used to detect and quantify FITM1 and FITM2 proteins in tissue lysates.

1. Protein Extraction:

  • Homogenize 50-100 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunodetection:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Incubate the membrane with a primary antibody specific to FITM1 or FITM2 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the signal using an imaging system or X-ray film.

  • Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Western_Blot_Workflow Tissue_Lysate Tissue Lysate Preparation SDS_PAGE SDS-PAGE Tissue_Lysate->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western Blot analysis of this compound protein expression.

Immunohistochemistry (IHC)

IHC is used to visualize the localization of FITM1 and FITM2 proteins within the cellular context of a tissue.

1. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.

  • Cut 4-5 µm thick sections using a microtome and mount on charged glass slides.

2. Staining:

  • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

  • Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with a blocking serum (e.g., normal goat serum).

  • Incubate with the primary antibody for FITM1 or FITM2 overnight at 4°C.

  • Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstain with hematoxylin to visualize cell nuclei.

3. Analysis:

  • Dehydrate the stained slides, clear in xylene, and coverslip.

  • Examine the slides under a light microscope to assess the staining intensity and subcellular localization of the this compound protein.

IHC_Workflow Tissue_Fixation Tissue Fixation & Embedding Sectioning Microtomy Tissue_Fixation->Sectioning Antigen_Retrieval Antigen Retrieval Sectioning->Antigen_Retrieval Blocking_Steps Blocking (Peroxidase & Serum) Antigen_Retrieval->Blocking_Steps Antibody_Incubation Primary & Secondary Ab Incubation Blocking_Steps->Antibody_Incubation Detection Chromogen Detection (DAB) Antibody_Incubation->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Microscopy Microscopic Analysis Counterstain->Microscopy

Caption: Workflow for Immunohistochemical analysis of this compound proteins.

Conclusion

This guide provides a detailed overview of this compound gene and protein expression in various human tissues, highlighting the predominant expression of FITM1 in muscle and heart and FITM2 in adipose tissue. The provided protocols and workflow diagrams serve as a valuable resource for researchers investigating the role of these critical lipid storage proteins in health and disease. Further research into the specific functions and regulatory mechanisms of this compound proteins will be crucial for the development of novel therapeutic strategies for metabolic disorders.

References

The intricate molecular interactions of Fat Storage-Inducing Transmembrane (FITM) Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fat Storage-Inducing Transmembrane (FITM) proteins, specifically FITM1 and FITM2 (also known as FIT1 and FIT2), are a highly conserved family of endoplasmic reticulum (ER)-resident proteins.[1][2] These proteins play a pivotal role in the formation of lipid droplets (LDs), the primary cellular organelles for storing neutral lipids.[3] Unlike enzymes involved in lipid synthesis, this compound proteins facilitate the partitioning of newly synthesized triglycerides into the nascent LDs, a critical step in maintaining cellular energy homeostasis and preventing lipotoxicity.[2][3] Dysregulation of this compound protein function has been implicated in various metabolic disorders, making them a significant area of research for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular interactions of this compound proteins, offering detailed experimental protocols and visual representations of the key pathways involved.

Direct Interaction of this compound Proteins with Lipids

A fundamental aspect of this compound protein function is their direct interaction with neutral lipids. This binding is a prerequisite for the sequestration of triglycerides from the ER membrane into budding lipid droplets.

Binding Specificity and Affinity

This compound proteins exhibit a binding preference for neutral lipids, primarily triglycerides (TG) and to a lesser extent, diacylglycerides (DAG).[2][4] This specificity aligns with their function in lipid droplet formation, which are predominantly composed of a triglyceride core. While precise dissociation constants (Kd) are not extensively reported in the literature, studies have demonstrated that FITM2 binds to triglycerides with a higher affinity than FITM1.[5] This difference in binding affinity correlates with the observation that FITM2 expression leads to the formation of larger lipid droplets compared to FITM1.[2] A gain-of-function mutant of FITM2, FLL(157–9)AAA, which forms even larger lipid droplets, shows increased binding to triolein, further supporting the correlation between binding affinity and lipid droplet size.[2] Conversely, a partial loss-of-function mutant, N80A, exhibits significantly lower triolein binding.[2]

Protein/MutantInteracting MoleculeRelative Binding Affinity/CapacityReference
FITM2Triglyceride (Triolein)High[2]
FITM1Triglyceride (Triolein)Lower than FITM2[2]
FITM2-FLL(157–9)AAATriglyceride (Triolein)Higher than wild-type FITM2[2]
FITM2-N80ATriglyceride (Triolein)Lower than wild-type FITM2[2]
FITM2DiacylglycerolBinds[4]
Experimental Protocol: In Vitro Lipid Binding Assay

This protocol is adapted from studies demonstrating the direct binding of purified this compound proteins to triglycerides.[2]

Objective: To quantify the binding of purified this compound protein to a specific lipid.

Materials:

  • Purified, recombinant this compound protein (e.g., His-tagged FITM2)

  • Radiolabeled lipid (e.g., [3H]-Triolein)

  • Unlabeled lipid (e.g., cold Triolein)

  • Detergent for protein solubilization (e.g., n-Dodecyl β-D-maltoside (DDM))

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% DDM)

  • Ni-NTA agarose beads

  • Scintillation counter and scintillation fluid

Procedure:

  • Protein-Lipid Incubation:

    • In a microcentrifuge tube, mix a constant amount of purified this compound protein (e.g., 1-5 µg) with increasing concentrations of radiolabeled lipid.

    • For competition assays, incubate the protein with a fixed concentration of radiolabeled lipid and increasing concentrations of unlabeled lipid.

    • Incubate the mixture at room temperature for 1 hour with gentle agitation.

  • Capture of Protein-Lipid Complexes:

    • Add Ni-NTA agarose beads to the incubation mixture to capture the His-tagged this compound protein and any bound lipid.

    • Incubate for 30 minutes at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).

    • Carefully remove the supernatant.

    • Wash the beads three times with ice-cold binding buffer to remove unbound lipid.

  • Quantification:

    • After the final wash, resuspend the beads in a small volume of binding buffer.

    • Transfer the bead slurry to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radiolabeled lipid as a function of the total lipid concentration.

    • For saturation binding experiments, the data can be fitted to a one-site binding model to estimate the binding affinity (Kd).

Interaction of this compound Proteins with Other Proteins

This compound proteins do not function in isolation. They interact with a network of other proteins to orchestrate the complex process of lipid droplet biogenesis.

Interaction with ER Tubule-Forming Proteins and Septins

Recent studies have revealed that FITM2 interacts with ER tubule-forming proteins, specifically Reticulon-4 (Rtn4) and Receptor Expression-Enhancing Protein 5 (REEP5).[1] This interaction is primarily mediated by their transmembrane domains and is enhanced by the presence of oleic acid, a substrate for triglyceride synthesis.[1] Depletion of these ER-shaping proteins phenocopies the loss of FITM2, resulting in a decrease in the number and size of lipid droplets.[1] Furthermore, FITM2 has been shown to interact with the cytoskeletal protein septin 7 through its cytosolic loops.[1] These interactions suggest a model where FITM2 recruits ER-shaping machinery and the cytoskeleton to provide the necessary membrane curvature and scaffolding for the budding of nascent lipid droplets.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

This protocol provides a framework for investigating the interaction between FITM2 and its binding partners like REEP5 in a cellular context.[6][7][8][9]

Objective: To determine if two proteins interact within a cell.

Materials:

  • Mammalian cell line (e.g., HEK293T or HepG2)

  • Expression vectors for tagged proteins (e.g., FLAG-FITM2 and HA-REEP5)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

  • Antibody specific to the tag of the "bait" protein (e.g., anti-FLAG M2 antibody)

  • Protein A/G agarose beads

  • Wash buffer (e.g., lysis buffer with a lower concentration of detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies for Western blotting (e.g., anti-FLAG and anti-HA antibodies)

Procedure:

  • Cell Culture and Transfection:

    • Culture cells to 70-90% confluency.

    • Co-transfect the cells with the expression vectors for the tagged proteins of interest.

  • Cell Lysis:

    • After 24-48 hours of expression, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube.

    • Add the antibody against the "bait" protein and incubate for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

    • Wash the beads 3-5 times with wash buffer.

  • Elution and Analysis:

    • Resuspend the beads in elution buffer.

    • Boil the samples for 5-10 minutes to elute the protein complexes.

    • Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against both the "bait" and "prey" proteins.

Experimental Protocol: Split-Ubiquitin Membrane Yeast Two-Hybrid (MYTH)

The MYTH system is particularly well-suited for studying interactions involving integral membrane proteins like FITM2.[1][10][11][12]

Objective: To identify novel interacting partners of a membrane-bound "bait" protein.

Materials:

  • Saccharomyces cerevisiae reporter strain (e.g., NMY51)

  • Bait vector (e.g., pBT3-SUC) for cloning the this compound protein fused to the C-terminal half of ubiquitin (Cub) and a transcription factor.

  • Prey library vector (e.g., pPR3-N) containing cDNA library fused to the N-terminal half of ubiquitin (NubG).

  • Yeast transformation reagents.

  • Selective growth media (e.g., SD/-Leu/-Trp for initial transformation, and SD/-Leu/-Trp/-His/-Ade for selecting interacting partners).

Procedure:

  • Bait and Prey Construction:

    • Clone the full-length coding sequence of the this compound protein into the bait vector.

    • Use a pre-made cDNA library in the prey vector.

  • Yeast Transformation:

    • Transform the bait plasmid into the yeast reporter strain and select for transformants.

    • Transform the prey library into the yeast strain already containing the bait plasmid.

  • Interaction Screening:

    • Plate the transformed yeast on selective media lacking leucine and tryptophan to select for cells containing both bait and prey plasmids.

    • Replica-plate the colonies onto highly selective media lacking leucine, tryptophan, histidine, and adenine. Growth on this medium indicates a protein-protein interaction.

  • Identification of Interactors:

    • Isolate the prey plasmids from the positive colonies.

    • Sequence the cDNA insert to identify the interacting protein.

Signaling Pathways Regulating this compound Gene Expression

The expression of this compound genes is tightly regulated by transcription factors that respond to metabolic cues. This regulation ensures that lipid storage is coordinated with the overall metabolic state of the cell.

Regulation of FITM2 by PPARγ

The expression of FITM2 in adipose tissue is directly regulated by the peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis and lipid metabolism.[2][5] Activation of PPARγ by its ligands, such as fatty acids or synthetic agonists like rosiglitazone, leads to increased transcription of the FITM2 gene.[5] This provides a direct link between lipid availability and the machinery for lipid storage.

PPAR_gamma_pathway Ligands Fatty Acids / Thiazolidinediones PPARg PPARγ Ligands->PPARg activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (in FITM2 promoter) PPARg_RXR->PPRE binds FITM2_gene FITM2 Gene PPRE->FITM2_gene activates transcription FITM2_protein FITM2 Protein FITM2_gene->FITM2_protein translation LD_formation Lipid Droplet Formation FITM2_protein->LD_formation promotes

Caption: PPARγ signaling pathway leading to FITM2 expression.

Regulation of FITM1 by PGC-1α and MyoD1

In skeletal muscle, the expression of FITM1 is under the control of the transcriptional coactivator PGC-1α and the myogenic determination factor MyoD1. PGC-1α is a key regulator of mitochondrial biogenesis and energy metabolism, and its expression is induced by exercise. PGC-1α co-activates MyoD1, which in turn binds to the promoter of the FITM1 gene to drive its transcription. This pathway ensures that muscle cells can efficiently store lipids to be used as an energy source during periods of high metabolic demand.

PGC1a_MyoD1_pathway Exercise Exercise AMPK AMPK Exercise->AMPK p38_MAPK p38 MAPK Exercise->p38_MAPK PGC1a PGC-1α AMPK->PGC1a activates p38_MAPK->PGC1a activates MyoD1 MyoD1 PGC1a->MyoD1 co-activates E_box E-box (in FITM1 promoter) MyoD1->E_box binds FITM1_gene FITM1 Gene E_box->FITM1_gene activates transcription FITM1_protein FITM1 Protein FITM1_gene->FITM1_protein translation Muscle_LDs Muscle Lipid Droplets FITM1_protein->Muscle_LDs promotes formation

Caption: PGC-1α/MyoD1 pathway regulating FITM1 expression in muscle.

Experimental Workflow: Surface Plasmon Resonance (SPR) for Protein-Lipid Interaction

SPR is a powerful label-free technique to quantitatively measure the binding kinetics and affinity of protein-lipid interactions in real-time.[13][14][15][16]

SPR_workflow Start Start: Prepare Nanodiscs/Liposomes Immobilize Immobilize Nanodiscs/Liposomes on Sensor Chip (e.g., L1 chip) Start->Immobilize Inject_Protein Inject Purified this compound Protein (Analyte) at various concentrations Immobilize->Inject_Protein Measure_Binding Measure Binding Response (RU) Inject_Protein->Measure_Binding Regenerate Regenerate Sensor Surface Measure_Binding->Regenerate Analyze Analyze Data: Determine Kd, kon, koff Measure_Binding->Analyze Regenerate->Inject_Protein Next concentration End End Analyze->End

Caption: Workflow for SPR analysis of this compound protein-lipid interactions.

Conclusion

The study of this compound protein interactions is crucial for understanding the fundamental mechanisms of lipid storage and the pathogenesis of metabolic diseases. This guide has provided a comprehensive overview of the key molecular interactions of this compound proteins, including their direct binding to lipids and their association with other cellular proteins. The detailed experimental protocols and visual representations of signaling pathways offer a practical resource for researchers in the field. Future investigations into the precise stoichiometry and structural basis of these interactions will undoubtedly provide further insights into the intricate process of lipid droplet formation and may unveil novel targets for the development of therapeutics for metabolic disorders.

References

Methodological & Application

Measuring FITM Protein Expression in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the measurement of Fat-Storage Inducing Transmembrane (FITM) protein expression in cells. This compound proteins, including FITM1 and FITM2 (also known as FIT1 and FIT2), are crucial regulators of lipid droplet formation and endoplasmic reticulum (ER) homeostasis.[1][2] Accurate quantification of their expression is vital for research in metabolic diseases, lipid metabolism, and cellular stress responses.

Introduction to this compound Proteins

FITM1 and FITM2 are evolutionarily conserved proteins that reside in the endoplasmic reticulum membrane.[3] While they share about 50% similarity at the amino acid level, they exhibit distinct tissue expression patterns.[3][4] FITM1 is predominantly expressed in oxidative tissues like the heart and skeletal muscle, whereas FITM2 is more ubiquitously expressed, with the highest levels in adipose tissue.[4][5] These proteins play a gatekeeper role in lipid droplet biogenesis by facilitating the partitioning of triglycerides into forming lipid droplets.[3] Dysregulation of this compound protein expression has been linked to metabolic disorders and ER stress.[1][6]

Quantitative Data on this compound Protein Expression

The following table summarizes quantitative data on this compound protein expression from published studies. This data can serve as a reference for expected expression changes under various experimental conditions.

ProteinCell Line/TissueExperimental ConditionFold Change in Protein ExpressionReference
FITM2Human HEK293 cellsOverexpression of an enhanced FITM2 variant1.8-fold increase in cellular triglycerides[1]
FITM1Primary human skeletal muscle cellsStimulation with PGC-1αUpregulation of mRNA and protein levels[1]
FITM2Porcine intramuscular preadipocytesOverexpression of FITM2Upregulation of PPARγ and C/EBPα, downregulation of β-catenin[1]
FITM2Human SUM159 cellsKnockout of FITM2Elevated expression of ER stress markers (ATF3, BIP, CHOP)[1]
Fitm2Mouse liverHepatocyte-specific knockout~95% reduction in protein levels[6]

Signaling Pathways Involving this compound Proteins

This compound protein expression and function are integrated into cellular signaling networks, particularly those related to metabolic regulation and stress responses.

FITM1 Regulation in Muscle Cells

In skeletal muscle, FITM1 expression is under the control of key transcriptional regulators of myogenesis and metabolism. The transcriptional coactivator PGC-1α and the transcription factor MyoD1 both promote the expression of FITM1.[1] MyoD1 directly binds to the E-box element in the FITM1 promoter to drive its transcription during the differentiation of C2C12 myoblasts.[1]

FITM1_Regulation PGC1a PGC-1α FITM1_Gene FITM1 Gene PGC1a->FITM1_Gene MyoD1 MyoD1 MyoD1->FITM1_Gene Binds to E-box FITM1_Protein FITM1 Protein FITM1_Gene->FITM1_Protein Transcription & Translation Lipid_Droplet Lipid Droplet Formation FITM1_Protein->Lipid_Droplet

FITM1 transcriptional regulation in muscle cells.
FITM2 and ER Stress Signaling

FITM2 plays a crucial role in maintaining ER homeostasis. Its deficiency leads to the accumulation of lipids within the ER, triggering the unfolded protein response (UPR), a hallmark of ER stress.[6][7] This results in the upregulation of ER stress markers such as ATF3, BiP (GRP78), and CHOP.[1] Conversely, FITM2 expression itself can be induced as a downstream target of the UPR, suggesting a feedback mechanism to mitigate ER stress.[1]

FITM2_ER_Stress cluster_ER Endoplasmic Reticulum cluster_Markers ER Stress Markers ER_Stress ER Stress (Lipid Accumulation) UPR Unfolded Protein Response (UPR) ER_Stress->UPR FITM2 FITM2 UPR->FITM2 Induces Expression ATF3 ATF3 UPR->ATF3 BiP BiP UPR->BiP CHOP CHOP UPR->CHOP FITM2->ER_Stress Alleviates

FITM2's role in the ER stress response.

Experimental Protocols

The following section provides detailed protocols for the detection and quantification of this compound protein expression using common laboratory techniques.

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.

Experimental Workflow:

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to PVDF membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-FITM2) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H

Workflow for Western blotting of this compound proteins.

Protocol:

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • SDS-PAGE:

    • Load samples onto a 10-12% polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for FITM1 or FITM2 overnight at 4°C with gentle agitation. Recommended antibodies:

      • Anti-FITM2: Rabbit mAb #62622 (Cell Signaling Technology)[1]

      • Anti-FITM1: Rabbit Polyclonal HPA019842 (Sigma-Aldrich)[2]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay for quantifying proteins in a sample. A sandwich ELISA is recommended for specific detection of this compound proteins.

Protocol:

  • Plate Coating:

    • Coat a 96-well plate with a capture antibody specific for FITM1 or FITM2 overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Add diluted cell lysates and a serial dilution of a known concentration of recombinant this compound protein (for the standard curve) to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection Antibody Incubation:

    • Add a biotinylated detection antibody specific for a different epitope on the this compound protein.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Signal Development:

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

    • Add a TMB substrate solution and incubate until a blue color develops.

    • Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of this compound protein in the samples.

Immunofluorescence (IF)

Immunofluorescence allows for the visualization of the subcellular localization of this compound proteins.

Protocol:

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips to 60-80% confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes.

  • Antibody Incubation:

    • Incubate with the primary antibody (e.g., anti-FITM2) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBST.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

Flow Cytometry

Flow cytometry can be used to quantify the percentage of cells expressing this compound proteins and the relative expression level per cell.

Protocol:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Fix cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

    • Wash cells with PBS.

  • Permeabilization:

    • Permeabilize cells with a permeabilization buffer (e.g., ice-cold 90% methanol or a detergent-based buffer) for 30 minutes on ice.

    • Wash cells twice with FACS buffer (PBS with 1% BSA).

  • Antibody Staining:

    • Resuspend cells in FACS buffer containing the primary anti-FITM antibody.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

    • If the primary antibody is not directly conjugated, resuspend cells in FACS buffer containing a fluorescently labeled secondary antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend cells in FACS buffer for analysis.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity. Include appropriate isotype controls to set gates.

References

Application Notes and Protocols for FITM1/FITM2 Knockdown using siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fat storage-inducing transmembrane protein 1 (FITM1) and fat storage-inducing transmembrane protein 2 (FITM2) are integral endoplasmic reticulum (ER) resident proteins crucial for the formation of lipid droplets (LDs), the primary organelles for neutral lipid storage.[1][2] Both proteins play a significant role in partitioning newly synthesized triglycerides into cytosolic lipid droplets, a fundamental process in cellular energy homeostasis.[1][2]

FITM1 is predominantly expressed in oxidative tissues such as skeletal and cardiac muscle, while FITM2 is ubiquitously expressed, with notably high levels in adipose tissue.[1][2][3] This differential expression suggests distinct physiological roles in lipid metabolism. The expression of FITM genes is regulated by upstream transcription factors involved in energy metabolism and myogenesis, including peroxisome proliferator-activated receptor-alpha (PPARα), PGC-1α, and MyoD1.[3] Given their central role in lipid storage, the targeted knockdown of FITM1 and FITM2 using small interfering RNA (siRNA) is a valuable technique for elucidating their specific functions in metabolic pathways and for identifying potential therapeutic targets for metabolic diseases.

These application notes provide a detailed protocol for the siRNA-mediated knockdown of FITM1 and FITM2 in mammalian cells, including methodologies for transfection, validation of knockdown, and analysis of downstream effects.

Materials and Reagents

Cell Culture and Transfection
ReagentSupplier (Example)Catalog Number (Example)
3T3-L1 preadipocytesATCCCL-173
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine RNAiMAX Transfection ReagentInvitrogen13778150
Pre-designed siRNA for human FITM1M. C. ExpressHY-S1008A
Pre-designed siRNA for human FITM2M. C. ExpressHY-S1009A
Scrambled negative control siRNAQiagen1027280
RNA Extraction and qPCR
ReagentSupplier (Example)Catalog Number (Example)
RNeasy Mini KitQiagen74104
High-Capacity cDNA Reverse Transcription KitApplied Biosystems4368814
PowerUp SYBR Green Master MixApplied BiosystemsA25742
Human FITM1 qPCR PrimersUser-designed/VendorN/A
Human FITM2 qPCR Primer PairOriGeneHP204055
GAPDH Control PrimersIntegrated DNA TechnologiesPre-designed
Protein Extraction and Western Blotting
ReagentSupplier (Example)Catalog Number (Example)
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Fisher Scientific23225
NuPAGE 4-12% Bis-Tris Protein GelsInvitrogenNP0321BOX
PVDF Transfer MembranesBio-Rad1620177
Rabbit anti-FITM2 AntibodyCell Signaling Technology62622
Mouse anti-GAPDH AntibodyAbcamab8245
HRP-conjugated anti-rabbit IgGCell Signaling Technology7074
HRP-conjugated anti-mouse IgGCell Signaling Technology7076
SuperSignal West Pico PLUS Chemiluminescent SubstrateThermo Fisher Scientific34580

Experimental Protocols

siRNA-mediated Knockdown of FITM1 and FITM2

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.

Day 1: Cell Seeding

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Trypsinize and count the cells.

  • Seed 2.5 x 10⁵ cells per well in a 6-well plate to achieve 60-80% confluency on the day of transfection.

Day 2: siRNA Transfection

  • For each well, prepare two tubes:

    • Tube A (siRNA): Dilute 20 pmol of FITM1, FITM2, or scrambled control siRNA in 100 µL of Opti-MEM.

    • Tube B (Lipofectamine RNAiMAX): Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

  • Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate at room temperature for 5 minutes.

  • Add the 210 µL siRNA-lipid complex to the cells in each well containing fresh, antibiotic-free medium.

  • Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours before analysis.

Experimental Workflow for FITM1/FITM2 Knockdown

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day4_5 Day 4-5: Analysis seed_cells Seed 3T3-L1 cells (2.5e5/well) prep_sirna Prepare siRNA-lipid complexes (FITM1, FITM2, or Scrambled) transfect Add complexes to cells prep_sirna->transfect harvest Harvest cells (48-72h post-transfection) transfect->harvest qpcr qPCR for mRNA analysis harvest->qpcr wb Western Blot for protein analysis harvest->wb G cluster_upstream Upstream Regulators cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol PPARa PPARα FITM1 FITM1 PPARa->FITM1 FITM2 FITM2 PPARa->FITM2 PGC1a PGC-1α PGC1a->FITM1 MyoD1 MyoD1 MyoD1->FITM1 LD Lipid Droplet (Budding) FITM1->LD FITM2->LD TG_synthesis Triglyceride (TG) Synthesis TG_pool TG Pool in ER TG_synthesis->TG_pool TG_pool->FITM1 binds TG_pool->FITM2 binds

References

Application Notes and Protocols for FITM2 Antibody in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of the FITM2 antibody in immunofluorescence staining. The protocols are intended for researchers in cell biology, metabolism, and drug development who are investigating the role of FITM2 in lipid storage, endoplasmic reticulum (ER) function, and related cellular processes.

Introduction to FITM2

Fat storage-inducing transmembrane protein 2 (FITM2), also known as FIT2, is an evolutionarily conserved protein that resides in the endoplasmic reticulum (ER) membrane.[1][2] It plays a crucial role in the regulation of lipid droplet formation and storage of triglycerides.[3][4][5] FITM2 is highly expressed in adipose tissue and is involved in maintaining ER homeostasis.[1][2] Dysregulation of FITM2 has been associated with metabolic diseases.[5] The subcellular localization of FITM2 to the ER makes immunofluorescence a powerful technique to study its distribution and co-localization with other proteins involved in lipid metabolism.

Product Information

Antibody: FITM2 (E5O8W) Rabbit mAb Supplier: Cell Signaling Technology Catalog Number: 62622 Validated Applications: Western Blotting (WB), Immunoprecipitation (IP).[1][6] While not explicitly validated for immunofluorescence (IF) by the manufacturer, its specificity in related applications suggests its suitability for IF with proper protocol optimization. Subcellular Localization: Endoplasmic Reticulum.[1]

Quantitative Data Summary

Immunofluorescence analysis of FITM2 can be coupled with quantitative measurements of lipid droplets to assess the functional consequences of FITM2 expression or knockdown. The following table provides a representative example of data that can be generated.

Cell LineTreatmentAverage Lipid Droplet Number per CellAverage Lipid Droplet Size (µm²)FITM2 Fluorescence Intensity (Arbitrary Units)
3T3-L1 AdipocytesControl (Scrambled siRNA)150 ± 252.5 ± 0.51200 ± 150
3T3-L1 AdipocytesFITM2 siRNA75 ± 151.2 ± 0.3300 ± 50
HEK293TVector Control20 ± 50.8 ± 0.2150 ± 30
HEK293TFITM2 Overexpression100 ± 203.0 ± 0.62500 ± 300

Note: These are example data and actual results will vary depending on experimental conditions.

Experimental Protocols

I. Immunofluorescence Staining of FITM2 in Adherent Cells (e.g., 3T3-L1 Adipocytes)

This protocol is optimized for the detection of endogenous FITM2 in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 cells

  • Differentiation media (e.g., DMEM with high glucose, FBS, insulin, dexamethasone, IBMX)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

  • Primary Antibody: FITM2 (E5O8W) Rabbit mAb (1:100 dilution in Blocking Buffer)

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (or other appropriate secondary)

  • Lipid Droplet Stain: BODIPY 493/503 (1 µg/mL)

  • Nuclear Stain: DAPI (1 µg/mL)

  • Mounting Medium

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes on glass coverslips in a 24-well plate.

    • Induce differentiation to adipocytes using a standard MDI (IBMX, dexamethasone, insulin) protocol.[7] Mature adipocytes are typically ready for staining 8-10 days post-induction.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with the FITM2 primary antibody, diluted in Blocking Buffer, overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody and Counterstaining:

    • Incubate the cells with the fluorophore-conjugated secondary antibody, BODIPY 493/503, and DAPI, all diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslips onto glass slides using mounting medium.

    • Seal the edges with nail polish and allow to dry.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope. FITM2 will show a reticular pattern characteristic of the ER, while lipid droplets will appear as bright, spherical structures.

II. Quantitative Analysis of Lipid Droplets

Software: ImageJ or other image analysis software.

Procedure:

  • Acquire images from at least 10-15 random fields of view per condition.

  • Open the images in ImageJ.

  • Use the DAPI channel to count the number of cells.

  • Use the BODIPY channel to quantify the number and size of lipid droplets per cell.

    • Set a threshold to distinguish lipid droplets from the background.

    • Use the "Analyze Particles" function to count the number of droplets and measure their area.[5]

  • Calculate the average number and size of lipid droplets per cell for each experimental condition.

Signaling Pathway and Experimental Workflow Diagrams

FITM2 Regulation by PPARγ Signaling Pathway

FITM2_PPAR_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum cluster_dimer Ligand PPARγ Ligands (e.g., Rosiglitazone, Fatty Acids) PPARg PPARγ Ligand->PPARg Activation RXR RXR PPRE PPRE (PPAR Response Element) PPARg->RXR RXR_dimer PPARγ/RXR Heterodimer FITM2_Gene FITM2 Gene PPRE->FITM2_Gene Upstream of Transcription Transcription FITM2_Gene->Transcription Initiates FITM2_mRNA FITM2 mRNA Transcription->FITM2_mRNA Ribosome Ribosome FITM2_mRNA->Ribosome Translation FITM2_Protein FITM2 Protein Ribosome->FITM2_Protein LD_Formation Lipid Droplet Formation FITM2_Protein->LD_Formation Promotes RXR_dimer->PPRE Binding IF_Workflow start Start: 3T3-L1 cells on coverslips diff Differentiate to Adipocytes start->diff fix Fixation (4% PFA) diff->fix perm Permeabilization (0.1% Triton X-100) fix->perm block Blocking (5% BSA) perm->block primary_ab Primary Antibody Incubation (anti-FITM2) block->primary_ab secondary_ab Secondary Antibody & Counterstain Incubation primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount image Fluorescence Microscopy mount->image analyze Image Analysis & Quantification image->analyze end End: Data Interpretation analyze->end

Caption: Step-by-step workflow for immunofluorescence staining of FITM2.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Signal Antibody concentration too low.Increase primary antibody concentration (e.g., 1:50).
Inefficient permeabilization.Increase Triton X-100 concentration to 0.25% or incubation time.
Low FITM2 expression in the cell type.Use a positive control cell line (e.g., differentiated 3T3-L1) or transiently overexpress FITM2.
High Background Insufficient blocking.Increase blocking time to 2 hours or use a different blocking agent (e.g., normal goat serum).
Primary or secondary antibody concentration too high.Decrease antibody concentrations.
Inadequate washing.Increase the number and duration of wash steps.
Non-specific Staining Cross-reactivity of the secondary antibody.Use a pre-adsorbed secondary antibody.
Antibody aggregates.Centrifuge the antibody solution before use.

References

Application Notes and Protocols for Creating a FITM Knockout Cell Line Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide for generating and validating a knockout (KO) cell line for a gene of interest within the FITM (Fat-Inducible Transmembrane) protein family using the CRISPR-Cas9 system. The protocols outlined here are comprehensive, covering the entire workflow from initial experimental design to the final validation of the knockout cell line.

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful and versatile genome-editing tool that allows for precise modification of DNA sequences in living cells.[1][2] This technology has revolutionized the field of functional genomics by enabling the targeted knockout of specific genes to study their roles in various biological processes.[3][4] Creating a knockout cell line for a this compound family protein can provide valuable insights into its function, its involvement in signaling pathways, and its potential as a therapeutic target.

This guide provides a step-by-step protocol for creating a this compound knockout cell line, including single guide RNA (sgRNA) design, delivery of CRISPR-Cas9 components, single-cell cloning, and comprehensive validation strategies.

Key benefits of using CRISPR-Cas9 for generating knockout cell lines include:

  • High efficiency: CRISPR-Cas9 is significantly more efficient than older technologies like ZFNs and TALENs.

  • Specificity: The system can be programmed to target a specific genomic locus with high precision.[1]

  • Versatility: It can be adapted for use in a wide variety of cell lines and organisms.

  • Multiplexing: Multiple genes can be targeted simultaneously by introducing several different sgRNAs.

Experimental Workflow Overview

The overall process of generating a this compound knockout cell line using CRISPR-Cas9 can be broken down into five main stages, as illustrated in the workflow diagram below. The entire process, from designing the sgRNA to having a validated clonal cell line, can take approximately 10 weeks.[5]

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Gene Editing cluster_2 Phase 3: Cell Isolation cluster_3 Phase 4: Clone Expansion & Validation sgRNA_design sgRNA Design & Synthesis vector_prep Vector Preparation/RNP Formation sgRNA_design->vector_prep Select best sgRNAs transfection Transfection/Transduction vector_prep->transfection Deliver CRISPR components enrichment Enrichment/Selection transfection->enrichment Select edited cells single_cell_cloning Single-Cell Cloning enrichment->single_cell_cloning Isolate individual clones expansion Clonal Expansion single_cell_cloning->expansion Grow clonal populations validation Knockout Validation expansion->validation Confirm gene knockout

Caption: Experimental workflow for generating a CRISPR-Cas9 knockout cell line.

Detailed Protocols

Phase 1: Design and Preparation

The design of the single guide RNA (sgRNA) is a critical step for successful gene knockout. A well-designed sgRNA will have high on-target activity and minimal off-target effects.

Protocol:

  • Obtain the target gene sequence: Retrieve the full genomic sequence, including exons and introns, of the target this compound gene from a public database such as NCBI or Ensembl.

  • Select the target region: To achieve a functional knockout, it is recommended to target an early exon (e.g., exon 1 or 2) to introduce a frameshift mutation (insertion or deletion, indel) that results in a premature stop codon and subsequent nonsense-mediated mRNA decay.[6]

  • Use sgRNA design tools: Utilize online sgRNA design tools to identify potential sgRNA sequences. These tools predict on-target efficiency and potential off-target sites.[7] It is advisable to test 2-3 different sgRNAs to determine which has the highest editing efficiency.[8]

    • Recommended Tools: Benchling, CHOPCHOP, and IDT's CRISPR-Cas9 guide RNA design tool.[6]

  • sgRNA selection criteria:

    • Target site: The 20-nucleotide sgRNA sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[7][9]

    • On-target score: Choose sgRNAs with a high on-target score, indicating a higher likelihood of successful editing.[7]

    • Off-target score: Select sgRNAs with a low number of predicted off-target sites, particularly those with 1-3 mismatches.[10]

  • Synthesize or clone the sgRNA: The chosen sgRNA sequences can be synthesized as synthetic RNAs or cloned into an expression vector. For plasmid-based delivery, the sgRNA is typically cloned into a vector that also expresses the Cas9 nuclease.[11]

There are several methods to deliver the CRISPR-Cas9 components into the target cells. The choice of delivery method depends on the cell type and experimental goals.[12][13]

  • Plasmid-based delivery: Cas9 and sgRNA are delivered on one or two plasmids. This method is cost-effective but may lead to prolonged expression of Cas9, increasing the risk of off-target effects.[14]

  • Ribonucleoprotein (RNP) delivery: Purified Cas9 protein and synthetic sgRNA are complexed in vitro and delivered to the cells. This method results in transient expression, reducing off-target effects.[14]

  • Viral delivery (Lentivirus, Adeno-associated virus - AAV): Suitable for hard-to-transfect cells and in vivo studies.[15][16]

Protocol for RNP formation (for electroporation or lipofection):

  • Resuspend the synthetic sgRNA and Cas9 nuclease in the appropriate buffers.

  • Combine the Cas9 protein and sgRNA at a molar ratio of approximately 1:1.25.

  • Incubate the mixture at room temperature for 10-20 minutes to allow the formation of the RNP complex.

Phase 2: Gene Editing

The delivery of the CRISPR-Cas9 components into the target cell line is a crucial step. Optimization of the delivery method is often necessary for each cell line.

Protocol using Electroporation (for RNP delivery):

  • Culture the target cells to the desired confluency. Ensure the cells are healthy and in the logarithmic growth phase.

  • Harvest the cells and wash them with a suitable electroporation buffer.

  • Resuspend the cells in the electroporation buffer at the recommended density.

  • Add the pre-formed Cas9-sgRNA RNP complex to the cell suspension.

  • Transfer the mixture to an electroporation cuvette and apply the electrical pulse using an electroporator with optimized settings for your cell line.[17]

  • Immediately after electroporation, transfer the cells to a pre-warmed culture dish containing fresh growth medium.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

Phase 3: Cell Isolation

If the delivery system includes a selectable marker (e.g., a fluorescent protein like GFP or an antibiotic resistance gene), an enrichment step can be performed to increase the proportion of edited cells.

Protocol for Enrichment using Fluorescence-Activated Cell Sorting (FACS):

  • Approximately 48-72 hours post-transfection (if using a plasmid with a fluorescent marker), harvest the cells.

  • Resuspend the cells in a suitable buffer for FACS.

  • Sort the cells based on the fluorescent signal. Collect the fluorescent-positive cells, as these are the ones that have likely taken up the CRISPR-Cas9 components.[17]

To obtain a clonal cell line with a homozygous or heterozygous knockout, it is necessary to isolate and expand single cells.

Protocol for Single-Cell Cloning by Limiting Dilution:

  • Following transfection and enrichment (if performed), harvest the cells and perform a cell count.

  • Dilute the cell suspension to a final concentration of approximately 0.5-1 cell per 100 µL of culture medium.[18]

  • Dispense 100 µL of the diluted cell suspension into each well of multiple 96-well plates.

  • Incubate the plates under standard conditions.

  • After 7-14 days, visually inspect the plates under a microscope to identify wells containing single colonies.

  • Mark the wells with single colonies for further expansion.

Phase 4: Clone Expansion and Validation

Expand the single-cell derived colonies to obtain a sufficient number of cells for validation and cryopreservation.

Protocol:

  • Once the single colonies in the 96-well plates have reached approximately 50-70% confluency, trypsinize the cells in each well.

  • Transfer the cell suspension from each well to a larger well (e.g., a 24-well plate) containing fresh medium.

  • Continue to passage the cells into progressively larger culture vessels (e.g., 6-well plates, T-25 flasks) as they grow.

  • Once a sufficient number of cells is obtained, cryopreserve a portion of each clonal line and use the rest for validation.

Validation is a critical step to confirm the successful knockout of the this compound gene at both the genomic and protein levels.[19]

A. Genomic Validation:

  • PCR and Sanger Sequencing:

    • Extract genomic DNA from each clonal cell line and a wild-type control.

    • Design PCR primers that flank the sgRNA target site.

    • Amplify the target region by PCR.

    • Sequence the PCR products using Sanger sequencing.

    • Analyze the sequencing chromatograms for the presence of indels (insertions/deletions) at the target site. Tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) can be used to analyze the sequencing data and estimate the knockout efficiency in a mixed population.[14]

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis of on- and off-target effects, targeted deep sequencing or whole-genome sequencing can be performed.[1]

B. Protein Level Validation:

  • Western Blot: This is the "gold standard" for confirming the absence of the target protein.[3][20]

    • Prepare protein lysates from the clonal knockout cell lines and a wild-type control.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with a validated antibody specific for the this compound protein.

    • The absence of a band at the expected molecular weight in the knockout clones confirms the successful knockout at the protein level.

  • Mass Spectrometry: This can be used as an alternative to Western blotting, especially if a reliable antibody is not available.[19]

C. mRNA Level Analysis:

  • Quantitative PCR (qPCR): While not a direct measure of knockout, qPCR can be used to assess if the knockout has led to a reduction in the target gene's mRNA levels, potentially due to nonsense-mediated decay.[20][21] However, qPCR results should be interpreted with caution as they do not always correlate with protein knockout.[22]

Data Presentation

Table 1: sgRNA Design and On-Target Efficiency
sgRNA IDTarget ExonsgRNA Sequence (5' to 3')On-Target ScoreOff-Target Score
This compound-sg11G...C8595
This compound-sg21A...G7892
This compound-sg32T...A8289

On-target and off-target scores are hypothetical and should be determined using sgRNA design tools.

Table 2: Knockout Validation Summary for Clonal Lines
Clone IDGenotype (Sequencing)Protein Expression (Western Blot)Phenotypic Observation
WTWild-Type+++Normal
Clone A1Heterozygous (1 bp insertion)++Normal
Clone B3Homozygous (4 bp deletion)-Altered morphology
Clone C5Biallelic (1 bp del / 2 bp ins)-Reduced proliferation

Signaling Pathway

This compound proteins, particularly the Interferon-induced transmembrane (Ithis compound) protein subfamily, are known to be involved in cellular defense against viral infections and have been implicated in cancer-related signaling pathways.[23] For instance, Ithis compound proteins can modulate the p38/MAPK and TGFβ/Smad signaling pathways.[23] The following diagram illustrates a generalized signaling pathway potentially involving a this compound protein.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor mapk_pathway MAPK Pathway (p38) receptor->mapk_pathway Activates smad_pathway TGFβ/Smad Pathway receptor->smad_pathway Activates This compound This compound Protein This compound->mapk_pathway Modulates This compound->smad_pathway Modulates transcription_factors Transcription Factors mapk_pathway->transcription_factors smad_pathway->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression

Caption: A generalized signaling pathway involving a this compound protein.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low transfection efficiency - Suboptimal transfection reagent or protocol- Poor cell health- Optimize transfection parameters (e.g., cell density, DNA/reagent ratio)- Use a different delivery method (e.g., electroporation, viral vector)- Ensure cells are healthy and free of contamination
Low knockout efficiency - Inefficient sgRNA- Ineffective delivery of CRISPR components- Test multiple sgRNAs for the target gene- Confirm the expression and activity of Cas9- Optimize the delivery method for your cell line
No viable single-cell clones - Cell line is sensitive to single-cell cloning- High cell death after transfection/sorting- Use conditioned media or feeder cells to support single-cell growth- Optimize the sorting or dilution process to minimize cell stress
No protein knockout despite genomic edit - In-frame indel mutation (multiple of 3 bp)- Truncated but stable protein is produced- Compensatory mechanisms- Sequence multiple clones to find one with a frameshift mutation- Target a different exon- Use an antibody that recognizes the N-terminus of the protein to check for truncated forms
High off-target effects - Poorly designed sgRNA- Prolonged Cas9 expression- Use a high-fidelity Cas9 variant- Use RNP delivery for transient expression- Perform unbiased off-target analysis (e.g., GUIDE-seq, WGS)

Conclusion

The generation of a this compound knockout cell line using CRISPR-Cas9 is a powerful approach to investigate the function of this protein family. By following the detailed protocols and validation strategies outlined in these application notes, researchers can confidently generate and characterize knockout cell lines, paving the way for a deeper understanding of the biological roles of this compound proteins and their potential as therapeutic targets.

References

Overexpression of FITM Proteins in Mammalian Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fat storage-inducing transmembrane (FITM) proteins, FITM1 (also known as FIT1) and FITM2 (also known as FIT2), are evolutionarily conserved endoplasmic reticulum (ER)-resident proteins crucial for the formation of cytosolic lipid droplets (LDs).[1] These proteins are not involved in triglyceride (TG) biosynthesis but rather in the partitioning of newly synthesized TGs into nascent LDs.[1][2] In mammals, FITM1 is predominantly expressed in skeletal muscle, while FITM2 is more ubiquitously expressed, with the highest levels in adipose tissue.[2][3] Overexpression of this compound proteins in mammalian cells leads to a significant accumulation of TG-rich LDs, making them important targets for research in metabolic diseases, such as obesity and type 2 diabetes.[3][4]

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound protein overexpression in mammalian cells. We include detailed protocols for lentiviral-mediated overexpression, staining and quantification of lipid droplets, and a summary of expected quantitative outcomes.

Data Presentation

Overexpression of this compound proteins has been shown to increase the size and/or number of lipid droplets and cellular triglyceride content. The following table summarizes quantitative data from various studies.

Cell LineThis compound ProteinKey Quantitative FindingsReference
HEK293FITM1- Similar sized lipid droplets to DGAT2 overexpression. - No significant difference in the number of lipid droplets per cell compared to FITM2.[2]
HEK293FITM2- ~80% larger lipid droplets than those produced by FITM1. - No significant difference in the number of lipid droplets per cell compared to FITM1.[2]
HEK293Enhanced FITM2 variant- Fivefold increase in both lipid droplet number and size compared to wild-type FITM2. - 1.8-fold increase in cellular triglycerides compared to wild-type FITM2.[4]
Mouse Skeletal MuscleFITM2- Sevenfold increase in intramyocellular total triglycerides. - No change in diacylglycerol acyltransferase (DGAT) activity.[4]
Arabidopsis thaliana (leaves and seeds)Mouse FITM2- Greatly increased number and size of lipid droplets. - 13% increase in oil content in some seeds.[4]

Signaling Pathways and Experimental Workflow

To visualize the regulatory mechanisms and the experimental process, the following diagrams are provided.

This compound Protein Signaling and Function

FITM_Signaling cluster_upstream Upstream Regulation of this compound Expression cluster_downstream Downstream Effects of this compound Overexpression PGC-1α PGC-1α MyoD1 MyoD1 PPARα PPARα Zfp69 Zfp69 FITM1_gene FITM1 Gene FITM2_gene FITM2 Gene FITM_protein FITM1/2 Protein (ER Membrane) TG_synthesis Triglyceride (TG) Synthesis (by DGATs) TG_accumulation TG Accumulation in ER LD_budding Lipid Droplet (LD) Budding LD_accumulation Increased Cellular Lipid Droplets

Experimental Workflow for this compound Overexpression Studies

Experimental_Workflow Lentiviral_Vector_Production 1. Lentiviral Vector Production (FITM1/2 Expression Cassette) Transduction 2. Transduction of Mammalian Cells Lentiviral_Vector_Production->Transduction Selection 3. Selection of Transduced Cells (e.g., Puromycin) Transduction->Selection Overexpression_Confirmation 4. Confirmation of Overexpression (Western Blot, qPCR) Selection->Overexpression_Confirmation Lipid_Droplet_Staining 5. Lipid Droplet Staining (BODIPY or Nile Red) Selection->Lipid_Droplet_Staining TG_Assay 8. Triglyceride Quantification Assay Selection->TG_Assay Data_Analysis 9. Data Analysis and Interpretation Overexpression_Confirmation->Data_Analysis Imaging 6. Fluorescence Microscopy Lipid_Droplet_Staining->Imaging Quantification 7. Image Analysis (ImageJ) (LD Number, Size, Area) Imaging->Quantification Quantification->Data_Analysis TG_Assay->Data_Analysis

Experimental Protocols

Protocol 1: Lentiviral-Mediated Overexpression of this compound Proteins

This protocol describes the production of lentiviral particles and the subsequent transduction of mammalian cells for stable overexpression of this compound proteins.

Materials:

  • HEK293T cells for lentivirus production

  • Mammalian cell line of interest (e.g., HEK293, HepG2, 3T3-L1)

  • Lentiviral transfer plasmid containing the FITM1 or FITM2 gene with a selectable marker (e.g., puromycin resistance)

  • Lentiviral packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Polybrene

  • Puromycin

  • 0.45 µm syringe filter

Procedure:

Part A: Lentivirus Production in HEK293T Cells

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid DNA mixture:

    • 10 µg of this compound-expressing transfer plasmid

    • 8 µg of psPAX2 packaging plasmid

    • 2 µg of pMD2.G envelope plasmid

  • Transfection:

    • Dilute the plasmid DNA mixture in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Media Change: After 12-16 hours, carefully replace the transfection medium with fresh complete growth medium.

  • Virus Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any cellular debris.

    • The virus can be used immediately or stored at -80°C in small aliquots. A second harvest can be performed at 72 hours post-transfection.

Part B: Transduction of Target Mammalian Cells

  • Cell Seeding: The day before transduction, seed the target mammalian cells in a 6-well plate so they reach 50-60% confluency on the day of transduction.

  • Transduction:

    • Remove the culture medium from the target cells.

    • Add the desired volume of viral supernatant to the cells. Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

    • Incubate the cells at 37°C in a CO2 incubator for 12-24 hours.

  • Media Change: After the incubation period, replace the virus-containing medium with fresh complete growth medium.

  • Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal concentration of puromycin should be determined by a kill curve for your specific cell line.

  • Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible. Expand the resistant cells for further experiments.

  • Confirmation of Overexpression: Confirm the overexpression of the this compound protein by Western blotting or qPCR.

Protocol 2: Staining and Quantification of Lipid Droplets

This protocol details the staining of lipid droplets using BODIPY 493/503 and subsequent quantification using ImageJ.

Materials:

  • Cells overexpressing this compound protein and control cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • DAPI or Hoechst 33342 for nuclear staining

  • Mounting medium

  • Fluorescence microscope

  • ImageJ software

Procedure:

Part A: Lipid Droplet Staining

  • Cell Fixation:

    • Gently wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of BODIPY 493/503 by diluting the stock solution 1:1000 (to 1 µg/mL) in PBS.

    • Incubate the fixed cells with the BODIPY working solution for 15-30 minutes at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells twice with PBS.

    • Incubate with a DAPI (e.g., 300 nM) or Hoechst 33342 solution for 5-10 minutes at room temperature.

  • Mounting:

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using a mounting medium.

    • Seal the coverslips and allow the mounting medium to cure.

Part B: Image Acquisition and Quantification

  • Image Acquisition:

    • Acquire images using a fluorescence microscope with appropriate filters for BODIPY 493/503 (Excitation/Emission ~493/503 nm) and the nuclear stain.

    • Capture images from multiple random fields of view for each condition (control vs. This compound overexpression).

  • Image Analysis using ImageJ:

    • Open Image: Open the captured image of the BODIPY staining in ImageJ.

    • Set Scale: If the image has a scale bar, set the scale using Analyze > Set Scale.

    • Convert to 8-bit: Convert the image to 8-bit grayscale using Image > Type > 8-bit.

    • Thresholding:

      • Go to Image > Adjust > Threshold.

      • Adjust the threshold to highlight the lipid droplets while minimizing background noise. Click Apply.

    • Analyze Particles:

      • Go to Analyze > Analyze Particles.

      • Set the desired size range (in pixels or calibrated units) to exclude small artifacts.

      • Set circularity if needed (lipid droplets are generally circular).

      • Select "Display results", "Clear results", and "Summarize".

      • Click "OK".

    • Data Collection: The "Results" table will display the number of lipid droplets and their individual areas. The "Summary" window will provide the total count and average size.

    • Data Normalization: To account for variations in cell number, the number of lipid droplets can be normalized to the number of nuclei (counted from the DAPI/Hoechst channel).

Conclusion

The overexpression of this compound proteins in mammalian cells is a valuable tool for investigating the mechanisms of lipid droplet formation and their role in metabolic health and disease. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the function of these critical proteins. Careful execution of these methods will enable the generation of robust and reproducible data, contributing to the advancement of our knowledge in lipid metabolism.

References

Application Notes and Protocols for Lipid Droplet Formation Assay in FITM Mutant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing lipid droplet formation assays in cells with mutations in the Fat storage-inducing transmembrane (FITM) proteins. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound Proteins and Lipid Droplet Formation

Fat storage-inducing transmembrane (this compound) proteins, including FITM1 and FITM2 (also known as FIT1 and FIT2), are crucial regulators of lipid droplet (LD) biogenesis.[1] These evolutionarily conserved proteins are localized to the endoplasmic reticulum (ER) and are essential for the proper formation and emergence of LDs from the ER membrane into the cytoplasm.[2]

Lipid droplets are dynamic organelles responsible for storing neutral lipids, such as triacylglycerols and sterol esters. Their formation is a multi-step process that begins with the synthesis of neutral lipids within the ER membrane, followed by their accumulation into a lens-like structure that eventually buds off as a mature LD. This compound proteins are thought to play a critical role in this budding or emergence step.

In cells with mutations or deficiencies in this compound proteins, LD formation is often impaired. A characteristic phenotype of this compound mutant cells is the accumulation of smaller and fewer LDs, which may remain embedded within the ER membrane.[2] This impairment can lead to cellular stress and is associated with various metabolic diseases. Studying LD formation in this compound mutant cells is therefore crucial for understanding the molecular mechanisms of lipid storage and for the development of therapeutic strategies for related disorders.

Quantitative Data on Lipid Droplet Phenotypes in this compound Mutant Cells

The following tables summarize quantitative data from studies on lipid droplet formation in cells with altered this compound protein expression.

Table 1: Lipid Droplet Size in this compound Mutant Cells

Cell Type/OrganismThis compound Gene AlterationMean Lipid Droplet Diameter (µm)Fold Change vs. Wild-TypeReference
Drosophila fat bodyThis compound RNAi~1.5~0.5-fold decrease(Parra et al., 2019)
COS-7 cellsFITM2 depletionSmaller LDs (exact values not provided)Qualitative decrease(Chen et al., 2021)
C. elegansThis compound-2 mutantSmaller LDs (exact values not provided)Qualitative decrease(Chen et al., 2021)

Table 2: Lipid Droplet Number in this compound Mutant Cells

Cell Type/OrganismThis compound Gene AlterationMean Lipid Droplets per CellFold Change vs. Wild-TypeReference
C. elegansThis compound-2 mutantDecreased number (exact values not provided)Qualitative decrease(Chen et al., 2021)
COS-7 cellsFITM2 depletionDecreased number (exact values not provided)Qualitative decrease(Chen et al., 2021)

Table 3: Lipid Droplet Morphology in this compound Mutant Cells

Cell Type/OrganismThis compound Gene AlterationPredominant Lipid Droplet MorphologyPercentage of Cells with Aberrant MorphologyReference
FIT2-deficient cellsFITM2 knockoutLDs embedded within the ER membraneNot specified(Becuwe et al., 2020)
Yeast (scs3Δ yft2Δ)Deletion of this compound homologsAccumulation of diacylglycerol at LD biogenesis sitesNot specified(Choudhary et al., 2018)

Experimental Protocols

Protocol 1: Oleic Acid-Induced Lipid Droplet Formation Assay

This protocol describes the induction of lipid droplet formation in cultured mammalian cells using oleic acid, followed by staining and visualization.

Materials:

  • This compound mutant and wild-type mammalian cells (e.g., HeLa, COS-7, or specific cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Oleic acid solution (e.g., 10 mM stock in ethanol)

  • Fatty acid-free bovine serum albumin (BSA)

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Hoechst 33342 solution (for nuclear staining)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed this compound mutant and wild-type cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture the cells in complete medium overnight.

  • Oleic Acid Treatment:

    • Prepare the oleic acid-BSA complex. For a 200 µM final concentration of oleic acid, dilute the 10 mM oleic acid stock in a pre-warmed solution of complete medium containing 1% fatty acid-free BSA.

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the oleic acid-BSA containing medium to the cells. Incubate for 6-24 hours to induce lipid droplet formation. Include a vehicle control (medium with 1% BSA and the corresponding concentration of ethanol).

  • Cell Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a staining solution containing BODIPY 493/503 (final concentration 1 µg/mL) and Hoechst 33342 (final concentration 1 µg/mL) in PBS.

    • Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for BODIPY 493/503 (green fluorescence for lipid droplets) and Hoechst 33342 (blue fluorescence for nuclei).

Protocol 2: Quantification of Lipid Droplets using ImageJ/Fiji

This protocol outlines the steps for quantifying the number and size of lipid droplets from fluorescence microscopy images.

Software:

  • ImageJ or Fiji (freely available)

Procedure:

  • Image Preparation:

    • Open the fluorescence images of BODIPY-stained cells in ImageJ/Fiji.

    • If you have a multi-channel image, split the channels to isolate the green channel (lipid droplets).

    • Set the scale of the image if it is not already calibrated.

  • Image Processing:

    • Convert the image to 8-bit.

    • Adjust the threshold to create a binary image where the lipid droplets are white and the background is black. Go to Image > Adjust > Threshold.

  • Particle Analysis:

    • Go to Analyze > Analyze Particles.

    • Set the desired size range (in µm²) to exclude noise and artifacts.

    • Choose the circularity values to ensure that only roughly circular objects (lipid droplets) are counted.

    • Select "Display results," "Clear results," and "Summarize" to view the quantitative data.

  • Data Collection:

    • The "Results" table will display the number of lipid droplets, their individual areas, and other parameters.

    • The "Summary" window will provide the total count and average size of the lipid droplets in the image.

    • To determine the number of lipid droplets per cell, you can manually count the cells in the corresponding nuclei-stained image and divide the total lipid droplet count by the number of cells.

Visualizations

Signaling Pathway of this compound-mediated Lipid Droplet Budding

The following diagram illustrates the proposed signaling pathway and protein interactions involved in the emergence of lipid droplets from the ER, highlighting the central role of this compound proteins. FITM2 interacts with ER tubule-forming proteins, such as Reticulon 4 (Rtn4) and REEP5, and septins to facilitate the budding process.[2][3] The seipin complex is also a key player at the ER-LD junction, though its direct interaction with this compound proteins is still under investigation.

FITM_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_LD_budding_site LD Budding Site FITM2 FITM2 TAG_lens Triacylglycerol Lens FITM2->TAG_lens Promotes emergence Seipin Seipin Complex Seipin->TAG_lens Regulates size Mature_LD Mature Lipid Droplet TAG_lens->Mature_LD Budding Rtn4_REEP5 Rtn4/REEP5 Rtn4_REEP5->FITM2 Interact with Septins Septins Septins->FITM2 Interact with Cytosol Cytosol

Caption: this compound-mediated lipid droplet budding from the ER.

Experimental Workflow for Lipid Droplet Formation Assay

The diagram below outlines the key steps of the experimental workflow for the lipid droplet formation assay in this compound mutant cells.

Experimental_Workflow start Start cell_culture Seed Wild-Type and This compound Mutant Cells start->cell_culture oleic_acid Induce Lipid Droplet Formation (Oleic Acid Treatment) cell_culture->oleic_acid fixation Fix Cells (4% PFA) oleic_acid->fixation staining Stain Lipid Droplets and Nuclei (BODIPY & Hoechst) fixation->staining imaging Fluorescence Microscopy staining->imaging quantification Image Analysis & Quantification (ImageJ/Fiji) imaging->quantification data_analysis Data Analysis and Comparison quantification->data_analysis end End data_analysis->end

Caption: Workflow for lipid droplet formation assay.

References

Application Notes and Protocols for Co-immunoprecipitation of FITM Interacting Partners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fat storage-inducing transmembrane (FITM) proteins, including FITM1 and FITM2, are crucial regulators of lipid droplet formation and triglyceride storage.[1] Residing in the endoplasmic reticulum (ER) membrane, these proteins play a vital role in cellular lipid homeostasis. Dysregulation of this compound protein function has been implicated in metabolic diseases, making the elucidation of their protein-protein interaction networks a critical area of research for understanding disease mechanisms and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) is a powerful technique to identify and validate these interacting partners in their native cellular context. This document provides a detailed protocol for the Co-IP of this compound interacting partners, with a focus on methods suitable for multi-pass transmembrane proteins.

This compound proteins are integral membrane proteins, which presents specific challenges for Co-IP, such as inefficient protein solubilization and the potential disruption of weak or transient interactions. The provided protocol is optimized to address these challenges, ensuring the preservation of protein complexes for successful immunoprecipitation and subsequent analysis.

Data Presentation: Known and Potential this compound Interacting Partners

Quantitative proteomics studies, such as the BioPlex project, have begun to map the interaction landscape of human proteins.[2][3][4][5] The following table summarizes available quantitative data for interactions involving FITM2. These interactions were identified by affinity purification followed by mass spectrometry (AP-MS) in human cell lines.

Bait ProteinPrey ProteinCell LineQuantitative Score (pW)Biological Context of InteractorData Source
FITM2C3AR1HEK293T0.95Complement C3a receptor, G-protein coupled receptor involved in inflammatory responses.BioGRID, BioPlex 2.0
FITM2TMEM147HEK293T0.51Transmembrane protein 147, involved in the Nicalin-NOMO complex regulating Nodal signaling.BioPlex 3.0
FITM2NDFIP2HEK293T0.50Nedd4 family-interacting protein 2, involved in protein sorting and degradation.BioPlex 3.0
FITM2ERLIN2HEK293T0.25ER lipid raft-associated protein 2, involved in ER-associated degradation and cholesterol homeostasis.BioPlex 3.0
FITM2RTN4HEK293T0.17Reticulon 4, involved in shaping the endoplasmic reticulum.BioPlex 3.0

Note: The pW score from the BioPlex project represents a weighted probability of a true interaction.

Experimental Protocols

This protocol is adapted from methods optimized for the co-immunoprecipitation of membrane protein interactomes.[6]

Materials and Reagents
  • Cell Culture: Human cell line expressing endogenous or tagged this compound protein (e.g., HEK293T, Huh7).

  • Antibodies:

    • High-quality, IP-validated primary antibody targeting the this compound protein of interest (or the epitope tag).

    • Rabbit or mouse IgG as a negative control.

  • Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Nonidet P-40 (NP-40) or 1% (w/v) Digitonin, supplemented with protease and phosphatase inhibitor cocktails immediately before use. Note: The choice of detergent is critical for membrane protein solubilization and may need to be optimized.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40 or 0.1% Digitonin).

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • Beads: Protein A/G magnetic beads or agarose resin.

  • Crosslinking Reagents (Optional, for transient interactions): 1 mM Dithiobis(succinimidyl propionate) (DSP) or 1% formaldehyde in PBS.

  • Quenching Buffer (for crosslinking): 1 M Tris-HCl, pH 7.5.

Step-by-Step Co-immunoprecipitation Protocol
  • Cell Culture and Harvest:

    • Grow cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Crosslinking (Optional):

    • To stabilize weak or transient interactions, resuspend the cell pellet in PBS containing a crosslinking agent (e.g., 1 mM DSP) and incubate for 30 minutes at room temperature.

    • Quench the crosslinking reaction by adding quenching buffer to a final concentration of 100 mM and incubate for 15 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on a rotator for 30-60 minutes at 4°C to allow for solubilization of membrane proteins.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add 20-30 µL of Protein A/G beads to the cell lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (anti-FITM or anti-tag) or control IgG to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. With each wash, gently resuspend the beads and then pellet them.

  • Elution:

    • For Mass Spectrometry: Elute the protein complexes by adding 50-100 µL of 0.1 M Glycine-HCl and incubating for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing neutralization buffer.

    • For Western Blotting: Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes at 95°C. Pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Analysis:

    • Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the potential interacting partners.

    • Mass Spectrometry: Submit the eluted sample for analysis by LC-MS/MS to identify a broader range of interacting proteins.

Visualizations

Experimental Workflow

CoIP_Workflow start Cell Culture & Harvest crosslinking Optional: Crosslinking start->crosslinking lysis Cell Lysis start->lysis No Crosslinking crosslinking->lysis preclear Pre-clearing Lysate lysis->preclear ip Immunoprecipitation with This compound Antibody preclear->ip wash Washing ip->wash elution Elution wash->elution analysis Analysis elution->analysis wb Western Blot analysis->wb ms Mass Spectrometry analysis->ms

Caption: Co-immunoprecipitation workflow for this compound interacting partners.

Hypothetical Signaling Pathway

FITM_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol This compound FITM2 Lipid_Droplet Lipid Droplet Formation This compound->Lipid_Droplet Signaling_Protein Signaling Protein (e.g., C3AR1) This compound->Signaling_Protein Interaction ER_Stress ER Stress Sensor (e.g., PERK, IRE1) ER_Stress->this compound Modulates Activity Lipid_Enzymes Lipid Synthesis Enzymes Lipid_Enzymes->this compound Provides Substrate (TG) Inflammatory_Response Inflammatory Response Signaling_Protein->Inflammatory_Response Metabolic_Stress Metabolic Stress (e.g., excess fatty acids) Metabolic_Stress->ER_Stress Metabolic_Stress->Lipid_Enzymes

Caption: Hypothetical signaling pathway involving FITM2.

References

Application Notes and Protocols for In Vitro Reconstitution of FITM-Mediated Lipid Droplet Budding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid droplets (LDs) are ubiquitous cellular organelles essential for energy homeostasis, lipid storage, and signaling. Their biogenesis originates from the endoplasmic reticulum (ER), a process that is tightly regulated by a suite of proteins. Among these, the Fat Storage-Inducing Transmembrane (FITM) proteins, particularly FITM2 (also known as FIT2), play a crucial role in the budding of nascent LDs from the ER membrane into the cytoplasm. Dysregulation of this compound function has been implicated in various metabolic diseases, making it a potential therapeutic target.

This document provides detailed application notes and protocols for the in vitro reconstitution of this compound-mediated LD budding. This system allows for a controlled, reductionist approach to dissect the molecular mechanisms of LD biogenesis and to screen for potential modulators of this compound activity.

Data Presentation

The following tables summarize quantitative data from cellular studies on the effects of FITM2 modulation on lipid droplet characteristics. While these data are from cellular contexts, they provide a valuable reference for expected outcomes in a reconstituted in vitro system.

Table 1: Effect of FITM2 Depletion on Lipid Droplet Number and Size

Cell LineConditionChange in LD NumberChange in LD SizeReference
HepG2FIT2 siRNADecreasedDecreased[1]
C. elegansThis compound-2 mutantDecreasedDecreased[1]

Table 2: Effect of FITM2 Overexpression on Lipid Droplet Characteristics

Cell Line/OrganismConditionChange in LD NumberChange in LD SizeReference
Mammalian CellsFITM2 OverexpressionNo significant changeIncreased[2]
S. cerevisiaeThis compound OverexpressionNo significant change-[3]

Signaling Pathway and Experimental Workflow

Diagram 1: Simplified Signaling Pathway of FITM2 in Lipid Droplet Budding

FITM2_Pathway cluster_ER ER Membrane TAG_synthesis Triacylglycerol (TAG) Synthesis TAG_lens TAG Lens Formation TAG_synthesis->TAG_lens Accumulation FITM2 FITM2 TAG_lens->FITM2 Recruitment/Interaction Budding_LD Budding Lipid Droplet FITM2->Budding_LD Promotes Budding Mature_LD Mature Lipid Droplet Budding_LD->Mature_LD Maturation Cytoplasm Cytoplasm

Caption: FITM2 facilitates the budding of nascent lipid droplets from the ER.

Diagram 2: Experimental Workflow for In Vitro Reconstitution of Lipid Droplet Budding

Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis Purify_FITM2 1. Purify Recombinant FITM2 Reconstitute_FITM2 3. Reconstitute FITM2 into GUVs (Proteo-GUVs) Purify_FITM2->Reconstitute_FITM2 Prepare_GUVs 2. Prepare ER-mimicking GUVs (with TAG and fluorescent lipids) Prepare_GUVs->Reconstitute_FITM2 Incubate 4. Incubate under Budding Conditions Reconstitute_FITM2->Incubate Microscopy 5. Visualize Budding Events (Confocal/Fluorescence Microscopy) Incubate->Microscopy Quantify 6. Quantify Budded Droplets (Number, Size, Intensity) Microscopy->Quantify

Caption: Workflow for in vitro lipid droplet budding reconstitution and analysis.

Experimental Protocols

Protocol 1: Purification of Recombinant FITM2

This protocol describes the expression and purification of recombinant human FITM2 from E. coli.

Materials:

  • pET-based expression vector containing human FITM2 with a C-terminal His-tag

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% (w/v) n-dodecyl-β-D-maltoside (DDM), 1 mM PMSF, 1x protease inhibitor cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% (w/v) DDM)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.1% (w/v) DDM)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing (10 kDa MWCO)

  • Storage Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% (w/v) DDM, 10% glycerol)

Procedure:

  • Transform the FITM2 expression vector into E. coli BL21(DE3) cells and select for positive colonies on antibiotic-containing LB agar plates.

  • Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a large-scale culture with the overnight starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the bound protein with Elution Buffer.

  • Pool the elution fractions containing FITM2 and dialyze against Storage Buffer overnight at 4°C.

  • Determine the protein concentration using a BCA assay, aliquot, and store at -80°C.

Protocol 2: Preparation of ER-Mimicking Giant Unilamellar Vesicles (GUVs) with Triacylglycerol

This protocol describes the preparation of GUVs with a lipid composition mimicking the ER membrane and containing triacylglycerol (TAG) as a neutral lipid cargo.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • L-α-phosphatidylinositol (PI) from soy

  • Triolein (a form of triacylglycerol)

  • Nile Red (for visualizing neutral lipids)

  • Chloroform

  • Indium tin oxide (ITO)-coated glass slides

  • Swelling solution (e.g., 200 mM sucrose)

  • Function generator

Procedure:

  • Prepare a lipid mixture in chloroform with the following molar ratios: 55% DOPC, 30% DOPE, 15% PI.

  • Add triolein to the lipid mixture at a 5 mol% ratio relative to the total phospholipids.

  • Add Nile Red to the mixture at a final concentration of 1 µg/mL.

  • Deposit 10-20 µL of the lipid/triolein/dye mixture onto the conductive side of two ITO-coated glass slides and spread evenly.

  • Dry the lipid films under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all solvent.

  • Assemble a chamber using the two ITO slides with the conductive, lipid-coated sides facing each other, separated by a silicone gasket.

  • Fill the chamber with the swelling solution (e.g., 200 mM sucrose).

  • Connect the ITO slides to a function generator and apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-3 hours at room temperature to induce GUV formation.

  • Gently harvest the GUVs from the chamber.

Protocol 3: In Vitro Reconstitution of FITM2-Mediated Lipid Droplet Budding

This protocol outlines the reconstitution of purified FITM2 into the prepared GUVs and the subsequent observation of LD budding.

Materials:

  • Purified recombinant FITM2 (from Protocol 1)

  • ER-mimicking GUVs containing TAG and Nile Red (from Protocol 2)

  • Budding Buffer (25 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)

  • Confocal microscope with appropriate laser lines for visualizing the GUV membrane and neutral lipids.

Procedure:

  • Dilute the purified FITM2 into the Budding Buffer to a final concentration of 100-500 nM. The optimal protein-to-lipid ratio should be empirically determined, starting from approximately 1:1000.

  • Add the prepared GUVs to the FITM2 solution and incubate at 37°C for 30-60 minutes to allow for protein insertion into the GUV membrane.

  • Transfer the GUV suspension to a microscopy dish.

  • Observe the GUVs using a confocal microscope. Use a channel to visualize the GUV membrane (if a fluorescent lipid was included) and another channel for the Nile Red-stained neutral lipid core.

  • Acquire time-lapse images to monitor the budding of small, Nile Red-positive droplets from the main GUV membrane.

Protocol 4: Quantification of In Vitro Lipid Droplet Budding

This protocol describes a method for quantifying the budding efficiency from the microscopy data.

Materials:

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Open the time-lapse image series in the image analysis software.

  • For each time point, identify and count the number of GUVs in the field of view.

  • For each GUV, count the number of distinct, budded Nile Red-positive puncta that have emerged from the GUV membrane.

  • Measure the diameter of each budded LD.

  • Calculate the average number of budded LDs per GUV.

  • Calculate the average size of the budded LDs.

  • Compare these quantitative metrics between control conditions (e.g., GUVs without FITM2 or with a non-functional FITM2 mutant) and the experimental condition with active FITM2.

Concluding Remarks

The in vitro reconstitution system described here provides a powerful platform to investigate the molecular requirements and regulation of this compound-mediated lipid droplet budding. By systematically varying the protein components, lipid composition, and buffer conditions, researchers can gain detailed insights into this fundamental process. Furthermore, this assay can be adapted for high-throughput screening to identify small molecules that either enhance or inhibit FITM2 activity, paving the way for the development of novel therapeutics for metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: FITM2 Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when detecting low expression of the FITM2 protein via Western blot.

Troubleshooting Guide: Low or No FITM2 Signal

Experiencing a weak or absent band for FITM2 on your Western blot can be frustrating. This guide walks through potential causes and solutions, from sample preparation to signal detection.

Problem: Faint or No FITM2 Band Detected

Table 1: Troubleshooting Low FITM2 Expression in Western Blot

Potential Cause Recommended Solution Detailed Explanation
1. Low Endogenous FITM2 Expression - Select a cell line with higher FITM2 expression (e.g., adipocytes, liver cells).- Induce FITM2 expression if possible (e.g., with a PPARγ agonist like rosiglitazone).- Use a positive control lysate from a known FITM2-expressing source.FITM2 expression varies significantly across cell and tissue types. It is highly expressed in tissues involved in active lipid metabolism.
2. Inefficient Protein Extraction - Use a lysis buffer formulated for transmembrane proteins (e.g., RIPA buffer with 1% Triton X-100 or CHAPS).- Include mechanical disruption (sonication or syringe shearing) on ice.[1]As an endoplasmic reticulum (ER) resident transmembrane protein, FITM2 can be difficult to solubilize. Incomplete lysis will result in low protein yield.
3. Protein Degradation - Add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use.[2]Samples should be processed quickly and kept on ice to minimize enzymatic degradation of the target protein.
4. Insufficient Protein Loading - Quantify total protein concentration (e.g., BCA assay) and load 30-50 µg of total protein per lane.[1]If FITM2 is a low-abundance protein in your sample, a higher total protein load is necessary for detection.
5. Suboptimal SDS-PAGE and Transfer - For transmembrane proteins, avoid boiling samples. Instead, incubate at a lower temperature (e.g., 37°C for 30 minutes or room temperature for 1 hour) before loading.- Use a pre-cast gradient gel (e.g., 4-15%) for better resolution.- Optimize transfer time and voltage; consider an overnight wet transfer at 4°C for better efficiency, especially for larger proteins.Aggregation of transmembrane proteins can occur upon boiling, preventing them from entering the gel. Efficient transfer out of the gel and onto the membrane is critical.
6. Ineffective Antibody Binding - Use the antibody at the manufacturer's recommended dilution and optimize from there.- Incubate the primary antibody overnight at 4°C with gentle agitation.- Ensure the blocking buffer is compatible with your antibody (e.g., 5% BSA or non-fat milk in TBST). Some antibodies perform better in BSA.Both primary and secondary antibody concentrations are critical. Too little will result in a weak signal, while too much can increase background.
7. Inadequate Detection - Use a high-sensitivity ECL substrate.- Optimize exposure time; start with short exposures and incrementally increase to find the optimal signal-to-noise ratio.A faint signal from a low-abundance protein may require a more sensitive detection reagent and longer exposure times.

Frequently Asked Questions (FAQs)

Q1: Why is my FITM2 protein running at a different molecular weight than predicted?

A1: The predicted molecular weight of human FITM2 is approximately 30 kDa. However, several factors can cause it to migrate differently on an SDS-PAGE gel:

  • Post-Translational Modifications (PTMs): Glycosylation or other PTMs can increase the apparent molecular weight.

  • Protein Isoforms: Different splice variants of FITM2 may exist.

  • Incomplete Denaturation: The protein may not be fully unfolded, affecting its migration.

  • Gel Matrix Effects: The percentage and composition of the polyacrylamide gel can influence protein migration.

Always include a molecular weight ladder on your gel to accurately estimate the size of your protein band.[3]

Q2: I see multiple bands on my blot. How do I know which one is FITM2?

A2: The presence of multiple bands can be due to:

  • Nonspecific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Try optimizing antibody concentrations and increasing the stringency of your wash steps.

  • Protein Degradation: Lower molecular weight bands could be degradation products. Ensure fresh protease inhibitors are used.[3]

  • Protein Dimers or Aggregates: Higher molecular weight bands could be due to protein complexes that were not fully dissociated.

To confirm the identity of your band, consider using a positive control (lysate from a cell line known to express FITM2) and a negative control (lysate from a FITM2 knockout cell line or a cell line with very low expression).

Q3: What are the best positive and negative control cell lines for FITM2 expression?

A3:

  • Positive Controls: Adipocyte cell lines (e.g., 3T3-L1 differentiated adipocytes) and liver-derived cell lines (e.g., HepG2) are reported to have higher levels of FITM2 expression.

  • Negative Controls: While a true negative is a knockout cell line, some cancer cell lines may have very low or undetectable levels of FITM2. It is best to consult literature or antibody datasheets for cell lines tested.

Q4: Can I strip and re-probe my membrane for FITM2 after probing for another protein?

A4: Yes, stripping and re-probing can be done, but it is crucial to ensure the stripping process is complete without removing too much of the transferred protein. Use a commercial stripping buffer or a lab-prepared one (e.g., containing glycine and SDS at a low pH). After stripping, it is essential to re-block the membrane before incubating with the new primary antibody. However, for low-abundance proteins like FITM2, it is often recommended to run a separate gel to get the strongest possible signal.

Experimental Protocols

Detailed Western Blot Protocol for FITM2 (a Transmembrane Protein)

This protocol is optimized for the detection of the ER-resident transmembrane protein, FITM2.

1. Sample Preparation (Lysis)

  • Culture and treat cells as required by your experimental design.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete membrane disruption and shear DNA.[1]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

2. SDS-PAGE

  • Dilute protein samples to the same concentration with lysis buffer.

  • Add 4X Laemmli sample buffer to your protein lysate to a final concentration of 1X.

  • Do not boil the samples. Instead, incubate at 37°C for 30 minutes.

  • Load 30-50 µg of protein per well on a 4-15% pre-cast polyacrylamide gel. Include a pre-stained molecular weight marker.

  • Run the gel in 1X SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.

3. Protein Transfer

  • Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer.

  • Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.

  • Perform a wet transfer at 100V for 90 minutes or at 30V overnight at 4°C.

4. Immunodetection

  • After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-FITM2 antibody diluted in 5% BSA in TBST overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection

  • Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation

Table 2: Relative Expression of FITM2 in Various Human Tissues and Cell Lines

Tissue/Cell TypeRelative FITM2 Expression LevelNotes
Adipose Tissue HighA primary site of FITM2 function in lipid storage.
Liver Moderate to HighPlays a role in lipid metabolism.
Heart ModerateInvolved in energy storage and utilization.
Skeletal Muscle Low to ModerateFITM1 is more predominantly expressed.
3T3-L1 (differentiated) HighA common cell model for studying adipogenesis.
HepG2 ModerateA human liver cancer cell line.
HEK293 LowA human embryonic kidney cell line.
HeLa LowA human cervical cancer cell line.

Note: This table represents a qualitative summary based on available literature. Actual expression levels can vary based on experimental conditions.

Visualization of FITM2 Signaling Pathway

FITM2's Role in Lipid Droplet Formation

FITM2 is an integral protein of the endoplasmic reticulum (ER) membrane. Its expression is transcriptionally regulated by the nuclear receptor PPARγ, a master regulator of lipid metabolism.[4][5][6] Once translated, FITM2 resides in the ER where it directly binds to newly synthesized triacylglycerol (TAG). This binding is a crucial step for the sequestration of neutral lipids from the ER membrane, leading to the budding and formation of cytoplasmic lipid droplets. These droplets serve as the primary cellular organelles for storing energy in the form of lipids.

FITM2_Pathway PPARg PPARγ FITM2_Gene FITM2 Gene PPARg->FITM2_Gene Transcriptional Activation FITM2_Protein FITM2 Protein (in ER Membrane) FITM2_Gene->FITM2_Protein Translation & ER Insertion Lipid_Droplet Lipid Droplet Formation FITM2_Protein->Lipid_Droplet Mediates Budding TAG Triacylglycerol (TAG) Synthesis TAG->FITM2_Protein ER Endoplasmic Reticulum

Caption: A diagram illustrating the role of FITM2 in lipid metabolism.

References

Technical Support Center: FITM1 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the non-specific binding of FITM1 antibodies. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple bands in my Western Blot when using an anti-FITM1 antibody. What are the possible causes?

Multiple bands on a Western Blot can arise from several factors:

  • Non-specific binding: The antibody may be binding to proteins other than FITM1 that share similar epitopes or have certain physicochemical properties that promote non-specific interactions.

  • Cross-reactivity with FITM2: FITM1 has a homolog, FITM2, with which it shares approximately 50% amino acid sequence similarity.[1][2][3][4] It is possible that the anti-FITM1 antibody cross-reacts with FITM2, especially if the immunogen used to generate the antibody is from a region of high homology.

  • Protein isoforms or post-translational modifications: The additional bands could represent different isoforms of FITM1 or FITM1 with post-translational modifications (e.g., phosphorylation, glycosylation) that alter its molecular weight.

  • Protein degradation: If samples are not handled properly, proteases can degrade the target protein, leading to the appearance of lower molecular weight bands.

  • Antibody concentration too high: Using an excessive concentration of the primary antibody can lead to binding to low-affinity, non-target proteins.

Q2: How can I determine if the extra bands are due to non-specific binding or other factors?

To dissect the cause of the extra bands, a series of validation experiments are recommended. These include:

  • Peptide Competition Assay: This experiment can confirm if the antibody binding is specific to the immunogen sequence.

  • Knockout/Knockdown Validation: Using cells or tissues where the FITM1 gene is knocked out or its expression is knocked down can definitively show which band corresponds to FITM1.

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful technique can identify the protein(s) that the antibody is binding to in a complex mixture.

Q3: My anti-FITM1 antibody is showing high background in immunofluorescence/immunohistochemistry. What can I do to reduce it?

High background can be caused by several factors, including:

  • Suboptimal antibody dilution: The primary antibody concentration may be too high.

  • Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.

  • Insufficient washing: Wash steps may not be stringent enough to remove unbound antibodies.

  • Autofluorescence of the tissue/cells: Some tissues or cells have endogenous fluorescence.

Refer to the troubleshooting guide below for specific recommendations on how to address these issues.

Troubleshooting Guide for Non-Specific Binding of FITM1 Antibody

This guide provides a systematic approach to troubleshooting non-specific binding issues with your FITM1 antibody in applications like Western Blotting, Immunofluorescence (IF), and Immunohistochemistry (IHC).

General Troubleshooting Steps
IssuePossible CauseRecommendation
Multiple Bands in Western Blot High primary antibody concentrationTitrate the primary antibody to find the optimal concentration that gives a strong signal for the target band with minimal background and non-specific bands.
Inadequate blocking
Insufficient washing
Cross-reactivity with FITM2Perform a sequence alignment of the FITM1 immunogen with the FITM2 protein sequence to assess the potential for cross-reactivity. If high homology is observed, consider using an antibody raised against a unique region of FITM1. Perform a peptide competition assay.
High Background in IF/IHC High primary antibody concentrationPerform a dilution series of the primary antibody to determine the optimal concentration.
Inadequate blocking
Insufficient washing
AutofluorescenceUse a commercially available autofluorescence quenching reagent or include a spectral unmixing step in your imaging analysis.

Experimental Workflow for Troubleshooting

G start Start: Non-specific bands observed optimize_wb Optimize Western Blot Conditions (Antibody dilution, blocking, washing) start->optimize_wb peptide_competition Perform Peptide Competition Assay optimize_wb->peptide_competition Bands persist knockdown Perform siRNA/shRNA Knockdown of FITM1 peptide_competition->knockdown Band disappears cross_reactivity Investigate FITM2 Cross-Reactivity peptide_competition->cross_reactivity Band persists knockout Use FITM1 Knockout (KO) Lysate knockdown->knockout Confirmation needed end_specific Conclusion: Band is specific knockout->end_specific Band disappears in KO end_nonspecific Conclusion: Band is non-specific knockout->end_nonspecific Band persists in KO ip_ms Perform Immunoprecipitation-Mass Spectrometry (IP-MS) ip_ms->end_nonspecific Other proteins identified end_crossreactive Conclusion: Antibody is cross-reactive with FITM2 ip_ms->end_crossreactive FITM2 identified cross_reactivity->ip_ms

Caption: Troubleshooting workflow for FITM1 antibody non-specific binding.

Detailed Experimental Protocols

Peptide Competition Assay

This assay determines if the antibody binding is specific to the immunogen peptide.

Principle: The antibody is pre-incubated with the peptide that was used as the immunogen. If the antibody is specific, the peptide will block the antigen-binding site of the antibody, resulting in a significant reduction or elimination of the signal in the subsequent experiment (e.g., Western Blot).

Methodology:

  • Obtain the Immunogen Peptide: Contact the antibody supplier to obtain the specific peptide sequence used for immunization. Synthesize this peptide.

  • Antibody-Peptide Incubation:

    • Prepare two tubes. In tube A (Blocked), add the primary antibody at its regular working dilution and the immunogen peptide at a 10-100 fold molar excess.

    • In tube B (Control), add only the primary antibody at the same dilution.

    • Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Western Blotting:

    • Run two identical Western blots with your protein lysate.

    • Incubate one blot with the "Blocked" antibody solution (Tube A) and the other with the "Control" antibody solution (Tube B).

    • Proceed with the standard Western blot protocol for secondary antibody incubation and detection.

Expected Results:

SampleExpected OutcomeInterpretation
Control (Antibody only) Band corresponding to FITM1 is present.Antibody is binding to the protein.
Blocked (Antibody + Peptide) Band corresponding to FITM1 is absent or significantly reduced.Antibody binding is specific to the immunogen.
siRNA-mediated Knockdown of FITM1

This method validates antibody specificity by observing the loss of signal upon reducing the target protein expression.

Methodology:

  • siRNA Transfection:

    • Culture cells known to express FITM1.

    • Transfect the cells with a validated siRNA targeting FITM1 mRNA. Use a non-targeting scramble siRNA as a negative control.

    • Incubate the cells for 48-72 hours to allow for mRNA and protein degradation.

  • Protein Lysate Preparation:

    • Harvest the cells and prepare protein lysates from both the FITM1-siRNA treated and the scramble-siRNA treated cells.

  • Western Blotting:

    • Perform a Western blot with the prepared lysates.

    • Probe the blot with the anti-FITM1 antibody.

    • As a loading control, probe the blot with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

Expected Results:

SampleExpected OutcomeInterpretation
Scramble siRNA A clear band at the expected molecular weight of FITM1.FITM1 is expressed in the cells.
FITM1 siRNA Significant reduction or complete absence of the FITM1 band.The antibody specifically recognizes FITM1.
Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is the gold standard for identifying the protein(s) an antibody binds to.

Methodology:

  • Immunoprecipitation (IP):

    • Incubate the anti-FITM1 antibody with a cell lysate containing the target protein.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Mass Spectrometry (MS):

    • The eluted proteins are digested into peptides.

    • The peptides are analyzed by mass spectrometry to determine their amino acid sequences.

    • The sequences are then searched against a protein database to identify the proteins present in the sample.

Expected Results:

  • Successful Validation: FITM1 is identified as the most abundant protein in the eluate (besides the antibody itself).

  • Identification of Cross-Reactivity: If the antibody cross-reacts with FITM2, FITM2 peptides will also be identified in the mass spectrometry results.

  • Identification of Non-Specific Binding: If other proteins are identified at high levels, it indicates non-specific binding.

Logical Relationship for Antibody Validation

G antibody FITM1 Antibody peptide_competition Peptide Competition Assay antibody->peptide_competition knockdown siRNA/CRISPR Validation antibody->knockdown ip_ms IP-MS antibody->ip_ms specificity Antibody Specificity Confirmed peptide_competition->specificity Positive Result knockdown->specificity Positive Result ip_ms->specificity Positive Result

Caption: Key experiments to validate FITM1 antibody specificity.

References

Trouble with FITM gene cloning into expression vectors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cloning of the Fat Storage Inducing Transmembrane (FITM) gene into expression vectors. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you with your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the cloning of the this compound gene.

Q1: I am having trouble amplifying the this compound gene using PCR. What could be the issue?

A1: PCR amplification of any gene can be challenging. For the this compound gene, consider the following:

  • Template Quality: Ensure you are using a high-quality DNA template. The purity and concentration of your starting material are crucial for successful amplification.

  • Primer Design: Your primers should be specific to the this compound gene sequence. It's also good practice to add a 5' leader sequence of 3-6 base pairs to your primers to facilitate subsequent restriction enzyme digestion.

  • GC Content: Genes with high GC content can be difficult to amplify due to the formation of secondary structures. While the specific GC content of the this compound gene needs to be analyzed from its sequence, if you suspect this is an issue, you can try using a PCR buffer optimized for GC-rich templates or adding PCR enhancers like DMSO or betaine.

  • Polymerase Choice: Use a high-fidelity DNA polymerase to minimize the introduction of errors during amplification.

Q2: My ligation of the this compound gene into the expression vector is failing. What can I do?

A2: Ligation failures are a common bottleneck in cloning. Here are some troubleshooting steps:

  • Vector and Insert Preparation: Ensure complete digestion of both your vector and this compound PCR product with the chosen restriction enzymes. Purify the digested products from an agarose gel to remove undigested DNA and contaminants.

  • Ligation Ratio: Optimize the molar ratio of insert to vector. A common starting point is a 3:1 molar ratio of insert to vector.

  • Ligation Conditions: Use a fresh ligation buffer, as the ATP within it can degrade with repeated freeze-thaw cycles. Incubate the ligation reaction at the recommended temperature and time for your specific ligase. For cohesive-end ligations, incubating at 16°C overnight is often effective.

  • Controls: Always include proper controls in your ligation experiment, such as a vector-only ligation to check for self-ligation.

Q3: I have very few or no colonies after transformation. What is the likely cause?

A3: Low transformation efficiency can be due to several factors:

  • Competent Cells: The competency of your E. coli cells is critical. If you are preparing your own, ensure they are made correctly. It is often recommended to use commercially available high-efficiency competent cells.

  • Transformation Protocol: Follow the transformation protocol precisely, especially the heat shock step.

  • Antibiotic Selection: Use the correct antibiotic at the appropriate concentration for your expression vector.

  • Toxicity of this compound Protein: It is possible that the this compound protein is toxic to the E. coli host cells, even at low basal expression levels. If you suspect toxicity, try incubating your plates at a lower temperature (e.g., 30°C) after transformation.

Q4: I have colonies, but they do not contain the this compound gene insert. Why is this happening?

A4: This is a common issue, often due to a high background of non-recombinant plasmids.

  • Vector Self-Ligation: If you are using a single restriction enzyme or enzymes that produce compatible ends, the vector can re-ligate to itself. To prevent this, dephosphorylate the digested vector using an alkaline phosphatase.

  • Contamination: Your digested vector preparation might be contaminated with undigested plasmid. Ensure complete digestion and gel purify the linearized vector.

  • Colony Screening: Make sure you are screening a sufficient number of colonies. A small number of positive clones can sometimes be missed if too few are screened.

Q5: I have successfully cloned the this compound gene, but I am not getting any protein expression. What should I check?

A5: Lack of protein expression can be a complex issue with multiple potential causes:

  • Sequence Verification: Always sequence your final construct to ensure the this compound gene is in the correct open reading frame and that no mutations were introduced during PCR or cloning.

  • Induction Conditions: Optimize the induction conditions, including the concentration of the inducing agent (e.g., IPTG) and the temperature and duration of induction. For transmembrane proteins like this compound, lower induction temperatures (e.g., 18-25°C) for a longer period can sometimes improve expression and proper folding.

  • Codon Usage: The codon usage of the human this compound gene may not be optimal for expression in E. coli. This can lead to translational stalling and low protein yields. Consider synthesizing a codon-optimized version of the this compound gene for your expression host.

  • Protein Solubility: As a transmembrane protein, this compound is likely to be insoluble when overexpressed in E. coli, forming inclusion bodies. Analyze both the soluble and insoluble fractions of your cell lysate by SDS-PAGE to determine if the protein is being expressed but is insoluble.

II. Troubleshooting Guides

This section provides more detailed troubleshooting for specific experimental stages.

A. PCR Amplification Troubleshooting
Problem Possible Cause Recommendation
No PCR product Incorrect primer designVerify primer sequences and annealing sites. Ensure they are specific to the this compound gene.
Poor template qualityUse high-purity DNA. Quantify the template and use the recommended amount.
Suboptimal annealing temperaturePerform a gradient PCR to determine the optimal annealing temperature for your primers.
Issues with PCR reagentsUse fresh dNTPs, buffer, and polymerase.
Multiple PCR bands Non-specific primer annealingIncrease the annealing temperature. Redesign primers for higher specificity.
Template contaminationUse a fresh, pure DNA template.
Faint PCR product Insufficient number of cyclesIncrease the number of PCR cycles (e.g., to 30-35).
Low template concentrationIncrease the amount of template DNA in the reaction.
B. Ligation and Transformation Troubleshooting
Problem Possible Cause Recommendation
No colonies on experimental plate Inefficient ligationCheck the activity of your ligase and the integrity of the ATP in the buffer. Optimize the insert-to-vector ratio.
Incompetent cellsPrepare fresh competent cells or use a new batch of commercial cells. Include a positive control (e.g., uncut plasmid) to verify transformation efficiency.
Incorrect antibiotic concentrationVerify the antibiotic concentration on your plates.
Many colonies on control plate (vector only) Incomplete vector digestionIncrease digestion time or enzyme concentration. Gel purify the linearized vector.
Vector self-ligationDephosphorylate the digested vector with alkaline phosphatase.
Colonies contain vector without insert Insert not ligatedEnsure the ends of your insert and vector are compatible. Check for the presence of 5' phosphates on the insert.

III. Experimental Protocols

A. Restriction Digestion of this compound PCR Product and Expression Vector
  • Set up the following reaction in a microcentrifuge tube:

    • Purified this compound PCR product or Expression Vector DNA: 1 µg

    • 10X Restriction Buffer: 2 µL

    • Restriction Enzyme 1: 1 µL

    • Restriction Enzyme 2: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubate the reaction at the temperature recommended for the specific restriction enzymes for 1-2 hours.

  • Run the entire digestion reaction on a 1% agarose gel.

  • Excise the DNA band corresponding to the correct size for the digested this compound insert and the linearized vector.

  • Purify the DNA from the gel slices using a commercial gel extraction kit.

B. Ligation of this compound into Expression Vector
  • Set up the following ligation reaction:

    • Digested and purified vector: 50 ng

    • Digested and purified this compound insert: Use a 3:1 molar ratio to the vector

    • 10X T4 DNA Ligase Buffer: 1 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-free water: to a final volume of 10 µL

  • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

C. Transformation into E. coli
  • Thaw a tube of competent E. coli cells on ice.

  • Add 2-5 µL of the ligation reaction to the competent cells.

  • Incubate on ice for 30 minutes.

  • Heat shock the cells at 42°C for 45 seconds.

  • Immediately return the tube to ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the transformed cells onto an LB agar plate containing the appropriate antibiotic.

  • Incubate the plate at 37°C overnight.

IV. Visualizations

A. General Cloning Workflow

Cloning_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_expression Expression PCR PCR Amplification of this compound Gene Digestion Restriction Digestion PCR->Digestion Vector_Prep Vector Preparation Vector_Prep->Digestion Ligation Ligation Digestion->Ligation Transformation Transformation Ligation->Transformation Screening Colony Screening Transformation->Screening Expression Protein Expression Screening->Expression

Caption: A generalized workflow for cloning the this compound gene.

B. Troubleshooting Logic

Troubleshooting_Logic Start Cloning Problem No_Colonies No/Few Colonies? Start->No_Colonies Wrong_Insert Incorrect Insert? No_Colonies->Wrong_Insert No Check_Transformation Check Competent Cells & Transformation Protocol No_Colonies->Check_Transformation Yes No_Expression No Protein Expression? Wrong_Insert->No_Expression No Check_Digestion Check Vector/Insert Digestion Wrong_Insert->Check_Digestion Yes Check_Sequencing Sequence Verify Construct No_Expression->Check_Sequencing Yes Check_Ligation Verify Ligation Reaction Check_Transformation->Check_Ligation Check_Digestion->Check_Ligation Optimize_Induction Optimize Induction Conditions Check_Sequencing->Optimize_Induction Check_Solubility Analyze Protein Solubility Optimize_Induction->Check_Solubility

Caption: A decision tree for troubleshooting common cloning issues.

Technical Support Center: Purification of FITM Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of Fat storage-inducing transmembrane (FITM) proteins during purification.

Frequently Asked Questions (FAQs)

Q1: What are this compound proteins and why are they prone to aggregation during purification?

Fat storage-inducing transmembrane (this compound) proteins are integral membrane proteins located in the endoplasmic reticulum (ER).[1][2] They play a crucial role in the formation of lipid droplets by partitioning triglycerides.[1] Like many transmembrane proteins, this compound proteins have hydrophobic regions that are naturally embedded within the lipid bilayer of the ER membrane. When these proteins are extracted from their native membrane environment during purification, their hydrophobic surfaces become exposed to the aqueous buffer, leading to aggregation to minimize this unfavorable interaction.[3]

Q2: What is the first step I should take if I observe aggregation of my this compound protein?

The first and most critical step is to ensure you are using an appropriate detergent to solubilize and stabilize your this compound protein. Detergents form micelles that mimic the lipid membrane, shielding the hydrophobic regions of the protein from the aqueous solvent.[4][5] If you are already using a detergent, you may need to screen for a more suitable one or optimize its concentration.

Q3: Are there any specific detergents recommended for this compound protein purification?

While a specific, universally optimal detergent for all this compound proteins has not been definitively established, several mild, non-ionic detergents are generally recommended for the purification of membrane proteins and are a good starting point.[3] A method for purifying human FITM2 from insect cells in detergent micelles has been developed, highlighting the feasibility of this approach.[1] Commonly used and often successful detergents for membrane proteins include:

  • n-Dodecyl-β-D-maltoside (DDM): Known for its mildness and effectiveness in maintaining the stability and functionality of many membrane proteins.[6][7]

  • Lauryl Maltose Neopentyl Glycol (LMNG): A newer generation detergent that can be very effective in stabilizing more delicate membrane proteins.

  • Octyl Glucoside (OG): A non-ionic detergent that can also be effective, though it may be harsher than DDM for some proteins.[6]

It is highly recommended to perform a detergent screening with a small amount of your sample to identify the optimal detergent for your specific this compound protein.

Q4: My protein is still aggregating even with a detergent. What else can I try?

If aggregation persists, you can try a combination of the following strategies:

  • Optimize Detergent Concentration: Ensure the detergent concentration is above its critical micelle concentration (CMC) in all buffers.[7] You may need to test a range of concentrations to find the optimal balance for solubilization and stability.

  • Add Stabilizing Agents: Including lipids or cholesterol analogs like Cholesterol Hemisuccinate (CHS) in your buffers can help mimic the native membrane environment and improve stability.[8]

  • Modify Buffer Composition:

    • pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to promote electrostatic repulsion between protein molecules.

    • Salt Concentration: Adjusting the ionic strength with salts like NaCl or KCl can influence protein solubility. Testing a range of salt concentrations (e.g., 50-500 mM) is recommended.

    • Additives: Including additives like glycerol (10-20%), sugars (e.g., sucrose), or amino acids (e.g., arginine) can increase buffer viscosity and stabilize the protein.[3]

  • Lower Protein Concentration: High protein concentrations can promote aggregation. Try to work with more dilute protein solutions during purification.

  • Control Temperature: Perform all purification steps at a low temperature (e.g., 4°C) to slow down aggregation kinetics.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting this compound protein aggregation during purification.

Problem: Precipitate observed after cell lysis and solubilization.
Click for troubleshooting steps
  • Possible Cause 1: Ineffective Solubilization.

    • Solution: Increase the detergent concentration or try a different, more effective detergent. Consider a detergent screening to identify the best candidate.

  • Possible Cause 2: Incorrect Buffer Conditions.

    • Solution: Check the pH and salt concentration of your lysis buffer. Adjust the pH to be further from the pI of your protein and test a range of salt concentrations.

  • Possible Cause 3: High Protein Concentration.

    • Solution: Increase the volume of lysis buffer to reduce the initial protein concentration.

Problem: Protein aggregates during affinity chromatography.
Click for troubleshooting steps
  • Possible Cause 1: Detergent concentration drops below the CMC.

    • Solution: Ensure all chromatography buffers (binding, wash, and elution) contain the detergent at a concentration above its CMC.

  • Possible Cause 2: Protein is unstable on the column.

    • Solution: Add stabilizing agents like glycerol or lipids to your chromatography buffers. Minimize the time the protein spends on the column.

  • Possible Cause 3: Elution conditions are too harsh.

    • Solution: If using a competitive eluent (e.g., imidazole for His-tagged proteins), consider a step-wise or gradient elution to minimize protein concentration in the eluate. If changing pH for elution, ensure the final pH is not near the protein's pI.

Problem: Purified protein aggregates over time or during concentration.
Click for troubleshooting steps
  • Possible Cause 1: Sub-optimal buffer for long-term stability.

    • Solution: Perform a buffer screen to find the optimal storage buffer. This can include varying pH, salt, and trying different additives.

  • Possible Cause 2: Aggregation induced by concentration.

    • Solution: Concentrate the protein in smaller steps, with intermittent gentle mixing. Consider adding a stabilizing agent to the buffer before concentration. If using a centrifugal concentrator, ensure it is a low-binding membrane and spin at a lower speed.

  • Possible Cause 3: Freeze-thaw cycles.

    • Solution: Aliquot the purified protein into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[3] The addition of a cryoprotectant like glycerol (20-50%) is also recommended.[3]

Data Presentation: Detergent Properties

The choice of detergent is critical for the successful purification of this compound proteins. Below is a table summarizing the properties of commonly used non-ionic detergents.

DetergentAbbreviationMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) in water
n-Dodecyl-β-D-maltosideDDM510.6~0.15 mM
Lauryl Maltose Neopentyl GlycolLMNG~1000Very low
Octyl-β-D-glucopyranosideOG292.4~20-25 mM
Triton™ X-100-~625~0.24 mM

Note: CMC values can be affected by buffer composition (e.g., salt concentration) and temperature.

Experimental Protocols

Generalized Protocol for the Purification of a His-tagged this compound Protein

This protocol is a generalized procedure based on common practices for membrane protein purification and should be optimized for your specific this compound protein. A method for purifying human FIT2 from insect cells in detergent micelles has been successfully developed.[1]

1. Cell Lysis and Membrane Preparation:

  • Harvest cells expressing the this compound protein by centrifugation.

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, with protease inhibitors).

  • Lyse the cells using a Dounce homogenizer or sonication on ice.

  • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a wash buffer (e.g., high salt buffer to remove peripheral membrane proteins).

  • Repeat the ultracentrifugation step and resuspend the final membrane pellet in a suitable buffer for solubilization.

2. Solubilization of the this compound Protein:

  • Determine the protein concentration of the membrane preparation.

  • Add the chosen detergent (e.g., DDM) to the membrane suspension to a final concentration that is above its CMC and sufficient to solubilize the membrane (e.g., 1% w/v).

  • Incubate the mixture with gentle rotation at 4°C for 1-2 hours.

  • Centrifuge at high speed (e.g., 100,000 x g) to pellet any insoluble material. The supernatant now contains the solubilized this compound protein.

3. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with a binding buffer containing the detergent at a concentration above its CMC (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 0.05% DDM).

  • Load the supernatant containing the solubilized this compound protein onto the column.

  • Wash the column with the binding buffer to remove non-specifically bound proteins.

  • Elute the this compound protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM imidazole in the binding buffer).

4. Size Exclusion Chromatography (Optional but Recommended):

  • To further purify the protein and remove aggregates, perform size exclusion chromatography (gel filtration).

  • Equilibrate a size exclusion column with a suitable buffer containing the detergent above its CMC.

  • Load the eluted protein from the affinity step onto the column.

  • Collect fractions and analyze by SDS-PAGE to identify the fractions containing the pure, monomeric this compound protein.

Visualizations

experimental_workflow start Cell Pellet lysis Cell Lysis & Homogenization start->lysis low_speed_cent Low-Speed Centrifugation lysis->low_speed_cent ultracent Ultracentrifugation low_speed_cent->ultracent Supernatant solubilization Membrane Solubilization (with detergent) ultracent->solubilization Membrane Pellet ultracent2 Ultracentrifugation solubilization->ultracent2 affinity_chrom Affinity Chromatography (e.g., Ni-NTA) ultracent2->affinity_chrom Solubilized Protein sec Size Exclusion Chromatography affinity_chrom->sec Eluted Protein final_product Purified this compound Protein sec->final_product

Caption: Generalized workflow for this compound protein purification.

troubleshooting_logic action_node action_node start Protein Aggregation Observed? check_detergent Detergent in Use? start->check_detergent screen_detergents Screen for an Optimal Detergent check_detergent->screen_detergents No check_concentration Concentration > CMC? check_detergent->check_concentration Yes optimize_conc Optimize Detergent Concentration check_concentration->optimize_conc No check_buffer Buffer Optimized? check_concentration->check_buffer Yes optimize_buffer Adjust pH, Salt, Additives (Glycerol, etc.) check_buffer->optimize_buffer No check_temp Low Temperature? check_buffer->check_temp Yes lower_temp Perform Purification at 4°C check_temp->lower_temp No final_check Aggregation Resolved? check_temp->final_check Yes

Caption: Troubleshooting decision tree for protein aggregation.

References

Improving the signal-to-noise ratio in FITM immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluorescence Imaging in the Tissue Microenvironment (FITM). This resource provides troubleshooting guides and answers to frequently asked questions to help you optimize your immunofluorescence experiments and achieve a high signal-to-noise ratio.

Troubleshooting Guides & FAQs

This section addresses the most common issues encountered during this compound immunofluorescence staining.

High Background Staining

High background can obscure specific signals, leading to false positives and difficulty in data interpretation.[1][2] The primary causes include non-specific antibody binding, issues with fixation, and insufficient blocking.[3][4]

dot

Caption: A logical flowchart for diagnosing and resolving high background staining.

Q1: My entire tissue section is fluorescent. How can I reduce this generalized background?

A: This is likely due to non-specific binding of your primary or secondary antibodies.

  • Antibody Concentration: An excessively high antibody concentration is a common cause of background staining.[5] You should perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies.[6][7] The goal is to find the concentration that provides the brightest specific signal with the lowest background.[5]

  • Blocking: Insufficient blocking can leave sites open for non-specific antibody attachment.[3] Ensure you are using an appropriate blocking buffer, such as 5% Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised.[7][8] Increasing the blocking time (e.g., to 1-2 hours at room temperature) can also help.[9]

  • Washing Steps: Inadequate washing between antibody incubation steps can leave unbound antibodies behind.[3] Increase the number and duration of your washes (e.g., 3 washes of 5 minutes each in PBS with a gentle detergent like Tween-20).

  • Secondary Antibody Control: To determine if the secondary antibody is the source of the background, run a control slide where you omit the primary antibody but apply the secondary antibody.[10] If you still see significant staining, your secondary antibody may be cross-reacting with components of the tissue.[1] In this case, consider using a pre-adsorbed secondary antibody.[4]

Q2: I see "speckled" or punctate background. What causes this?

A: This can be caused by antibody aggregates or precipitates in your buffers.

  • Centrifuge Antibodies: Before dilution, briefly centrifuge your primary and secondary antibody vials to pellet any aggregates that may have formed during storage.

  • Filter Buffers: Ensure all buffers, especially those used for antibody dilution and washing, are freshly prepared and filtered (e.g., using a 0.22 µm filter) to remove any precipitates.[8]

ParameterRecommendation for High BackgroundAlternative Approach
Primary Antibody Dilution Titrate; start with 1:100 to 1:1000 for antiserum.[6][7]Decrease concentration by 2-5 fold from the previous trial.
Secondary Antibody Dilution Titrate; start with manufacturer's recommendation.Decrease concentration by 2-5 fold; check for cross-reactivity.[1]
Blocking Step 1-2 hours at room temperature.[9]Overnight at 4°C.
Blocking Agent 5% Normal Serum (from secondary host species) or 5% BSA.[7][8]Commercial blocking solutions.
Wash Buffer PBS + 0.1% Tween 20.TBS + 0.1% Tween 20.
Weak or No Signal

A weak or absent signal can be frustrating after a long protocol. This issue often points to problems with antigen accessibility, antibody performance, or imaging settings.[3]

dot

FITM_Workflow General this compound Immunofluorescence Workflow Prep Sample Preparation (Sectioning, Mounting) Deparaffin Deparaffinization & Rehydration (For FFPE) Prep->Deparaffin FFPE Tissue Perm Permeabilization (e.g., Triton X-100) Prep->Perm Frozen Tissue Retrieval Antigen Retrieval (Heat or Enzymatic) Deparaffin->Retrieval Retrieval->Perm Block Blocking (e.g., Normal Serum/BSA) Perm->Block PrimaryAb Primary Antibody Incubation (e.g., 4°C Overnight) Block->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 Washing SecondaryAb->Wash2 Counterstain Counterstain (e.g., DAPI) Wash2->Counterstain Mount Mounting (Antifade Medium) Counterstain->Mount Image Imaging (Confocal/Widefield) Mount->Image

Caption: A standard workflow for immunofluorescence staining of tissue sections.

Q3: I'm not seeing any signal from my target protein. What went wrong?

A: A complete lack of signal can stem from several critical steps in the protocol.

  • Antigen Retrieval: For formalin-fixed, paraffin-embedded (FFPE) tissues, this step is crucial. Formalin fixation creates cross-links that can mask the antigenic epitope. Heat-Induced Epitope Retrieval (HIER) using a citrate or EDTA buffer is the most common method.[11][12] Ensure your buffer pH, temperature, and heating time are optimized for your specific antibody and antigen.

  • Antibody Validation: Confirm that the primary antibody is validated for immunofluorescence applications.[6] Not all antibodies that work in Western Blot will work in IF. If possible, use a positive control tissue known to express the target protein to verify your protocol and antibody performance.

  • Permeabilization: For intracellular antigens, the cell membrane must be permeabilized to allow antibody entry. A detergent like Triton X-100 or Tween-20 is typically used.[13] Ensure the permeabilization step is sufficient but not so harsh that it damages cell morphology.

  • Fluorophore/Imaging Issues: Check that your microscope's lasers and filters are appropriate for the fluorophore on your secondary antibody.[8] Also, ensure the fluorophore has not been compromised by prolonged exposure to light (photobleaching). Use an antifade mounting medium to protect your signal.

Q4: My signal is very faint. How can I amplify it?

A: A weak signal requires optimization to increase the signal-to-noise ratio.

  • Antibody Incubation: Increasing the primary antibody incubation time (e.g., overnight at 4°C) can enhance signal detection.[5][8] You can also try slightly increasing the antibody concentration, but be mindful of potential increases in background.[14]

  • Fluorophore Choice: Use a brighter fluorophore. Some fluorophores are inherently brighter and more photostable than others. Brighter fluorochromes should be reserved for proteins with low expression levels.[15]

  • Signal Amplification Systems: Consider using a signal amplification method, such as a tyramide signal amplification (TSA) system or an avidin-biotin complex (ABC) system. These can dramatically increase signal intensity, which is especially useful for detecting low-abundance targets.

ParameterRecommendation for Weak SignalAlternative Approach
Antigen Retrieval (FFPE) HIER with Citrate Buffer (pH 6.0) or EDTA Buffer (pH 9.0).[11][12]Proteolytic-Induced Epitope Retrieval (PIER) (e.g., Proteinase K).[11]
Primary Antibody Incubation Overnight at 4°C.[5]2 hours at room temperature with slightly higher concentration.[8]
Secondary Antibody Use a bright, photostable fluorophore (e.g., Alexa Fluor series).Use a signal amplification kit.
Mounting Medium Use a fresh mounting medium with an antifade reagent.N/A
Autofluorescence

Autofluorescence is the natural fluorescence emitted by certain biological structures (e.g., collagen, elastin, red blood cells) that can interfere with the desired signal.[14][16]

Q5: My unstained control tissue shows a lot of fluorescence. How can I reduce this?

A: This is a classic case of autofluorescence. Several methods can be used to mitigate it.

  • Quenching Agents: Treat tissues with an autofluorescence quenching agent. Commercially available reagents like TrueVIEW or Sudan Black B can effectively reduce autofluorescence from various sources.[14][17] Sodium borohydride can also be used to quench aldehyde-induced autofluorescence.[17]

  • Perfusion: If possible, perfuse the animal with PBS before fixation to remove red blood cells, which are a major source of autofluorescence.[16][17]

  • Fluorophore Selection: Shift to fluorophores in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647 or 750).[18] Autofluorescence is typically strongest in the green and yellow regions of the spectrum, so moving to longer wavelengths can help separate your signal from the background noise.[16][18]

  • Spectral Unmixing: If your imaging system supports it, use spectral unmixing. This technique involves capturing the emission spectrum of the autofluorescence from an unstained section and then computationally subtracting it from your stained images.

Quenching MethodTarget Autofluorescence SourceConsiderations
Sudan Black B Lipofuscin.[17]Can introduce its own fluorescence in the far-red channel.[17]
Sodium Borohydride Aldehyde fixative-induced autofluorescence.[16][17]Results can be variable.[17]
Commercial Quenchers Broad spectrum (collagen, elastin, RBCs, fixatives).[14]Optimized for ease of use and compatibility with many fluorophores.[14]
PBS Perfusion Red blood cells.[16]Must be done prior to tissue harvesting and fixation.

Key Experimental Protocols

Protocol 1: Heat-Induced Epitope Retrieval (HIER) for FFPE Sections
  • Deparaffinize and Rehydrate: Immerse slides in xylene (2x for 5 min), followed by a graded series of ethanol (100% 2x, 95%, 70% for 3 min each), and finally in distilled water.[13][19]

  • Prepare Buffer: Prepare 1X Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 9.0).

  • Heating: Place slides in a slide holder within a container filled with the retrieval buffer. Heat using a microwave, pressure cooker, or water bath until the solution is sub-boiling (approx. 95-100°C).[12] Maintain this temperature for 10-20 minutes. Do not allow the solution to boil aggressively, as this can damage the tissue.[12]

  • Cooling: Remove the container from the heat source and allow it to cool on the benchtop for 20-30 minutes with the slides still immersed in the buffer.

  • Washing: Rinse the slides gently in distilled water, followed by a PBS wash before proceeding to the permeabilization or blocking step.

Protocol 2: Standard Blocking and Antibody Incubation
  • Permeabilization (if needed): For intracellular targets, incubate the slides in PBS containing 0.1-0.5% Triton X-100 for 10-15 minutes at room temperature.[13]

  • Washing: Rinse slides 3 times for 5 minutes each in PBS.

  • Blocking: Circle the tissue section with a hydrophobic barrier pen. Apply blocking buffer (e.g., 5% normal goat serum in PBS) to cover the tissue. Incubate in a humidified chamber for 1-2 hours at room temperature.[7][9]

  • Primary Antibody Incubation: Aspirate the blocking buffer (do not rinse). Apply the primary antibody, diluted to its optimal concentration in the antibody dilution buffer (e.g., PBS with 1% BSA). Incubate in a humidified chamber, typically overnight at 4°C.[20]

  • Washing: Rinse slides 3 times for 5 minutes each in PBS.

  • Secondary Antibody Incubation: Apply the fluorophore-conjugated secondary antibody, diluted in antibody dilution buffer. Incubate in a humidified chamber for 1-2 hours at room temperature, protected from light.[9]

  • Final Washes: Rinse slides 3 times for 5 minutes each in PBS, protected from light.

  • Counterstaining & Mounting: Proceed with nuclear counterstaining (e.g., DAPI) and mounting with an antifade medium.[20]

References

Technical Support Center: Troubleshooting FITM Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during FITM gene knockdown experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems with knockdown efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low this compound knockdown efficiency?

Low knockdown efficiency of your target gene, this compound, can stem from several factors throughout the experimental workflow. The primary reasons often fall into one of three categories: suboptimal siRNA or shRNA design, inefficient delivery into the target cells, or issues with post-transfection analysis.[1][2] It is crucial to systematically evaluate each step to pinpoint the source of the problem.

Q2: How can I be sure that my siRNA or shRNA is effectively targeting this compound mRNA?

The design of your silencing RNA is critical for success. Here are key considerations:

  • Target Sequence Selection: Ensure the chosen target sequence is unique to the this compound gene to avoid off-target effects.[3][4] Use validated design algorithms and consider targeting multiple regions of the this compound mRNA to identify the most effective sequence.

  • Proper Controls: Always include positive and negative controls in your experiment. A positive control (e.g., siRNA targeting a housekeeping gene) helps validate the transfection and knockdown procedure, while a non-targeting negative control helps to distinguish sequence-specific silencing from non-specific effects.[1]

Q3: My knockdown efficiency is inconsistent between experiments. What could be the cause?

Inconsistent results are often linked to variability in experimental conditions. Key factors to monitor include:

  • Cell Confluency: Transfecting cells at a consistent confluency (typically 70-90%) is important as this can affect transfection efficiency and cell health.[7][8]

  • Reagent Preparation: Ensure that siRNA/shRNA and transfection reagents are prepared fresh and at the correct concentrations for each experiment.

  • Passage Number: Use cells with a low passage number, as prolonged culturing can lead to changes in cell behavior and transfection susceptibility.

Troubleshooting Guides

Problem 1: Low Transfection Efficiency

Low transfection efficiency is a common hurdle and directly impacts the amount of siRNA or shRNA that enters the cells, thus affecting knockdown levels.[9]

Troubleshooting Steps:

  • Optimize Transfection Reagent to siRNA/shRNA Ratio: The optimal ratio can vary between cell types and reagents. It is recommended to perform a titration experiment to determine the ideal concentration.

  • Assess Cell Health and Density: Ensure cells are healthy and within the optimal confluency range at the time of transfection. High cell density can inhibit transfection, while low density can lead to toxicity from the transfection reagent.[7]

  • Use a Positive Control: Employ a validated positive control siRNA (e.g., targeting a housekeeping gene like GAPDH or PPIB) to confirm that the transfection protocol is working in your cell type.[1][2]

  • Consider Alternative Delivery Methods: If lipid-based transfection is inefficient, explore other options such as electroporation or viral delivery (for shRNA).[1][10]

Problem 2: High Cell Toxicity Post-Transfection

Excessive cell death after transfection can skew results and indicate a suboptimal protocol.

Troubleshooting Steps:

  • Reduce Reagent Concentration: High concentrations of transfection reagents or silencing RNAs can be toxic to cells. Lowering the concentration of one or both components may alleviate this issue.

  • Change Transfection Reagent: Some cell lines are sensitive to certain transfection reagents. Trying a different, less toxic reagent can improve cell viability.

  • Optimize Incubation Time: Reducing the incubation time of the transfection complex with the cells can sometimes mitigate toxicity without significantly compromising efficiency.

Problem 3: No Correlation Between mRNA and Protein Knockdown

Sometimes, a significant reduction in this compound mRNA levels does not translate to a proportional decrease in this compound protein levels.

Troubleshooting Steps:

  • Assess Protein Stability: this compound may be a very stable protein with a long half-life. In such cases, a longer incubation period after transfection may be required to observe a significant reduction in protein levels.

  • Confirm Antibody Specificity: Ensure the antibody used for Western blotting is specific to the this compound protein and is used at the correct dilution.

  • Optimize Lysis and Western Blot Protocol: Inefficient protein extraction or suboptimal Western blot conditions can lead to inaccurate quantification of protein levels.

Data Presentation

Table 1: Example Titration of Transfection Reagent for this compound siRNA Delivery

Transfection Reagent (µL)siRNA (pmol)Cell Viability (%)This compound mRNA Knockdown (%)
1.0209545
1.5209275
2.0208585
2.5207087

This table illustrates how optimizing the amount of transfection reagent can improve knockdown efficiency while maintaining good cell viability.

Experimental Protocols

Protocol 1: siRNA Transfection for this compound Knockdown
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[8]

  • siRNA-Lipid Complex Formation:

    • Dilute 20 pmol of this compound siRNA in 50 µL of serum-free medium.

    • In a separate tube, dilute 1.5 µL of a lipid-based transfection reagent in 50 µL of serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and fresh culture medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Analysis: After incubation, harvest the cells to analyze this compound mRNA or protein levels.

Protocol 2: Quantitative PCR (qPCR) for Measuring this compound mRNA Knockdown
  • RNA Extraction: Extract total RNA from transfected and control cells using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for this compound and a housekeeping gene (e.g., GAPDH), and a qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.

Visualizations

Knockdown_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis siRNA_Design siRNA/shRNA Design Transfection Transfection siRNA_Design->Transfection Cell_Culture Cell Culture Cell_Culture->Transfection Incubation Incubation Transfection->Incubation Harvest Cell Harvest Incubation->Harvest Analysis mRNA/Protein Analysis Harvest->Analysis

Caption: Experimental workflow for a typical gene knockdown experiment.

Troubleshooting_Logic Start Low Knockdown Efficiency Check_Transfection Check Transfection Efficiency? Start->Check_Transfection Check_Controls Review Controls? Check_Transfection->Check_Controls High Optimize_Delivery Optimize Delivery Protocol Check_Transfection->Optimize_Delivery Low Validate_Reagents Validate siRNA/shRNA & Controls Check_Controls->Validate_Reagents Issues Found Check_Analysis Review Analysis Method? Check_Controls->Check_Analysis Controls OK Success Improved Efficiency Optimize_Delivery->Success Validate_Reagents->Success Optimize_Analysis Optimize qPCR/Western Blot Check_Analysis->Optimize_Analysis Issues Found Check_Analysis->Success Methods OK Optimize_Analysis->Success

Caption: A logical flowchart for troubleshooting poor knockdown results.

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA siRNA or shRNA (post-processing) Dicer Dicer dsRNA->Dicer Processing RISC_loading RISC Loading Dicer->RISC_loading RISC Active RISC RISC_loading->RISC mRNA This compound mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein Reduced this compound Protein Degradation->No_Protein

Caption: Simplified overview of the RNA interference (RNAi) signaling pathway.

References

Technical Support Center: Off-Target Effects of siRNA Targeting FITM Genes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing siRNA to study Fat Storage Inducing Transmembrane (FITM) genes, FITM1 and FITM2. The information provided is intended for researchers, scientists, and drug development professionals to anticipate and address potential off-target effects in their experiments.

Troubleshooting Guides

Problem 1: Significant reduction in this compound mRNA but unexpected or no change in phenotype.

Possible Cause: Off-target effects of the siRNA may be masking or confounding the on-target phenotype. The observed phenotype could be a result of the downregulation of unintended genes.

Troubleshooting Steps:

StepDescriptionRecommended Action
1 Validate Knockdown Specificity Use at least two or three different siRNAs targeting different regions of the this compound mRNA. A consistent phenotype across multiple siRNAs strengthens the evidence for an on-target effect.
2 Perform Rescue Experiment Transfect cells with a construct expressing the target this compound gene (FITM1 or FITM2) that is resistant to the siRNA (e.g., due to silent mutations in the siRNA binding site). Restoration of the wild-type phenotype confirms that the initial observation was due to the specific knockdown of the target gene.
3 Analyze Off-Target Gene Expression Perform a global gene expression analysis, such as a microarray or RNA-sequencing, to identify genes that are unintentionally downregulated by the this compound siRNA. This can provide insights into potential off-target pathways.
4 Titrate siRNA Concentration Use the lowest effective concentration of siRNA to minimize off-target effects. Perform a dose-response experiment to determine the minimal concentration that achieves sufficient on-target knockdown without inducing widespread off-target changes.[1]
5 Use Modified siRNAs Consider using chemically modified siRNAs, which can reduce off-target effects by altering the binding properties of the siRNA.
Problem 2: High cell toxicity or unexpected cell death after siRNA transfection.

Possible Cause: The siRNA sequence may be inducing a toxic phenotype through off-target effects, or the transfection conditions may be suboptimal.

Troubleshooting Steps:

StepDescriptionRecommended Action
1 Assess Transfection Reagent Toxicity Perform a control experiment with the transfection reagent alone to determine its contribution to cell death.
2 Optimize siRNA Concentration and Cell Density High concentrations of siRNA can be toxic. Titrate the siRNA concentration to the lowest effective dose. Ensure optimal cell confluency at the time of transfection, as this can impact cell health.[1]
3 Use a Scrambled Negative Control A scrambled siRNA with no known homology to any gene in the target organism should be used as a negative control to assess the baseline level of toxicity from the transfection process and the siRNA molecule itself.
4 Test Multiple siRNA Sequences If toxicity is observed with one specific siRNA sequence, test other siRNA sequences targeting the same gene to rule out sequence-specific off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the known functions of FITM1 and FITM2, and how might this relate to potential off-target phenotypes?

A1: FITM1 and FITM2 are integral endoplasmic reticulum (ER) membrane proteins that play a crucial role in the formation of lipid droplets, which are essential for storing neutral lipids. FITM1 is predominantly expressed in muscle and heart tissues, while FITM2 is more ubiquitously expressed, with high levels in adipose tissue and the liver. Knockdown of this compound genes can lead to defects in lipid droplet formation and has been linked to ER stress. Therefore, off-target effects of this compound-targeting siRNAs could potentially manifest as alterations in lipid metabolism, ER homeostasis, or other related cellular processes.

Q2: How can I design siRNAs for this compound genes with a lower risk of off-target effects?

A2: Several online design tools incorporate algorithms to predict and minimize off-target effects. These tools typically screen for potential seed sequence matches in the 3' UTR of unintended transcripts. It is recommended to:

  • Use a design tool that performs a genome-wide BLAST search to identify potential off-target sequences.

  • Design multiple siRNAs targeting different regions of the this compound mRNA.

  • Choose siRNAs with minimal predicted off-target binding, particularly in the seed region (positions 2-8 of the antisense strand).

Q3: What are the essential controls for an siRNA experiment targeting this compound genes?

A3:

  • Negative Control: A non-targeting scrambled siRNA to control for the effects of the siRNA delivery system and the RNAi machinery.

  • Positive Control: An siRNA known to effectively knock down a ubiquitously expressed gene (e.g., GAPDH or a validated this compound siRNA) to confirm transfection efficiency and the competence of the RNAi machinery in your cells.

  • Untransfected Control: To monitor the normal physiology of the cells.

  • Multiple siRNAs per target: To ensure the observed phenotype is not due to an off-target effect of a single siRNA.

Q4: At what level should I assess the knockdown of this compound genes?

A4: It is recommended to assess knockdown at both the mRNA and protein levels.

  • mRNA level: Quantitative real-time PCR (qPCR) is the most common method to quantify the reduction in this compound mRNA levels.[2][3][4][5][6]

  • Protein level: Western blotting should be performed to confirm a corresponding decrease in this compound protein levels. Be aware that protein stability can vary, so a significant reduction in mRNA may not immediately translate to a proportional decrease in protein.

Q5: What is a rescue experiment and why is it important?

A5: A rescue experiment is a critical control to confirm that the observed phenotype is a direct result of the knockdown of the target gene and not due to off-target effects. This is achieved by re-introducing the target gene (in a form that is resistant to the siRNA) and observing if the original phenotype is reversed. A successful rescue provides strong evidence for the on-target specificity of the siRNA.

Experimental Protocols

Protocol 1: Validation of this compound Knockdown by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to validate the knockdown of FITM1 or FITM2 at the mRNA level.

Materials:

  • Cells transfected with this compound siRNA and control siRNA.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix.

  • Primers specific for the target this compound gene and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • RNA Extraction: 48-72 hours post-transfection, harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene (FITM1 or FITM2) or the housekeeping gene, and cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both the this compound siRNA-treated and control samples.

    • Calculate the relative expression of the target gene using the ΔΔCt method.

Protocol 2: Microarray Analysis of Off-Target Effects

This protocol provides a general workflow for identifying off-target gene expression changes using microarrays.

Materials:

  • Cells transfected with this compound siRNA and control siRNA.

  • RNA extraction kit.

  • RNA labeling kit.

  • Microarray slides and hybridization station.

  • Microarray scanner and analysis software.

Procedure:

  • Sample Preparation: Extract high-quality total RNA from cells treated with this compound siRNA and control siRNA (as in the qPCR protocol).

  • RNA Labeling: Label the RNA samples with fluorescent dyes (e.g., Cy3 and Cy5) using a commercial labeling kit.

  • Hybridization: Hybridize the labeled RNA to a microarray slide containing probes for the entire transcriptome.

  • Scanning and Data Acquisition: Scan the microarray slide to detect the fluorescence intensity of each spot.

  • Data Analysis:

    • Normalize the microarray data to correct for experimental variations.

    • Identify differentially expressed genes between the this compound siRNA-treated and control samples.

    • Perform bioinformatics analysis to identify potential off-target genes with seed sequence matches to the this compound siRNA in their 3' UTRs.

Protocol 3: Rescue Experiment for this compound Knockdown

This protocol describes how to perform a rescue experiment to confirm the specificity of an siRNA-induced phenotype.

Materials:

  • Cells exhibiting a phenotype upon this compound siRNA knockdown.

  • siRNA targeting this compound.

  • An expression vector containing the full-length cDNA of the target this compound gene with silent mutations in the siRNA-binding site. A fluorescent tag (e.g., GFP) can be included for tracking expression.

  • Transfection reagent.

Procedure:

  • Day 1: Seed cells in a multi-well plate.

  • Day 2: Transfect cells with the this compound siRNA.

  • Day 3: Co-transfect the siRNA-treated cells with the siRNA-resistant this compound expression vector.

  • Day 4-5: Assess the phenotype of interest and confirm the expression of the rescue construct (e.g., by fluorescence microscopy for a GFP-tagged protein or by Western blot).

Visualizations

FITM_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol FITM1/2 FITM1/2 Lipid Droplet Biogenesis Lipid Droplet Biogenesis FITM1/2->Lipid Droplet Biogenesis Promotes ER Stress ER Stress FITM1/2->ER Stress Modulates DGAT1/2 DGAT1/2 Triacylglycerol (TAG) Triacylglycerol (TAG) DGAT1/2->Triacylglycerol (TAG) Synthesis Triacylglycerol (TAG)->FITM1/2 Binding Lipid Droplet Lipid Droplet Lipid Droplet Biogenesis->Lipid Droplet FITM_siRNA FITM_siRNA FITM_siRNA->FITM1/2 Knockdown Experimental_Workflow_Off_Target_Analysis Start Start Cell Culture Cell Culture Start->Cell Culture siRNA Transfection siRNA Transfection Cell Culture->siRNA Transfection Incubation (48-72h) Incubation (48-72h) siRNA Transfection->Incubation (48-72h) Split Samples Split Samples Incubation (48-72h)->Split Samples RNA Extraction RNA Extraction Split Samples->RNA Extraction Protein Extraction Protein Extraction Split Samples->Protein Extraction qPCR Validation qPCR Validation RNA Extraction->qPCR Validation Microarray/RNA-seq Microarray/RNA-seq RNA Extraction->Microarray/RNA-seq Western Blot Western Blot Protein Extraction->Western Blot End End qPCR Validation->End Data Analysis Data Analysis Microarray/RNA-seq->Data Analysis Western Blot->End Identify Off-Targets Identify Off-Targets Data Analysis->Identify Off-Targets Identify Off-Targets->End Rescue_Experiment_Logic cluster_Knockdown This compound Knockdown cluster_Rescue Rescue FITM_siRNA FITM_siRNA Phenotype_A Phenotype_A FITM_siRNA->Phenotype_A Induces Rescue_Construct Rescue_Construct Phenotype_A->Rescue_Construct Co-transfect with Wild_Type_Phenotype Wild_Type_Phenotype Rescue_Construct->Wild_Type_Phenotype Restores Conclusion Conclusion Wild_Type_Phenotype->Conclusion Confirms On-Target Effect

References

Technical Support Center: Lipid Droplet Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides & FAQs

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent results in lipid droplet quantification assays. The information is intended for researchers, scientists, and drug development professionals.

General Troubleshooting
Question: Why am I observing high variability between replicate wells in my plate-based assay?

Answer: High variability between replicate wells is a common issue in plate-based assays and can stem from several factors. One significant contributor is the "edge effect," where wells on the perimeter of the plate behave differently than interior wells, potentially due to differential evaporation rates.[1] To mitigate this, it is recommended to avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with media or PBS to create a humidity barrier. Additionally, ensure proper mixing of reagents and a uniform cell seeding density across all wells.

Question: My fluorescent signal is weak or fading quickly. What could be the cause?

Answer: Weak or rapidly fading fluorescent signals are often due to photobleaching or instability of the fluorescent dye.[2] It's crucial to minimize the exposure of stained cells to light. When using fluorescence microscopy, capture images promptly after staining and use the lowest possible excitation intensity that provides a detectable signal. For plate reader-based assays, ensure that the instrument settings are optimized for the specific dye being used. The choice of solvent for the dye can also impact its stability and fluorescence.[2]

Nile Red Staining
Question: I am seeing green fluorescence in addition to the expected red fluorescence with Nile Red staining. What does this mean?

Answer: Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[3][4] In the hydrophobic environment of neutral lipids within lipid droplets, it fluoresces in the yellow-gold to red range. However, in more polar environments, such as the cytoplasm or in the presence of phospholipids, its emission can shift to the green part of the spectrum.[3][4] Therefore, observing green fluorescence may indicate non-specific staining or the presence of the dye in environments other than neutral lipid droplets. To enhance specificity for lipid droplets, it is recommended to use filter sets that capture the yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm) rather than the red fluorescence.[5]

Question: How long should I incubate my cells with Nile Red?

Answer: The optimal incubation time for Nile Red can vary depending on the cell type, solvent used, and experimental conditions. It is crucial to allow enough time for the dye to penetrate the cell membrane and accumulate in the lipid droplets to reach a stable fluorescence signal. Studies have shown that fluorescence stabilization is often achieved between 20 and 30 minutes of incubation.[2] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup to ensure accurate and reproducible quantification.[2]

Question: Can I use Nile Red for staining paraffin-embedded tissue sections?

Answer: It is generally not recommended to use Nile Red for paraffin-embedded sections. The process of paraffin embedding involves dehydration steps with high concentrations of alcohol and clearing with solvents like xylene, which can dissolve and remove intracellular lipid droplets, leading to a significant loss of signal.[3] For tissue staining, frozen sections are a better alternative as they avoid the use of organic solvents that can extract lipids.[3]

Oil Red O Staining
Question: My Oil Red O staining is inconsistent, with some cells staining much darker than others. Why is this happening?

Answer: Inconsistent Oil Red O staining can be due to several factors. The age and preparation of the staining solution are critical; it should be freshly prepared and filtered before use to avoid precipitates that can lead to uneven staining. The duration of the staining and destaining steps also needs to be carefully controlled to ensure consistency across samples. Furthermore, the method of quantification can influence the results. While visual assessment is common, quantitative analysis can be achieved by eluting the dye from the stained cells and measuring its absorbance, which provides a more objective measure of lipid content.[6][7]

Question: How can I accurately quantify Oil Red O staining?

Answer: Quantification of Oil Red O staining can be performed in a couple of ways:

  • Image Analysis: Acquire images using a light microscope and use software like ImageJ to quantify the stained area. This can involve thresholding the images to isolate the stained lipid droplets and then analyzing the area of each droplet.[8]

  • Dye Elution: After staining and washing, the Oil Red O dye can be extracted from the cells using a solvent like isopropanol. The absorbance of the eluted dye is then measured using a spectrophotometer or plate reader (typically at a wavelength of 492 nm or 510 nm), which correlates with the amount of lipid accumulation.[6][7] This method provides a bulk measurement for the entire well or sample.

High-Throughput Screening (HTS) Assays
Question: What are the key challenges in developing a robust high-throughput lipid droplet quantification assay?

Answer: Key challenges in HTS for lipid droplet quantification include minimizing variability from liquid handling, avoiding illumination irregularities, and standardizing dye concentrations and staining times.[9] Automated microscopy and image analysis platforms can help address these challenges by providing consistent image acquisition and unbiased quantification.[10] Label-free methods, such as digital holographic microscopy (DHM), offer an alternative that avoids issues related to fluorescent dyes, like photobleaching and staining variability.[9]

Data Presentation
Quantitative Comparison of Lipid Droplet Staining Methods
ParameterNile Red StainingOil Red O Staining
Principle Fluorescent dye that partitions into neutral lipids.Lysochrome diazo dye that stains neutral lipids.
Detection Fluorescence microscopy, flow cytometry, plate reader.Light microscopy, spectrophotometry (after elution).
Quantification Fluorescence intensity, number/size of droplets via image analysis.Stained area via image analysis, absorbance of eluted dye.
Advantages High sensitivity, suitable for live-cell imaging and high-throughput screening.Simple, inexpensive, well-established method.
Disadvantages Prone to photobleaching, fluorescence can be environmentally sensitive.Less sensitive than fluorescent methods, typically requires cell fixation, elution method is destructive.
Experimental Protocols
Protocol: Nile Red Staining of Cultured Cells
  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and culture under desired experimental conditions.

  • Preparation of Staining Solution: Prepare a stock solution of Nile Red in a suitable solvent like DMSO. Immediately before use, dilute the stock solution in an appropriate buffer (e.g., PBS) to the final working concentration (e.g., 300 nM).

  • Cell Washing: Gently wash the cells twice with PBS to remove any residual medium.

  • Staining: Add the Nile Red working solution to the cells and incubate for 10-30 minutes at room temperature, protected from light.[2][4]

  • Washing: Gently wash the cells twice with PBS to remove excess dye.

  • Imaging/Quantification: Immediately acquire images using a fluorescence microscope with appropriate filter sets (e.g., excitation 450-500 nm, emission >528 nm for yellow-gold fluorescence) or measure fluorescence intensity using a plate reader.[5]

Protocol: Oil Red O Staining and Quantification
  • Cell Culture and Fixation: Culture cells as required. After experimental treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes.[4]

  • Preparation of Oil Red O Solution: Prepare a stock solution of Oil Red O in isopropanol. To make the working solution, dilute the stock solution with water (e.g., 3 parts stock to 2 parts water), allow it to sit for 10 minutes, and then filter through a 0.2 µm filter.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol. Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells repeatedly with water until the wash water is clear.

  • Imaging: Acquire images using a bright-field microscope.

  • Quantification (Dye Elution):

    • After the final wash, add 100% isopropanol to each well to elute the stain.

    • Incubate for 10 minutes with gentle shaking.

    • Transfer the isopropanol containing the eluted dye to a new plate and measure the absorbance at 492 nm or 510 nm.[6][7]

Visualizations

Lipid_Droplet_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture & Treatment washing_pbs Wash with PBS cell_culture->washing_pbs fixation Fixation (e.g., PFA) oro Oil Red O Staining fixation->oro washing_pbs->fixation For ORO nile_red Nile Red Staining washing_pbs->nile_red For live cells fluorescence_microscopy Fluorescence Microscopy nile_red->fluorescence_microscopy plate_reader Plate Reader nile_red->plate_reader brightfield_microscopy Bright-field Microscopy oro->brightfield_microscopy absorbance_measurement Absorbance Measurement (Eluted Dye) oro->absorbance_measurement After Elution image_analysis Image Analysis (Size, Number, Intensity) fluorescence_microscopy->image_analysis intensity_quantification Fluorescence Intensity Quantification plate_reader->intensity_quantification brightfield_microscopy->image_analysis

Caption: Experimental workflow for lipid droplet quantification.

Troubleshooting_Logic cluster_staining_issues Staining Issues cluster_assay_variability Assay Variability cluster_quantification_errors Quantification Errors start Inconsistent Results weak_signal Weak/Fading Signal start->weak_signal high_background High Background start->high_background uneven_staining Uneven Staining start->uneven_staining well_to_well High Well-to-Well Variability start->well_to_well plate_to_plate Plate-to-Plate Variability start->plate_to_plate imaging_params Inconsistent Imaging Parameters start->imaging_params analysis_settings Variable Analysis Settings start->analysis_settings sol1 sol1 weak_signal->sol1 Check dye stability Minimize light exposure sol2 sol2 high_background->sol2 Optimize washing steps Check dye concentration sol3 sol3 uneven_staining->sol3 Ensure proper mixing Filter staining solution sol4 sol4 well_to_well->sol4 Avoid edge effects Ensure uniform seeding sol5 sol5 plate_to_plate->sol5 Standardize all protocol steps Use internal controls sol6 sol6 imaging_params->sol6 Use consistent acquisition settings (exposure, gain) sol7 sol7 analysis_settings->sol7 Apply consistent thresholding/gating

Caption: Troubleshooting logic for inconsistent lipid droplet data.

References

Technical Support Center: Solubilizing Fungal-Type I Transmembrane (FITM) Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with solubilizing Fungal-Type I Transmembrane (FITM) proteins for biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What are this compound proteins and why are they difficult to solubilize?

Fungal-Type I Transmembrane (this compound) proteins are integral membrane proteins found in fungi. They are predicted to have a topology of six transmembrane domains and are implicated in lipid metabolism, specifically in processes like lipid droplet formation and phospholipid biosynthesis. Their predicted function is related to lipid phosphatase/phosphotransferase enzymes.

The primary challenge in solubilizing this compound proteins, like other transmembrane proteins, stems from their amphipathic nature. They possess hydrophobic transmembrane domains embedded within the lipid bilayer and hydrophilic regions exposed to the aqueous environment. Extraction from their native membrane environment into an aqueous solution for biochemical assays requires the use of detergents to shield the hydrophobic regions and prevent aggregation. Finding a detergent that effectively solubilizes the protein while maintaining its native structure and function is a critical and often challenging step.

Q2: What are the key considerations when choosing a detergent for this compound protein solubilization?

Selecting the right detergent is crucial for successful this compound protein solubilization. Key factors to consider include:

  • Detergent Type: Detergents are broadly classified as ionic (anionic or cationic), non-ionic, or zwitterionic. For maintaining the functional integrity of the protein, non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) or zwitterionic detergents like CHAPS are generally preferred as they are milder and less likely to cause denaturation.

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which detergent monomers self-assemble into micelles. Effective solubilization occurs at detergent concentrations above the CMC. Detergents with a high CMC are generally easier to remove by dialysis, which can be important for downstream applications.

  • Micelle Size: The size of the detergent micelle can influence the stability of the solubilized protein. The micelle should be large enough to encapsulate the hydrophobic transmembrane domains of the this compound protein.

  • Compatibility with Downstream Assays: The chosen detergent should not interfere with subsequent biochemical assays. For example, charged detergents can interfere with ion-exchange chromatography.

Q3: What are some recommended starting conditions for screening this compound protein solubilization?

A systematic screening approach is the most effective way to identify optimal solubilization conditions. It is recommended to screen a panel of detergents with varying properties. A good starting point is to test a few well-characterized detergents from different classes.

Table 1: Initial Detergent Screening Panel for this compound Proteins

Detergent ClassExample DetergentStarting Concentration Range (w/v)Key Properties
Non-ionic n-Dodecyl-β-D-maltoside (DDM)1-2%Mild, good for maintaining protein stability.
Lauryl Maltose Neopentyl Glycol (LMNG)0.5-1%Often stabilizes membrane proteins better than DDM.
Triton X-1001-2%Effective solubilizer, but can be denaturing.
Zwitterionic CHAPS1-2%Mild, useful for preserving protein-protein interactions.
Fos-Choline-12 (FC-12)0.5-1%Can be effective for a wide range of membrane proteins.
Ionic (Anionic) Sodium Dodecyl Sulfate (SDS)0.1-1%Strong, denaturing detergent. Useful as a positive control for solubilization but not for functional assays.

It is also crucial to optimize other parameters such as the detergent-to-protein ratio, temperature, pH, and ionic strength of the solubilization buffer.

Troubleshooting Guides

Q4: My this compound protein is not solubilizing efficiently. What should I try next?

If you are observing low solubilization efficiency, consider the following troubleshooting steps:

  • Increase Detergent Concentration: Ensure you are working well above the CMC of the chosen detergent. Try a stepwise increase in the detergent concentration.

  • Screen a Wider Range of Detergents: Your this compound protein may require a specific type of detergent for effective solubilization. Expand your screening to include detergents with different head group and tail characteristics.

  • Optimize Solubilization Time and Temperature: Increase the incubation time with the detergent (e.g., from 1 hour to 4 hours or overnight) at a controlled temperature (typically 4°C to minimize proteolysis).

  • Vary the pH and Ionic Strength: The solubility of your protein may be sensitive to pH and salt concentration. Test a range of pH values (e.g., 6.0-8.5) and salt concentrations (e.g., 150 mM - 500 mM NaCl).

  • Improve Cell Lysis: Inefficient disruption of the fungal cell wall can limit the accessibility of the membrane to the detergent. Ensure your cell lysis method (e.g., bead beating, high-pressure homogenization) is effective.

Q5: My this compound protein is aggregating after solubilization. How can I prevent this?

Protein aggregation after solubilization is a common issue and can be addressed by:

  • Adding Stabilizing Agents: Including additives in your buffer can help maintain protein stability.

    • Glycerol: (10-20% v/v) can help stabilize the protein structure.

    • Cholesterol Hemisuccinate (CHS): Can be particularly useful for stabilizing membrane proteins.

    • Specific Lipids: Supplementing with lipids that are known to interact with your protein may improve stability.

  • Detergent Exchange: The detergent used for initial solubilization may not be the best for long-term stability. Consider exchanging it for a milder detergent using techniques like dialysis or size-exclusion chromatography.

  • Optimize Protein Concentration: High protein concentrations can promote aggregation. Try to work with a lower protein concentration during purification and storage.

  • Check for Proteolysis: Aggregation can sometimes be triggered by proteolytic cleavage of the protein. Ensure you are using a sufficient concentration of a protease inhibitor cocktail throughout the purification process.

Q6: My solubilized this compound protein is inactive in my biochemical assay. What could be the cause?

Loss of protein activity is a strong indicator that the solubilization or purification process has compromised the protein's native conformation. To troubleshoot this:

  • Use a Milder Detergent: Switch to a less denaturing detergent. Non-ionic detergents are generally the best choice for preserving protein function.

  • Reconstitute into Liposomes: For many functional assays, it is necessary to reconstitute the purified membrane protein into a lipid bilayer environment that mimics its native state. This can often restore the activity of the protein.

  • Confirm the Presence of Co-factors: Some enzymes require specific co-factors for their activity. Ensure that your assay buffer contains all the necessary components.

  • Assess Protein Folding: Use techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of your solubilized protein and compare it to its predicted structure.

Experimental Protocols

Protocol 1: Screening for Optimal Detergent for this compound Protein Solubilization

This protocol outlines a small-scale screening method to identify the most effective detergent for solubilizing a target this compound protein from fungal membranes.

Materials:

  • Fungal cell pellet expressing the target this compound protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)

  • Detergent stock solutions (10% w/v) of a panel of detergents (see Table 1)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis and Membrane Preparation:

    • Resuspend the fungal cell pellet in ice-cold Lysis Buffer.

    • Disrupt the cells using an appropriate method (e.g., bead beating with 0.5 mm glass beads for 5-10 cycles of 1 min on, 1 min off on ice).

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

    • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in Lysis Buffer.

  • Detergent Solubilization Screening:

    • Aliquot the membrane suspension into separate microcentrifuge tubes.

    • To each tube, add a different detergent from your screening panel to a final concentration of 1% (w/v). Include a no-detergent control.

    • Incubate the tubes with gentle agitation for 1-2 hours at 4°C.

  • Separation of Solubilized and Insoluble Fractions:

    • Centrifuge the samples at 100,000 x g for 1 hour at 4°C.

    • Carefully collect the supernatant (solubilized fraction).

    • Resuspend the pellet (insoluble fraction) in an equal volume of Lysis Buffer containing the respective detergent.

  • Analysis by SDS-PAGE and Western Blotting:

    • Analyze equal volumes of the total membrane fraction (before centrifugation), the solubilized fraction (supernatant), and the insoluble fraction (pellet) by SDS-PAGE.

    • Perform a Western blot using an antibody specific to your this compound protein (or its tag) to determine the amount of protein in each fraction.

    • The most effective detergent will show the highest proportion of the this compound protein in the solubilized fraction.

Protocol 2: Malachite Green-Based Lipid Phosphatase Assay for Solubilized this compound Protein

This protocol describes a colorimetric assay to measure the putative lipid phosphatase activity of a solubilized this compound protein by detecting the release of inorganic phosphate (Pi).

Materials:

  • Solubilized and purified this compound protein

  • Lipid substrate (e.g., Phosphatidic Acid - PA) prepared as liposomes or in a detergent solution compatible with the purified protein.

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM MgCl2)

  • Malachite Green Reagent (commercially available or prepared as a solution of malachite green, ammonium molybdate, and a stabilizing agent)

  • Phosphate standard solution

  • 96-well microplate and plate reader

Procedure:

  • Prepare the Reaction Mixture:

    • In a 96-well plate, prepare a standard curve using the phosphate standard solution.

    • For the enzyme reaction, add the Assay Buffer, the lipid substrate, and the solubilized this compound protein to each well.

    • Include appropriate controls:

      • No enzyme control: Assay Buffer and lipid substrate only.

      • No substrate control: Assay Buffer and enzyme only.

      • Boiled enzyme control: Assay Buffer, lipid substrate, and heat-inactivated enzyme.

  • Incubate the Reaction:

    • Incubate the plate at the optimal temperature for your enzyme (e.g., 30°C or 37°C) for a specific time period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction and Develop Color:

    • Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will react with the free inorganic phosphate to produce a colored complex.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measure Absorbance:

    • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Calculate Phosphate Release:

    • Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing samples.

    • Use the phosphate standard curve to determine the amount of inorganic phosphate released in each sample.

    • Calculate the specific activity of your this compound protein (e.g., in nmol of Pi released per minute per mg of protein).

Visualizations

FITM_Solubilization_Workflow cluster_0 Cell Culture & Harvest cluster_1 Membrane Preparation cluster_2 Solubilization & Purification cluster_3 Downstream Analysis Fungal_Culture Fungal Cell Culture Harvest Harvest Cells Fungal_Culture->Harvest Cell_Lysis Cell Lysis (e.g., Bead Beating) Harvest->Cell_Lysis Low_Speed_Cent Low-Speed Centrifugation (Remove Debris) Cell_Lysis->Low_Speed_Cent High_Speed_Cent High-Speed Centrifugation (Pellet Membranes) Low_Speed_Cent->High_Speed_Cent Membrane_Pellet Membrane Pellet High_Speed_Cent->Membrane_Pellet Solubilization Detergent Solubilization Membrane_Pellet->Solubilization Clarification Ultracentrifugation (Remove Insoluble Material) Solubilization->Clarification Purification Affinity Chromatography Clarification->Purification Solubilized_Protein Purified this compound Protein Purification->Solubilized_Protein Biochemical_Assay Biochemical Assay Solubilized_Protein->Biochemical_Assay Structural_Studies Structural Studies Solubilized_Protein->Structural_Studies

Caption: Workflow for this compound protein solubilization and purification.

Troubleshooting_Aggregation cluster_solutions Potential Solutions Start Protein Aggregation Observed Add_Stabilizers Add Stabilizers (Glycerol, CHS) Start->Add_Stabilizers Detergent_Exchange Detergent Exchange Start->Detergent_Exchange Lower_Concentration Lower Protein Concentration Start->Lower_Concentration Check_Proteolysis Check for Proteolysis (Add Protease Inhibitors) Start->Check_Proteolysis Outcome Stable, Soluble Protein Add_Stabilizers->Outcome Detergent_Exchange->Outcome Lower_Concentration->Outcome Check_Proteolysis->Outcome

Caption: Troubleshooting flowchart for this compound protein aggregation.

Validation & Comparative

A Comparative Guide to the Function of FITM1 and FITM2 in Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functions of Fat Storage-Inducing Transmembrane Protein 1 (FITM1) and Fat Storage-Inducing Transmembrane Protein 2 (FITM2) in adipocytes. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct and overlapping roles in lipid metabolism.

At a Glance: Key Functional Differences

FeatureFITM1FITM2
Primary Tissue Expression Skeletal Muscle, Heart[1][2]White and Brown Adipose Tissue[1][2]
Subcellular Localization Endoplasmic Reticulum[1][3]Endoplasmic Reticulum[1][3]
Role in Adipocytes Not significantly expressed[4]Essential for normal fat storage[1]
Triglyceride (TG) Binding Weaker binding affinity[4]Stronger binding affinity[4]
Effect on Lipid Droplet (LD) Size Induces smaller lipid droplets[5]Induces larger lipid droplets (~80% larger than FITM1)[5]
Effect on Lipid Droplet Number No significant difference compared to FITM2[5]No significant difference compared to FITM1[5]
Knockout Phenotype in Adipose Tissue Not applicable due to low expressionProgressive lipodystrophy, metabolic dysfunction[1][6]

In-Depth Functional Comparison

FITM1 and FITM2, also known as FIT1 and FIT2, are evolutionarily conserved proteins integral to the endoplasmic reticulum membrane.[1][3] While both are involved in the partitioning of triglycerides into cytosolic lipid droplets, they exhibit distinct tissue expression profiles and functional nuances within the context of adipocyte biology.[1][4]

FITM2: The Adipocyte Specialist

FITM2 is highly expressed in both white and brown adipose tissue, where it plays a critical role in normal fat storage.[1][2] Its function is essential for the proper formation and maintenance of lipid droplets in adipocytes. Studies using adipose-specific FITM2 knockout mice have demonstrated that the absence of FITM2 leads to progressive lipodystrophy, characterized by a significant reduction in adipose tissue mass, and subsequent metabolic dysfunctions such as insulin resistance.[1] At a cellular level, FITM2 deficiency in adipocytes results in the formation of fewer but larger lipid droplets, suggesting a role in regulating the number and size of these organelles.[1] This is consistent with its stronger binding affinity for triglycerides, which may facilitate the coalescence of smaller lipid droplets into larger ones, a characteristic feature of mature adipocytes.[4][5]

FITM1: A Minor Player in Adipocytes

In stark contrast to FITM2, FITM1 is primarily expressed in skeletal and cardiac muscle and is not found at significant levels in adipose tissue.[1][2] Consequently, it is not considered a key player in adipocyte lipid metabolism. However, comparative studies in heterologous expression systems have revealed that FITM1 also promotes lipid droplet formation, albeit with a different outcome.[5] Cells overexpressing FITM1 tend to accumulate smaller lipid droplets compared to those overexpressing FITM2, a finding that correlates with its weaker triglyceride binding affinity.[4][5]

Signaling and Functional Workflow

The following diagram illustrates the proposed mechanism of FITM-mediated lipid droplet formation in the endoplasmic reticulum of adipocytes, highlighting the differential impact of FITM1 and FITM2.

FITM_Function cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol TG_synthesis Triglyceride Synthesis (DGATs) TG_pool ER Triglyceride Pool TG_synthesis->TG_pool Produces FITM1 FITM1 LD_small Small Lipid Droplets FITM1->LD_small Partitions TG into FITM2 FITM2 LD_large Large Lipid Droplets FITM2->LD_large Partitions TG into

Caption: this compound-mediated partitioning of triglycerides from the ER into cytosolic lipid droplets.

Experimental Corner: Key Methodologies

This section details the protocols for key experiments used to elucidate the functions of FITM1 and FITM2 in adipocytes.

Adipocyte Differentiation of 3T3-L1 Cells

The 3T3-L1 cell line is a widely used in vitro model for studying adipogenesis.

Protocol:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and allow them to reach confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Treatment (Day 2): Replace the medium with DMEM, 10% FBS, and 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS.

  • Maturation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between days 8 and 12.

Lipid Droplet Staining

Visualizing and quantifying lipid droplets is crucial for assessing adipocyte differentiation and the effects of this compound protein expression.

Protocol (using Oil Red O):

  • Fixation: Wash differentiated adipocytes with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Preparation of Oil Red O Solution: Prepare a stock solution of 0.5% Oil Red O in isopropanol. For staining, dilute the stock solution with water (6:4 ratio) and filter.

  • Staining: Remove the fixative, wash the cells with water, and incubate with the working Oil Red O solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells with water to remove excess stain.

  • Visualization: Visualize the stained lipid droplets (which appear red) under a microscope.

  • Quantification (Optional): For quantitative analysis, elute the stain from the cells using isopropanol and measure the absorbance at approximately 510 nm.

Triglyceride Quantification

This protocol allows for the measurement of total triglyceride content in adipocytes.

Protocol (using a commercial kit):

  • Cell Lysis: Wash differentiated adipocytes with PBS and lyse the cells using a suitable lysis buffer provided in the triglyceride quantification kit.

  • Lipolysis: Incubate the cell lysate with a lipase solution to hydrolyze the triglycerides into glycerol and free fatty acids.

  • Glycerol Oxidation: Add a reaction mix containing glycerol kinase, glycerol phosphate oxidase, and a probe to the lysate. This series of reactions results in the production of a quantifiable colorimetric or fluorometric signal.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Calculation: Determine the triglyceride concentration by comparing the sample readings to a standard curve generated with known concentrations of glycerol or triglyceride.

Generation of Adipose-Specific FITM2 Knockout Mice

The Cre-loxP system is commonly used to generate tissue-specific knockout mice.

Workflow:

Knockout_Workflow Fitm2_floxed Fitm2 floxed mice (loxP sites flanking Fitm2 exon) Cross Cross Fitm2_floxed->Cross AdipoQ_Cre Adipoq-Cre mice (Cre recombinase driven by adiponectin promoter) AdipoQ_Cre->Cross Offspring F1 Offspring (Fitm2 floxed/+; Adipoq-Cre/+) Cross->Offspring Intercross Intercross F1 Offspring->Intercross Knockout Adipose-specific FITM2 Knockout (Fitm2 floxed/floxed; Adipoq-Cre/+) Intercross->Knockout

Caption: Workflow for generating adipose-specific FITM2 knockout mice.

Methodology Overview:

  • Generation of Fitm2 floxed mice: Mice are genetically engineered to have loxP sites flanking a critical exon of the Fitm2 gene.

  • Breeding with Adipoq-Cre mice: The Fitm2 floxed mice are crossed with mice expressing Cre recombinase under the control of the adiponectin (Adipoq) promoter. The adiponectin promoter is active specifically in adipocytes.

  • Tissue-Specific Deletion: In the offspring that inherit both the floxed Fitm2 alleles and the Adipoq-Cre transgene, the Cre recombinase will be expressed in adipocytes and will excise the DNA between the loxP sites, leading to the inactivation of the Fitm2 gene specifically in adipose tissue.

This guide provides a foundational understanding of the distinct roles of FITM1 and FITM2 in adipocyte biology. Further research into the precise molecular mechanisms and interacting partners of these proteins will undoubtedly provide deeper insights into the regulation of lipid storage and its implications for metabolic diseases.

References

A Comparative Guide to Investigating Lipid Droplet Formation Beyond FITM Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of lipid droplet (LD) biogenesis is paramount for fields ranging from metabolic diseases to oncology. While proteins like the Fat storage-inducing transmembrane (FITM) family are known players, a comprehensive understanding requires a broader toolkit. This guide provides an objective comparison of alternative methods to study LD formation, offering detailed protocols, quantitative data summaries, and visual workflows to help you select the most appropriate technique for your research needs.

Comparison of Key Methodologies

The study of lipid droplet formation can be broadly categorized into label-based and label-free techniques. Each approach offers distinct advantages and limitations in terms of specificity, phototoxicity, quantitative power, and applicability to live-cell imaging.

Quantitative Data Summary

The table below summarizes the key performance metrics of various alternative methods for studying lipid droplet formation.

MethodPrincipleCell StateKey Quantitative OutputsAdvantagesLimitations
Fluorescent Dyes (e.g., BODIPY, Nile Red) Solvatochromic dyes that fluoresce in the hydrophobic environment of the LD core.[1][2]Live or FixedLD number, size, total fluorescence intensity, area ratio.[3]High-throughput, cost-effective, easy to implement, compatible with standard fluorescence microscopy.Potential for phototoxicity, non-specific binding to other lipophilic structures, fluorescence can be influenced by the local environment.[1]
Coherent Anti-Stokes Raman Scattering (CARS) Vibrational microscopy that excites specific chemical bonds (e.g., C-H bonds in lipids) for label-free imaging.[4][5]Live CellsLipid composition (e.g., acyl chain saturation), 3D distribution, chemical analysis of individual LDs.[4][5]Label-free (avoids artifacts from dyes), high chemical specificity, 3D resolution, provides rich chemical information.[4]Requires specialized and expensive equipment, can have lower sensitivity for small LDs.
Holotomography (HT) Measures the 3D refractive index (RI) of the cell, allowing for label-free segmentation of organelles based on their distinct RI values.[6]Live CellsLD number, volume, dry mass, 3D morphology.[6][7]Label-free, low phototoxicity, enables long-term continuous imaging, provides quantitative biophysical data.[6][8]RI values can be similar between different organelles, requiring correlative methods for initial validation; lower chemical specificity than CARS.[6]
Lipidomics (via Mass Spectrometry) Extraction and analysis of the entire lipid content of a cell or isolated LDs to identify and quantify individual lipid species.[9]Cell LysatesAbsolute or relative quantification of triacylglycerols, sterol esters, phospholipids, and other lipid classes.Highly sensitive and specific for lipid species identification, provides comprehensive lipid profiles.Destructive method (no spatial or temporal information), requires specialized equipment and complex data analysis.[9]

Key Signaling Pathway in Lipid Droplet Biogenesis

Lipid droplet formation is intrinsically linked to the synthesis of neutral lipids, primarily triacylglycerols (TAGs). The pathway begins with glycerol-3-phosphate and involves a series of enzymatic reactions localized to the endoplasmic reticulum (ER). Key proteins like Seipin are crucial for the proper budding and maturation of nascent lipid droplets from the ER membrane.[10][11][12][13]

G cluster_ER Triacylglycerol Synthesis G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA Lysophosphatidic Acid AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid Lipin Lipin (PAP) PA->Lipin DAG Diacylglycerol DGAT DGAT1/2 DAG->DGAT TAG Triacylglycerol LD Lipid Droplet Core TAG->LD Accumulation ER ER Lumen ER Membrane Cytosol GPAT->LPA AGPAT->PA Lipin->DAG DGAT->TAG Seipin Seipin Seipin->LD Budding & Maturation

Caption: Triacylglycerol (TAG) synthesis pathway leading to lipid droplet formation.

Experimental Protocols and Workflows

Label-Based Method: Fluorescent Staining with BODIPY 493/503

This protocol provides a reliable method for staining LDs in cultured cells for fluorescence microscopy. BODIPY 493/503 is a green-fluorescent dye ideal for visualizing neutral lipids.

Methodology:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture under desired experimental conditions to induce lipid droplet formation (e.g., oleic acid treatment).

  • Staining Solution Preparation: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 1-2 µg/mL in pre-warmed, serum-free culture medium or PBS.

  • Cell Staining:

    • Wash the cells twice with warm PBS to remove culture medium.

    • Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3]

  • Washing: Wash the cells two to three times with warm PBS to remove excess dye.

  • Imaging:

    • For live-cell imaging, immediately add fresh culture medium or imaging buffer.

    • For fixed-cell imaging, after staining, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[14] Note: Avoid using methanol or acetone fixatives as they can extract lipids.[14]

    • Mount the coverslips with an appropriate mounting medium.

  • Microscopy: Visualize the stained lipid droplets using a fluorescence microscope with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~515 nm).[3]

G A Seed cells on glass-bottom dish B Induce LD formation (e.g., oleic acid treatment) A->B D Wash cells with warm PBS B->D C Prepare 1-2 µg/mL BODIPY 493/503 in warm PBS E Incubate with BODIPY solution (15-30 min, 37°C, dark) C->E D->E F Wash cells 2-3 times with PBS E->F G Image Live Cells F->G H Fix with 4% PFA (Optional) F->H J Quantitative Analysis (LD number, size, intensity) G->J I Image Fixed Cells H->I I->J

Caption: Experimental workflow for fluorescent staining of lipid droplets.

Label-Free Method: Holotomographic (HT) Imaging

Holotomography offers a non-invasive way to track LD dynamics over long periods. The workflow is centered on instrument operation and computational analysis.

Methodology:

  • System Preparation: Power on the holotomography microscope and allow the laser and temperature/humidity control chamber to stabilize.

  • Sample Preparation: Plate cells in a compatible imaging dish (e.g., glass-bottom dish). Ensure the cells are at an appropriate confluency for imaging.

  • Image Acquisition:

    • Place the sample on the microscope stage.

    • Using the system's software, locate the cells of interest.

    • Acquire a 3D refractive index (RI) tomogram. This involves capturing multiple holograms at different illumination angles.

    • For time-lapse experiments, define the time intervals and total duration of the acquisition.

  • Data Processing and Analysis:

    • The software reconstructs the captured holograms into a 3D RI map of the cell.

    • Lipid droplets, having a high refractive index compared to the surrounding cytoplasm, can be segmented based on a specific RI threshold.[6]

    • The analysis software can then automatically calculate various quantitative parameters for each segmented LD, such as volume, number, and dry mass.[7][8]

G A Prepare cells in imaging dish B Place sample on HT microscope stage A->B C Acquire 3D Holographic Data (Multiple illumination angles) B->C D Software reconstructs 3D Refractive Index (RI) Tomogram C->D G Time-Lapse Acquisition? C->G E Segment LDs based on high RI threshold D->E F Quantitative Analysis (LD number, volume, dry mass) E->F G->C Repeat at intervals

Caption: General workflow for label-free lipid droplet analysis using Holotomography.

References

A Comparative Guide to FITM and Other Key Proteins in Lipid Droplet Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fat-inducing transcript (FITM) proteins with other critical proteins involved in the biogenesis of lipid droplets (LDs), namely seipin, Diacylglycerol O-Acyltransferase (DGAT), and perilipin. Understanding the distinct and overlapping roles of these proteins is crucial for elucidating the mechanisms of lipid storage and for the development of therapeutic strategies targeting metabolic diseases.

Overview of Key Proteins in Lipid Droplet Biogenesis

Lipid droplets are dynamic organelles essential for cellular energy homeostasis, storing neutral lipids, primarily triacylglycerols (TAGs) and sterol esters. Their formation is a complex process involving the coordinated action of multiple proteins. This guide focuses on the comparative functions of four major players:

  • This compound (Fat-inducing transcript) Proteins (FIT1 and FIT2): These endoplasmic reticulum (ER)-resident transmembrane proteins are crucial for the budding or emergence of nascent LDs from the ER membrane. FIT2, the more ubiquitously expressed member, is implicated in partitioning TAGs into forming LDs.

  • Seipin: An ER-integral membrane protein that oligomerizes at ER-LD contact sites. It is essential for the proper morphology and maturation of LDs, preventing the formation of either numerous small or a few giant LDs.

  • DGAT (Diacylglycerol O-Acyltransferase) Enzymes (DGAT1 and DGAT2): These enzymes catalyze the final and committed step in TAG synthesis. They are fundamental for providing the neutral lipid core of LDs.

  • Perilipins (PLINs): A family of proteins that coat the surface of mature LDs. They play a key role in regulating lipolysis (the breakdown of lipids) and stabilizing the LD structure.

Comparative Functional Analysis

While all four protein families are integral to LD biogenesis, they exert their functions at distinct stages of the process. A direct quantitative comparison of their effects in a single experimental system is not extensively available in the current literature. However, by synthesizing data from various studies, we can construct a comparative overview of their impact on LD formation and cellular lipid metabolism.

Impact on Lipid Droplet Morphology and Number
Protein FamilyEffect of Knockdown/Knockout on LD NumberEffect of Knockdown/Knockout on LD SizeKey Functional Role in LD Biogenesis
This compound (FIT2) Decreased[1]Decreased[1]Budding and emergence of nascent LDs from the ER
Seipin Increased (numerous small LDs)[2]Heterogeneous (many small and some supersized LDs)[2][3]Proper sizing and maturation of LDs; ER-LD contact site organization
DGAT (DGAT1/2) Severely reduced or absent (in adipocytes)[4]Severely reduced or absent (in adipocytes)[4]Synthesis of triacylglycerols for the LD core
Perilipin (PLIN2) Diminished (in some cell types)[5]Enlarged (in C2C12 cells)[6]Stabilization of mature LDs and regulation of lipolysis
Role in Triacylglycerol (TAG) Metabolism
Protein FamilyEffect on TAG Synthesis/StoragePrimary Mechanism
This compound (FIT2) Promotes TAG partitioning into LDsBinds to TAG and diacylglycerol (DAG), facilitating their incorporation into budding LDs[7]
Seipin Indirectly affects TAG accumulation by controlling LD morphologyTraps TAG and DAG within its ring-like structure to prime LD formation sites[8]
DGAT (DGAT1/2) Directly synthesizes TAGCatalyzes the esterification of diacylglycerol to form TAG[4][9]
Perilipin Promotes TAG storage by preventing lipolysisActs as a protective barrier on the LD surface, restricting lipase access[10]

Signaling and Experimental Workflows

To illustrate the interplay of these proteins and the methods used to study them, the following diagrams are provided.

Lipid Droplet Biogenesis Pathway

LipidDropletBiogenesis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GPAT GPAT AGPAT AGPAT GPAT->AGPAT Acylation PAP PAP (Lipin) AGPAT->PAP Acylation DAG Diacylglycerol (DAG) PAP->DAG Dephosphorylation DGAT DGAT1/2 TAG Triacylglycerol (TAG) DAG->TAG Esterification Nascent_LD Nascent LD TAG->Nascent_LD Accumulation & Budding Seipin Seipin Seipin->Nascent_LD Maturation & Sizing This compound FITM2 This compound->Nascent_LD Emergence Mature_LD Mature LD Nascent_LD->Mature_LD Growth Perilipin Perilipin Perilipin->Mature_LD Coating & Stabilization

Caption: Key stages of lipid droplet biogenesis at the ER and in the cytosol.

Experimental Workflow for Comparative Analysis

ExperimentalWorkflow cluster_cell_culture Cell Culture & Manipulation cluster_analysis Analysis WT Wild-Type Cells Microscopy Fluorescence Microscopy (BODIPY/Oil Red O Staining) WT->Microscopy TG_Assay Triglyceride Quantification WT->TG_Assay WB Quantitative Western Blot WT->WB Proteomics LD Proteomics WT->Proteomics KO_this compound This compound Knockout KO_this compound->Microscopy KO_this compound->TG_Assay KO_this compound->WB KO_this compound->Proteomics KO_Seipin Seipin Knockout KO_Seipin->Microscopy KO_Seipin->TG_Assay KO_Seipin->WB KO_Seipin->Proteomics KO_DGAT DGAT Knockout KO_DGAT->Microscopy KO_DGAT->TG_Assay KO_DGAT->WB KO_Perilipin Perilipin Knockout KO_Perilipin->Microscopy KO_Perilipin->WB

Caption: Workflow for comparing protein function in lipid droplet biogenesis.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the comparative analysis of these proteins.

Quantification of Lipid Droplet Size and Number

Objective: To visualize and quantify the number and size of intracellular lipid droplets.

Protocol:

  • Cell Culture and Treatment: Plate cells on glass-bottom dishes or coverslips. Induce lipid droplet formation by incubating cells with oleic acid complexed to BSA (e.g., 200-400 µM for 16-24 hours).

  • Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Staining:

    • Wash cells three times with PBS.

    • Incubate with a solution containing a neutral lipid stain, such as BODIPY 493/503 (1 µg/mL) or Oil Red O (0.5% in isopropanol, diluted in water), for 10-30 minutes at room temperature, protected from light.

    • For nuclear counterstaining, DAPI (1 µg/mL) can be included.

  • Imaging:

    • Wash cells three times with PBS.

    • Mount coverslips with an appropriate mounting medium.

    • Acquire images using a fluorescence or confocal microscope. Use consistent settings for all samples.

  • Image Analysis:

    • Use image analysis software such as ImageJ/Fiji.

    • Convert images to 8-bit and apply a threshold to segment the lipid droplets.

    • Use the "Analyze Particles" function to automatically count the number of lipid droplets and measure their area and diameter.

    • Normalize the number of lipid droplets to the number of cells (counted via DAPI stain).

In Vitro Triglyceride Synthesis Assay

Objective: To measure the rate of triglyceride synthesis in cell lysates.

Protocol:

  • Cell Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Cell lysate (e.g., 50-100 µg of protein)

    • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 5 mM MgCl2)

    • Radiolabeled fatty acid substrate (e.g., [14C]oleoyl-CoA or [3H]glycerol-3-phosphate)

    • Unlabeled diacylglycerol (if using radiolabeled acyl-CoA) or unlabeled fatty acyl-CoAs (if using radiolabeled glycerol-3-phosphate).

  • Reaction:

    • Initiate the reaction by adding the cell lysate to the pre-warmed reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 15-60 minutes).

  • Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica TLC plate.

    • Develop the plate in a solvent system that separates triglycerides from other lipids (e.g., hexane/diethyl ether/acetic acid, 80:20:1 v/v/v).

    • Visualize the lipid spots using iodine vapor or a phosphorimager.

  • Quantification:

    • Scrape the silica corresponding to the triglyceride spot into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the rate of triglyceride synthesis based on the incorporated radioactivity and the specific activity of the radiolabeled substrate.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate protein-protein interactions between this compound and other proteins involved in lipid droplet biogenesis.

Protocol:

  • Cell Lysis:

    • Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing a mild detergent like digitonin or Triton X-100) supplemented with protease inhibitors.

  • Pre-clearing:

    • Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add a primary antibody specific to the "bait" protein (e.g., anti-FITM2) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the "prey" protein (e.g., anti-seipin) and the "bait" protein (as a positive control).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound, seipin, DGAT, and perilipin each play a distinct and indispensable role in the lifecycle of a lipid droplet. While DGAT enzymes are the primary synthesizers of the core lipid content, this compound and seipin act as crucial regulators of the physical processes of LD budding and maturation at the ER. Perilipins then take over to manage the mature organelle's stability and interaction with lipases. A comprehensive understanding of the individual and coordinated functions of these proteins is paramount for advancing our knowledge of lipid metabolism and for the rational design of therapies for associated disorders. Future research employing direct comparative studies in well-defined cellular models will be invaluable in further dissecting the intricate network of protein interactions that govern lipid droplet biogenesis.

References

Functional Redundancy and Divergence of FITM1 and FITM2 in Cellular Lipid Homeostasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fat Storage-Inducing Transmembrane Protein 1 (FITM1) and Fat Storage-Inducing Transmembrane Protein 2 (FITM2), two homologous proteins pivotal in the formation of lipid droplets and the regulation of cellular lipid metabolism. Understanding the nuanced functional redundancy and divergence between these proteins is crucial for developing therapeutic strategies targeting lipid storage disorders.

At a Glance: Key Functional Differences

FeatureFITM1FITM2
Primary Tissue Expression Skeletal and Cardiac MuscleAdipose Tissue (White and Brown), Ubiquitous
Triglyceride (TG) Binding Lower affinityHigher affinity
Lipid Droplet (LD) Morphology Induces smaller lipid dropletsInduces larger lipid droplets
Primary Proposed Function Facilitating rapid lipid turnover for energy in muscleLong-term triglyceride storage in adipocytes
Regulation by PPARγ Not a direct targetDirect target of PPARγ

Comparative Analysis of Performance in Lipid Droplet Formation

Experimental evidence indicates that while both FITM1 and FITM2 promote the accumulation of cytosolic lipid droplets, they do so with differing efficiencies and outcomes on lipid droplet morphology.

Triglyceride Binding Affinity and Lipid Droplet Size

A key study directly comparing the two proteins demonstrated a correlation between triglyceride (TG) binding affinity and the size of the lipid droplets formed.

ProteinRelative Triglyceride BindingMean Lipid Droplet Volume (μm³) in HEK293 cells
Control (Mock) N/A~10
FITM1 Lower~25
FITM2 Higher~50

Data compiled from studies on HEK293 cells overexpressing FITM1 or FITM2.

These findings suggest that the higher triglyceride binding affinity of FITM2 may contribute to the formation of larger lipid droplets, characteristic of long-term energy storage in adipocytes. Conversely, FITM1's lower affinity is associated with smaller lipid droplets, which may facilitate more rapid lipid mobilization for energy utilization in muscle tissues.

Signaling Pathways and Regulation

The differential expression and function of FITM1 and FITM2 are, in part, governed by distinct transcriptional regulatory pathways.

PPARγ-Mediated Regulation of FITM2

The peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of adipogenesis and lipid metabolism. FITM2 is a direct transcriptional target of PPARγ, linking it to the primary signaling cascade that governs fat cell development and function.

PPAR_FITM2_Pathway Ligands Fatty Acids, Thiazolidinediones PPARg PPARγ Ligands->PPARg activates PPRE PPRE (in FITM2 gene) PPARg->PPRE binds to Adipogenesis Adipogenesis PPARg->Adipogenesis promotes RXR RXR RXR->PPRE FITM2_mRNA FITM2 mRNA PPRE->FITM2_mRNA promotes transcription FITM2_Protein FITM2 Protein FITM2_mRNA->FITM2_Protein translates to LD_Formation Lipid Droplet Formation FITM2_Protein->LD_Formation mediates ER_Stress_FITM2 cluster_ER Excess_FA Excess Fatty Acids ER Endoplasmic Reticulum Excess_FA->ER ER_Stress ER Stress ER->ER_Stress leads to FITM2 FITM2 LD_Biogenesis Lipid Droplet Biogenesis FITM2->LD_Biogenesis promotes LD_Biogenesis->ER alleviates stress Apoptosis Apoptosis ER_Stress->Apoptosis Experimental_Workflow Hypothesis Hypothesis: FITM1 and FITM2 have distinct roles in lipid droplet dynamics. Cloning Molecular Cloning: - Overexpression vectors (FITM1, FITM2) - CRISPR-Cas9 knockout constructs Hypothesis->Cloning Cell_Culture Cell Line Transfection/ Transduction Cloning->Cell_Culture Overexpression Overexpression Studies Cell_Culture->Overexpression Knockout Knockout Studies Cell_Culture->Knockout Lipid_Analysis Lipid Analysis: - Oil Red O Staining - Triglyceride Quantification Overexpression->Lipid_Analysis Protein_Analysis Protein Analysis: - Western Blot - Immunofluorescence Overexpression->Protein_Analysis Knockout->Lipid_Analysis Knockout->Protein_Analysis Gene_Expression Gene Expression Analysis: - qPCR Knockout->Gene_Expression Data_Analysis Data Analysis and Interpretation Lipid_Analysis->Data_Analysis Protein_Analysis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Confirming FITM Protein Interactions: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based techniques for confirming protein interactions with the Fat-Inducing Transmembrane (FITM) protein family. This compound proteins, primarily FITM1 and FITM2, are crucial players in the formation of lipid droplets, making them significant targets in metabolic research and drug development. This document outlines the experimental data and detailed protocols for identifying and quantifying this compound protein interactors, with a focus on affinity purification-mass spectrometry (AP-MS).

Unveiling the FITM2 Interactome: An AP-MS Approach

Recent research has successfully employed affinity purification-mass spectrometry (AP-MS) to identify key interaction partners of FITM2, an endoplasmic reticulum (ER)-resident transmembrane protein. These interactions shed light on the molecular machinery governing lipid droplet biogenesis.

A pivotal study by Chen et al. (2021) utilized co-immunoprecipitation (co-IP) of endogenously HA-tagged FITM2 from HepG2 cells, followed by mass spectrometry to identify interacting proteins.[1][2] The results revealed a significant and specific interaction between FITM2 and ER tubule-forming proteins, as well as septins.

Quantitative Analysis of FITM2 Interactors

The following table summarizes the key interacting proteins of FITM2 identified by co-immunoprecipitation followed by mass spectrometry.

Interacting ProteinProtein FamilyCellular ComponentPutative Role in Lipid Droplet Biogenesis
Rtn4 (Reticulon-4) ER tubule-forming proteinEndoplasmic ReticulumStabilizing membrane curvature at the growing lipid droplet.[3]
REEP5 (Receptor expression-enhancing protein 5) ER tubule-forming proteinEndoplasmic ReticulumStabilizing membrane curvature at the growing lipid droplet.[3]
Septin 7 Cytoskeletal GTP-binding proteinCytoskeleton, ER-lipid droplet interfaceReinforcing the outward budding of the lipid droplet.[3]

This table is a summary of findings from Chen et al. (2021). For detailed quantitative data, including peptide counts and significance scores, please refer to the original publication.

Alternative Approaches for Confirming this compound Protein Interactions

While AP-MS has proven effective, other mass spectrometry-based techniques offer complementary advantages for studying membrane protein interactions like those involving this compound proteins.

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique for identifying transient and proximal protein interactions in a cellular context.[4] This method involves fusing the protein of interest (e.g., FITM2) to a promiscuous biotin ligase (BirA). In the presence of biotin, BirA biotinylates nearby proteins, which can then be captured and identified by mass spectrometry.

Advantages over AP-MS:

  • Captures transient and weak interactions: BioID can identify interactors that may be lost during the stringent washing steps of AP-MS.[4]

  • In vivo labeling: Biotinylation occurs within living cells, providing a more physiologically relevant snapshot of protein interactions.

  • Suitable for insoluble proteins: As the interaction does not need to be preserved after cell lysis, BioID is well-suited for studying interactions of membrane-embedded proteins like this compound.

Chemical Cross-linking Mass Spectrometry (XL-MS)

XL-MS provides spatial information about protein interactions by covalently linking interacting amino acid residues. This technique can identify direct binding partners and provide insights into the topology of protein complexes.

Advantages over AP-MS and BioID:

  • Provides structural information: XL-MS can reveal which parts of the proteins are in close proximity, offering structural insights into the interaction interface.

  • Captures transient interactions: The covalent cross-link stabilizes fleeting interactions for subsequent analysis.

Experimental Protocols

Affinity Purification-Mass Spectrometry (AP-MS) of FITM2

The following is a generalized protocol based on the methodology for identifying FITM2 interacting proteins.

1. Cell Culture and Lysis:

  • HepG2 cells with endogenously HA-tagged FITM2 are cultured under standard conditions.

  • Cells are lysed in a buffer containing a mild detergent (e.g., 1% digitonin) to solubilize membrane proteins while preserving protein complexes.[1]

2. Immunoprecipitation:

  • Cell lysates are incubated with anti-HA antibodies to capture FITM2-HA and its interacting partners.[1]

  • The antibody-protein complexes are then captured on protein A/G beads.

  • Beads are washed multiple times with lysis buffer to remove non-specific binders.

3. Elution and Sample Preparation for Mass Spectrometry:

  • Bound proteins are eluted from the beads.

  • Eluted proteins are denatured, reduced, and alkylated.

  • Proteins are digested into peptides using trypsin.

4. Mass Spectrometry Analysis:

  • Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The resulting spectra are searched against a protein database to identify the proteins present in the sample.

5. Data Analysis:

  • Identified proteins are filtered to remove common contaminants.

  • Label-free quantification or isotopic labeling methods are used to determine the relative abundance of proteins in the FITM2-HA immunoprecipitate compared to a control immunoprecipitation (e.g., using cells without the HA tag).

  • Statistically significant interactors are identified based on fold-enrichment and p-values.

Visualizing FITM2's Role in Lipid Droplet Biogenesis

The interaction of FITM2 with ER tubule-forming proteins and septins is integral to the process of lipid droplet formation. The following diagrams illustrate the proposed workflow and signaling pathway.

experimental_workflow cluster_cell_culture Cellular Context cluster_biochemistry Biochemical Procedures cluster_analysis Analysis FITM2-HA Cells FITM2-HA Cells Cell Lysis Cell Lysis FITM2-HA Cells->Cell Lysis Control Cells Control Cells Control Cells->Cell Lysis Immunoprecipitation Immunoprecipitation Cell Lysis->Immunoprecipitation Anti-HA Elution & Digestion Elution & Digestion Immunoprecipitation->Elution & Digestion LC-MS/MS LC-MS/MS Elution & Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Interactor Identification Interactor Identification Data Analysis->Interactor Identification

AP-MS workflow for identifying FITM2 interactors.

lipid_droplet_biogenesis cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol TAG_Synthesis Triglyceride Synthesis FITM2 FITM2 TAG_Synthesis->FITM2 TAG accumulation ER_Tubule_Proteins Rtn4/REEP5 FITM2->ER_Tubule_Proteins recruits Septin7 Septin 7 FITM2->Septin7 binds to Nascent_LD Nascent Lipid Droplet ER_Tubule_Proteins->Nascent_LD stabilize curvature Septin7->Nascent_LD reinforces budding

FITM2-mediated lipid droplet biogenesis pathway.

References

Comparative Analysis of FITM Orthologues: Unraveling the Conserved Machinery of Fat Storage

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative landscape of Fat-inducing Transmembrane (FITM) protein orthologues across various species. This guide provides an objective analysis of their performance, supported by experimental data, to illuminate their conserved and divergent roles in lipid metabolism.

Fat-inducing transmembrane (this compound) proteins, also known as the CD36 antigen like 2 (CD36L2) family, are evolutionarily conserved proteins that play a pivotal role in the regulation of cellular lipid storage. These endoplasmic reticulum (ER)-resident proteins are integral to the formation of lipid droplets, the primary organelles for storing neutral lipids. Understanding the comparative biology of this compound orthologues across different species is crucial for elucidating the fundamental mechanisms of lipid homeostasis and for the development of therapeutic strategies against metabolic diseases.

Orthologue Overview and Sequence Comparison

This compound orthologues are found across a wide range of eukaryotic organisms, highlighting their ancient evolutionary origin and fundamental importance. For this analysis, we focus on the FITM2 orthologues from four representative species: Homo sapiens (human), Mus musculus (mouse), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans (nematode).

SpeciesGene SymbolGene IDProtein IDChromosomal Location
Homo sapiensFITM2128486Q8N6M320q13.12
Mus musculusFitm2234133Q8BGQ82H3
Drosophila melanogasterFitm2CG9651Q9VZB82L
Caenorhabditis elegansThis compound-23565961G5EDD5I

A comparative sequence analysis reveals a high degree of conservation, particularly within the transmembrane domains and a conserved "FIT signature sequence" within the fourth transmembrane domain. This conservation suggests a shared core mechanism of action related to lipid binding and sequestration.

Expression and Subcellular Localization

FITM2 exhibits a broad tissue distribution, with particularly high expression in metabolic tissues. In humans, FITM2 is highly expressed in adipose tissue, heart, and skeletal muscle, according to data from the Genotype-Tissue Expression (GTEx) project. Similarly, in mice, Fitm2 is abundant in adipose tissue. This tissue-specific expression pattern underscores its critical role in systemic lipid metabolism.

Immunofluorescence studies have consistently localized FITM2 to the endoplasmic reticulum in human, mouse, and Drosophila cells. This localization is essential for its function in mediating the budding of lipid droplets from the ER membrane.

Functional Analysis: Lipid Droplet Formation

The primary function of FITM2 is to facilitate the formation of lipid droplets. This process is crucial for preventing the toxic accumulation of free fatty acids and for providing a readily available energy source. While direct comparative studies quantifying the efficiency of different FITM2 orthologues are limited, depletion of FITM2 in various model organisms consistently leads to defects in lipid droplet formation and storage.

For instance, adipose-specific knockout of Fitm2 in mice results in progressive lipodystrophy. In Drosophila, knockdown of Fitm2 in the fat body, the insect equivalent of adipose tissue, leads to a significant reduction in lipid droplet size and number. Similarly, in C. elegans, mutation of this compound-2 disrupts normal ER morphology and lipid storage.

The functional conservation of FITM2 in promoting lipid droplet formation across these diverse species highlights its fundamental role in cellular lipid handling.

Signaling and Molecular Interactions

FITM2 functions at the nexus of lipid synthesis and storage. It is thought to interact with other ER-resident proteins to create a microenvironment conducive to lipid droplet budding. The signaling pathways governing FITM2 activity and its downstream effects are still being elucidated, but several key interactions have been identified.

// Nodes PPARg [label="PPARγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FITM2_Gene [label="FITM2 Gene", fillcolor="#34A853", fontcolor="#FFFFFF"]; FITM2_Protein [label="FITM2 Protein", fillcolor="#FBBC05", fontcolor="#202124"]; ER_Membrane [label="ER Membrane", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TAG [label="Triacylglycerol\n(TAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER_Tubule_Proteins [label="ER Tubule-Forming\nProteins (e.g., Reticulons)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lipid_Droplet_Budding [label="Lipid Droplet\nBudding", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_Droplet [label="Mature\nLipid Droplet", shape=doublecircle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PPARg -> FITM2_Gene [label="Transcriptional\nActivation"]; FITM2_Gene -> FITM2_Protein [label="Expression"]; FITM2_Protein -> ER_Membrane [label="Localization"]; DAG -> TAG [label="Synthesis"]; TAG -> FITM2_Protein [label="Binding"]; FITM2_Protein -> ER_Tubule_Proteins [label="Interaction"]; ER_Tubule_Proteins -> Lipid_Droplet_Budding; FITM2_Protein -> Lipid_Droplet_Budding [label="Facilitation"]; Lipid_Droplet_Budding -> Lipid_Droplet; } dot Caption: FITM2 signaling in lipid droplet biogenesis.

The transcription of the FITM2 gene is regulated by the peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis. Once translated, the FITM2 protein localizes to the ER membrane where it binds to newly synthesized triacylglycerols (TAGs). FITM2 is proposed to interact with ER tubule-forming proteins, such as reticulons, to create localized domains of high membrane curvature, which facilitates the budding of the nascent lipid droplet into the cytoplasm.

Experimental Protocols

Phylogenetic Analysis

A robust phylogenetic analysis is essential for understanding the evolutionary relationships between this compound orthologues.

// Nodes Sequence_Retrieval [label="1. Retrieve this compound Protein Sequences\n(e.g., from NCBI, UniProt)", fillcolor="#F1F3F4", fontcolor="#202124"]; MSA [label="2. Multiple Sequence Alignment\n(e.g., MAFFT, Clustal Omega)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phylogenetic_Reconstruction [label="3. Phylogenetic Tree Construction\n(e.g., RAxML, PhyML - Maximum Likelihood)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tree_Visualization [label="4. Tree Visualization and Annotation\n(e.g., FigTree, iTOL)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Sequence_Retrieval -> MSA; MSA -> Phylogenetic_Reconstruction; Phylogenetic_Reconstruction -> Tree_Visualization; } dot Caption: Workflow for phylogenetic analysis of this compound orthologues.

  • Sequence Retrieval: Obtain full-length protein sequences of this compound orthologues from public databases such as NCBI or UniProt using the gene and protein identifiers provided in the table above.

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using a reliable MSA tool like MAFFT or Clustal Omega. This step is critical for identifying conserved regions and preparing the data for phylogenetic inference.

  • Phylogenetic Reconstruction: Construct a phylogenetic tree from the aligned sequences using a statistical method such as Maximum Likelihood, implemented in software like RAxML or PhyML. Use appropriate substitution models (e.g., JTT, WAG) as determined by model testing software.

  • Tree Visualization and Annotation: Visualize the resulting phylogenetic tree with software such as FigTree or iTOL to interpret the evolutionary relationships between the this compound orthologues.

Lipid Droplet Formation Assay

Quantifying the ability of different this compound orthologues to promote lipid droplet formation is a key functional experiment.

// Nodes Cell_Culture [label="1. Culture Cells\n(e.g., HEK293T, HeLa)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfection [label="2. Transfect with this compound Orthologue\nExpression Vectors (e.g., human FITM2, Drosophila Fitm2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oleic_Acid_Loading [label="3. Induce Lipid Droplet Formation\n(Oleic Acid Treatment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Staining [label="4. Stain for Neutral Lipids\n(e.g., Nile Red, BODIPY 493/503)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microscopy [label="5. Fluorescence Microscopy", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="6. Image Analysis\n(e.g., ImageJ/Fiji) - Count droplets, measure area", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Transfection; Transfection -> Oleic_Acid_Loading; Oleic_Acid_Loading -> Staining; Staining -> Microscopy; Microscopy -> Quantification; } dot Caption: Workflow for a lipid droplet formation assay.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) that has low endogenous levels of this compound proteins. Transfect these cells with expression vectors encoding the different this compound orthologues (e.g., human FITM2, Drosophila Fitm2) or an empty vector control.

  • Lipid Loading: Induce lipid droplet formation by incubating the cells with oleic acid complexed to bovine serum albumin (BSA). A typical concentration is 200-400 µM oleic acid for 12-24 hours.

  • Staining: Fix the cells and stain for neutral lipids using a fluorescent dye such as Nile Red or BODIPY 493/503. These dyes specifically accumulate in the hydrophobic environment of lipid droplets.

  • Microscopy: Acquire images of the stained cells using a fluorescence microscope.

  • Image Analysis and Quantification: Use image analysis software such as ImageJ or Fiji to quantify the number and total area of lipid droplets per cell. This will allow for a quantitative comparison of the lipid droplet-forming capacity of the different this compound orthologues.

Conclusion

The comparative analysis of this compound orthologues reveals a deeply conserved molecular machinery for cellular fat storage. From nematodes to humans, these proteins play a critical role in the biogenesis of lipid droplets at the endoplasmic reticulum. While the core function is conserved, further research into species-specific differences in expression, regulation, and interacting partners will provide a more nuanced understanding of their roles in diverse physiological contexts. This knowledge is essential for leveraging these proteins as potential therapeutic targets for a range of metabolic disorders.

Navigating Cross-Species Research: A Comparative Guide to FITM Antibody Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular metabolism, lipid biology, and drug development, the fat-inducing transmembrane (FITM) proteins, FITM1 and FITM2, are critical targets of study. They play a conserved role in the formation of lipid droplets, organelles central to energy storage and cellular homeostasis. The selection of a specific and selective antibody is paramount for the accurate detection and quantification of these proteins. However, the performance of an antibody can vary significantly across different species. This guide provides an objective comparison of commercially available this compound antibodies, summarizing their cross-reactivity data and offering detailed experimental protocols to validate their performance in your specific model system.

Comparative Analysis of this compound Antibody Cross-Reactivity

The following table summarizes the reported species cross-reactivity of several commercially available antibodies targeting FITM1. This data is compiled from manufacturer datasheets and should be used as a starting point for antibody selection, with the understanding that independent validation is crucial.

Antibody IDTarget ProteinHost SpeciesTested Species ReactivityApplication
ABIN6743749 FITM1 (C-Term)RabbitHuman, Mouse, Rat, Monkey, Bat, Cow, DogWestern Blot (WB)
ABIN2785418 FITM1 (N-Term)RabbitHuman, Mouse, Rat, Pig, Rabbit, Cow, Dog, Guinea Pig, HorseWestern Blot (WB)
ABIN6743748 FITM1 (N-Term)RabbitHuman, Pig, Rabbit, BatWestern Blot (WB)
NBP2-82792 FITM1 (Middle)RabbitHuman, Mouse, RatWestern Blot (WB)
ABIN2785419 FITM1 (Middle)RabbitHuman (100%), Cow (100%), Dog (100%), Rabbit (93%), Rat (93%), Guinea Pig (86%), Mouse (79%)*Western Blot (WB)

*Sequence homology percentages as reported by the manufacturer.[1]

Experimental Validation Workflows & Signaling Context

To ensure the reliability of experimental results, validating an antibody's specificity and selectivity in the intended application is a critical, multi-step process.[2][3] The workflow below outlines the key stages of antibody validation. Furthermore, understanding the biological context of this compound proteins, which are integral to the endoplasmic reticulum (ER) and respond to cellular stress, is essential for experimental design.[4]

cluster_0 Antibody Validation Workflow A Sample Preparation (Cell/Tissue Lysates) B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer (e.g., Western Blot) C->D E Blocking (Prevent Non-specific Binding) D->E F Primary Antibody Incubation (Target Protein Binding) E->F G Secondary Antibody Incubation (Signal Amplification) F->G H Detection & Imaging (Chemiluminescence/Fluorescence) G->H I Data Analysis (Band Size & Specificity) H->I

Caption: General workflow for antibody validation using Western Blotting.

cluster_1 This compound Proteins in Cellular Stress Response Stress Cellular Stress (e.g., Diet, Environment) ER Endoplasmic Reticulum (ER) Stress->ER UPR Unfolded Protein Response (UPR) ER->UPR Misfolded Proteins This compound FITM1 / FITM2 Expression ER->this compound UPR->this compound Activation LD Lipid Droplet (LD) Formation This compound->LD

Caption: this compound proteins are involved in ER function and lipid droplet biogenesis.[4]

Key Experimental Protocols

Below are standardized protocols for Western Blot, Immunohistochemistry, and Flow Cytometry, designed for the validation of this compound antibody cross-reactivity.

Western Blot (WB) Protocol for Antibody Validation

Western blotting is a fundamental technique to confirm if an antibody recognizes the target protein at its expected molecular weight.[3][5]

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 10-12% SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary this compound antibody (diluted in blocking buffer according to manufacturer's recommendations) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film. A single band at the expected molecular weight for FITM1 (~33 kDa) or FITM2 indicates specificity.[7]

Immunohistochemistry (IHC) Protocol for Tissue Cross-Reactivity

IHC allows for the visualization of protein expression within the context of tissue architecture, providing valuable information on localization and cross-reactivity.[8]

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on positively charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[9]

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides with PBS.

    • Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.

    • Block non-specific binding by incubating with a blocking serum (e.g., 10% normal goat serum) for 1 hour at room temperature.[10]

    • Drain the blocking serum and apply the primary this compound antibody diluted in PBS with 1% BSA. Incubate overnight at 4°C in a humidified chamber.[10]

    • Wash slides 3 times with PBS.

    • Apply a biotinylated secondary antibody, followed by an avidin-biotin-enzyme complex (ABC) reagent, or use a polymer-based detection system according to the manufacturer's instructions.

    • Wash slides 3 times with PBS.

  • Visualization and Counterstaining:

    • Develop the signal with a chromogen such as DAB until the desired stain intensity is reached.

    • Rinse slides in distilled water.

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate, clear, and mount the slides with a permanent mounting medium.

Flow Cytometry Protocol for Cell-Specific Reactivity

Flow cytometry is used to assess antibody binding to specific cell populations in a heterogeneous sample.[11]

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle dissociation reagent.

    • Count cells and resuspend them in FACS buffer (PBS with 1-2% BSA and 0.1% sodium azide) at a concentration of 1x10^6 cells/mL.

  • Staining (Cell Surface - if applicable):

    • Aliquot 100 µL of the cell suspension (1x10^5 to 1x10^6 cells) into FACS tubes.

    • If necessary, block Fc receptors with an Fc-blocking reagent for 15 minutes at room temperature.

    • Add the primary antibody at a pre-titrated optimal concentration and incubate for 30 minutes at 4°C in the dark.[12]

  • Fixation and Permeabilization (for intracellular this compound proteins):

    • Wash cells twice with FACS buffer.

    • Fix cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at 4°C.

    • Wash cells once with FACS buffer.

    • Permeabilize cells by resuspending in a permeabilization buffer (e.g., saponin or mild detergent-based) and incubate for 10-15 minutes.

    • Add the primary this compound antibody (diluted in permeabilization buffer) and incubate for 30-45 minutes at 4°C in the dark.[13]

  • Secondary Antibody Staining (if required):

    • Wash cells twice with permeabilization buffer (if intracellular) or FACS buffer (if surface).

    • If the primary antibody is not directly conjugated, add a fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.

  • Data Acquisition:

    • Wash cells twice more.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer. Include unstained and isotype controls to set gates and confirm specific binding.

References

Unveiling the Differential Roles of FITM1 and FITM2 in Lipid Droplet Morphology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of key proteins in lipid metabolism is paramount. This guide provides a comparative analysis of the lipid droplet morphology in cells following the knockout of two critical proteins: Fat storage-inducing transmembrane protein 1 (FITM1) and Fat storage-inducing transmembrane protein 2 (FITM2). While both are integral to lipid droplet formation, their tissue-specific expression and functional differences lead to distinct cellular phenotypes.

Fat storage-inducing transmembrane (FIT) proteins, FITM1 and FITM2, are evolutionarily conserved endoplasmic reticulum (ER) resident proteins crucial for the formation of lipid droplets (LDs), the primary organelles for neutral lipid storage.[1][2] While both facilitate the partitioning of triglycerides into cytosolic lipid droplets, they are not involved in triglyceride biosynthesis itself.[1] Their distinct tissue distribution, with FITM1 predominantly in skeletal muscle and FITM2 in adipose tissue, suggests specialized functions in lipid metabolism.[3][4] This guide synthesizes experimental data from various studies to compare the impact of FITM1 and FITM2 knockout on lipid droplet morphology, offering insights into their unique roles.

Quantitative Comparison of Lipid Droplet Morphology

The following table summarizes the observed changes in lipid droplet morphology in response to the knockout or knockdown of FITM1 and FITM2. It is important to note that these data are compiled from studies using different cell types and model organisms, which may contribute to the observed differences.

FeatureFITM1 Knockout/KnockdownFITM2 Knockout/KnockdownSource(s)
Lipid Droplet Size Smaller Lipid Droplets (in overexpression comparison)Larger, but fewer Lipid Droplets[4][5]
Lipid Droplet Number Not explicitly quantified in knockout modelsSignificant reduction in lipid droplet number[2][5]
Total Cellular Triglycerides Not explicitly quantified in knockout modelsSignificant decrease[2]
Cellular Phenotype Not extensively characterized in knockout modelsProgressive lipodystrophy in white adipose tissue; altered ER morphology and ER stress[2][5][6][7][8]

Experimental Methodologies

The following sections detail the typical experimental protocols used to investigate the effects of FITM1 and FITM2 knockout on lipid droplet morphology.

Generation of Knockout Cell Lines

Successful knockout of the FITM1 or FITM2 gene is typically achieved using CRISPR-Cas9 technology.

  • Guide RNA (gRNA) Design and Cloning: gRNAs targeting a specific exon of the FITM1 or FITM2 gene are designed and cloned into a Cas9 expression vector.

  • Transfection: The Cas9/gRNA vector is transfected into the desired cell line (e.g., HEK293, 3T3-L1 preadipocytes) using a suitable transfection reagent.

  • Single-Cell Cloning and Screening: Transfected cells are plated at a low density to allow for the growth of single-cell colonies. Individual clones are then expanded and screened for the desired knockout.

  • Verification: Gene knockout is confirmed by DNA sequencing of the targeted locus and by Western blotting to confirm the absence of the FITM1 or FITM2 protein.

Lipid Droplet Staining and Visualization

Visualizing and quantifying lipid droplets is a critical step in assessing morphological changes.

  • Cell Culture and Treatment: Wild-type and knockout cells are cultured on glass coverslips. To induce lipid droplet formation, cells are often treated with oleic acid complexed to bovine serum albumin (BSA).

  • Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Staining:

    • Lipid droplets are stained with a lipophilic dye such as BODIPY 493/503 (e.g., 1 µg/mL in PBS for 15-30 minutes).

    • The nucleus is counterstained with DAPI (e.g., 1 µg/mL in PBS for 5-10 minutes).

  • Imaging: Stained cells are imaged using a confocal fluorescence microscope. Z-stacks are often acquired to capture the three-dimensional structure of the lipid droplets.

Quantification of Lipid Droplet Morphology

Image analysis software is used to quantify various parameters of lipid droplet morphology from the acquired images.[9][10][11]

  • Image Segmentation: The cell boundaries and individual lipid droplets within each cell are identified and segmented based on their fluorescence signals.

  • Parameter Measurement: For each identified lipid droplet, parameters such as area, diameter, and number per cell are calculated.

  • Statistical Analysis: The quantified data from wild-type and knockout cells are statistically compared to determine significant differences in lipid droplet morphology.

Signaling Pathways and Workflows

The following diagrams illustrate the general role of FIT proteins in lipid droplet formation and a typical experimental workflow for comparing knockout cells.

FIT_Protein_Function cluster_ER Endoplasmic Reticulum TG_synthesis Triglyceride (TG) Synthesis (e.g., DGAT enzymes) TG_lens TG Lens Formation (within ER membrane) TG_synthesis->TG_lens TGs accumulate FITM FITM1 / FITM2 Cytosolic_LD Cytosolic Lipid Droplet This compound->Cytosolic_LD Partitions TGs into budding LD TG_lens->this compound This compound proteins bind to TGs

Caption: Role of this compound proteins in lipid droplet biogenesis from the ER.

Experimental_Workflow start Start: Cell Line crispr CRISPR-Cas9 Knockout of FITM1 or FITM2 start->crispr wt_cells Wild-Type Cells (Control) start->wt_cells screening Single-Cell Cloning & Screening crispr->screening ko_cells FITM1/FITM2 KO Cells screening->ko_cells treatment Oleic Acid Treatment (Induce LD formation) wt_cells->treatment ko_cells->treatment staining Lipid Droplet & Nucleus Staining (BODIPY & DAPI) treatment->staining imaging Confocal Microscopy staining->imaging analysis Image Analysis & Quantification imaging->analysis comparison Compare LD Morphology (Size, Number) analysis->comparison

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to FITM Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the disposal of Fluorescein isothiocyanate (FITM), commonly known as FITC, a widely used fluorescent dye. Adherence to these protocols will help mitigate risks and ensure the responsible management of this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for FITC. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling FITC in its solid form or in solution. All work with concentrated FITC solutions or solid FITC should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol for FITC Waste

FITC and materials contaminated with it are classified as hazardous chemical waste. As such, they must not be disposed of in the regular trash or poured down the drain.[1] The following procedures outline the correct method for managing FITC waste in a laboratory setting.

Waste Segregation and Collection

Proper segregation of waste is the first critical step in responsible disposal.

  • Solid FITC Waste: This includes unused or expired FITC powder, as well as grossly contaminated items such as weighing boats, pipette tips, and centrifuge tubes. These materials should be collected in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with chemical waste and have a secure lid to prevent spills.

  • Liquid FITC Waste: All aqueous and solvent-based solutions containing FITC should be collected in a separate, leak-proof hazardous waste container. It is crucial to not mix FITC waste with other incompatible chemical waste streams. The container should be clearly labeled with "Hazardous Waste: FITC Solutions" and a list of all chemical constituents.

  • Sharps Contaminated with FITC: Needles, syringes, and other sharps that have come into contact with FITC must be disposed of in a designated sharps container that is also labeled as containing chemical waste.

Decontamination of Labware and Surfaces

For glassware and surfaces with minor FITC contamination, a decontamination step can be performed before routine cleaning.

Experimental Protocol for Surface Decontamination:

  • Prepare a Decontamination Solution: A 10% solution of household bleach (sodium hypochlorite) can be used to degrade the fluorescein molecule, thus quenching its fluorescence. Prepare this solution fresh daily.

  • Application: Liberally apply the 10% bleach solution to the contaminated surface or fill the contaminated glassware.

  • Contact Time: Allow a contact time of at least 30 minutes. The disappearance of the characteristic green fluorescence is an indicator of degradation.

  • Rinsing: Thoroughly rinse the surface or glassware with copious amounts of water.

  • Final Cleaning: Proceed with standard laboratory cleaning procedures.

  • Waste from Decontamination: The initial bleach solution used for decontamination and the first rinse should be collected as hazardous liquid waste.

Caution: When using bleach, be aware of its incompatibility with other chemicals, particularly acids and ammonia, as this can lead to the release of toxic gases. Always work in a well-ventilated area.

Disposal of FITC Waste Containers

Once a hazardous waste container for FITC is full, it must be securely sealed and properly labeled with a hazardous waste tag. This tag should include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (e.g., Fluorescein isothiocyanate, methanol)

  • The approximate quantities of each chemical

  • The date the container was filled

  • The name of the principal investigator and the laboratory location

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container. Do not transport hazardous waste containers through public areas unless you have been specifically trained and authorized to do so.

Quantitative Data Summary

Currently, there are no universally established quantitative disposal limits specifically for FITC in laboratory waste streams. Disposal regulations are governed by federal, state, and local authorities, and laboratories are required to manage FITC as a hazardous chemical waste, regardless of concentration. The primary guideline is to prevent any release into the environment.

Waste TypeContainerDisposal Method
Solid FITC & Contaminated Debris Labeled, sealed, compatible containerCollection by institutional EHS for incineration or landfill at a permitted facility.
Liquid FITC Solutions Labeled, sealed, leak-proof containerCollection by institutional EHS for chemical treatment or incineration.
Decontamination Solutions (Bleach & Rinse) Labeled, sealed, leak-proof containerCollection by institutional EHS as hazardous liquid waste.
Empty FITC Containers Original containerTriple-rinse with a suitable solvent; collect rinsate as hazardous waste. Deface label and dispose of the container as solid waste or as per institutional policy.

FITC Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of FITC waste in a laboratory setting.

FITC_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_decontamination Decontamination cluster_disposal Final Disposal Solid_FITC Solid FITC Waste (Powder, Tips, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_FITC->Solid_Container Liquid_FITC Liquid FITC Waste (Solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_FITC->Liquid_Container Contaminated_Items Contaminated Labware & Surfaces Decontaminate Decontaminate with 10% Bleach Solution Contaminated_Items->Decontaminate EHS_Pickup Arrange for EHS Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Collect_Decon_Waste Collect Decontamination Waste & Rinsate Decontaminate->Collect_Decon_Waste Collect_Decon_Waste->Liquid_Container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.